Formaldehyde
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
formaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O, H2CO | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | formaldehyde | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Formaldehyde | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61233-19-0 | |
| Record name | Formaldehyde, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61233-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7020637 | |
| Record name | Formaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.026 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).] | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Formaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04 | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/ | |
CAS No. |
50-00-0, 30525-89-4 | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Paraformaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formaldehyde [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | formaldehyde | |
| Source | DTP/NCI | |
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Foundational & Exploratory
The Chemistry of Fixation: A Technical Guide to Formaldehyde's Role in Biological Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (B43269) is a cornerstone of biological research and diagnostics, primarily due to its efficacy as a fixative. Its ability to preserve the intricate structures of cells and tissues allows for detailed microscopic examination and a wide array of molecular analyses. Understanding the chemical properties of this compound is paramount for optimizing fixation protocols, ensuring reproducible results, and interpreting experimental data accurately. This in-depth technical guide explores the chemical reactions and physical characteristics of this compound that are fundamental to its role in biological fixation.
The Chemistry of this compound in Solution
This compound (CH₂O) is a gas that is typically used in an aqueous solution known as formalin. Commercial formalin is a saturated solution of this compound in water, containing approximately 37-40% this compound by weight. To prevent polymerization into parathis compound, a white precipitate, commercial formalin solutions often contain 10-15% methanol (B129727) as a stabilizer.
In an aqueous environment, this compound exists in equilibrium with its hydrated form, methylene (B1212753) glycol (HOCH₂OH). Methylene glycol can further polymerize to form polyoxymethylene glycol. It is the monomeric this compound that is the reactive species in the fixation process. The equilibrium between these forms is influenced by temperature and pH.[1]
The Mechanism of Biological Fixation
The primary mechanism by which this compound preserves biological specimens is through the formation of cross-links between macromolecules, primarily proteins and nucleic acids. This process effectively creates a stable, insoluble molecular network that maintains the structural integrity of the tissue.
Reaction with Proteins
This compound reacts with various functional groups on amino acid side chains. The most significant reactions involve primary amines (-NH₂), such as the ε-amino group of lysine (B10760008), and the nitrogen atoms in the side chains of arginine, asparagine, glutamine, histidine, and tryptophan. The reaction proceeds in two main steps:
-
Addition Reaction: A nucleophilic amino group attacks the electrophilic carbon atom of the this compound molecule, forming a reactive hydroxymethyl (methylol) adduct (-NH-CH₂OH). This initial reaction is reversible.
-
Cross-linking Reaction: The unstable hydroxymethyl group can then react with another nearby amino group or other nucleophilic sites on a neighboring protein or within the same protein. This condensation reaction forms a stable methylene bridge (-NH-CH₂-NH-), effectively cross-linking the two molecules.[2][3][4]
The formation of a Schiff base (a compound with a carbon-nitrogen double bond) is an intermediate step in this process.[2][3]
Reaction with Nucleic Acids
This compound also reacts with the amino groups of nucleic acid bases (adenine, guanine, and cytosine), leading to the formation of methylol adducts. These adducts can then form cross-links with proteins, particularly histones, which are rich in lysine and arginine residues. This protein-DNA cross-linking is the basis for techniques like Chromatin Immunoprecipitation (ChIP).[2][5]
Quantitative Aspects of this compound Fixation
The efficiency and outcome of this compound fixation are governed by several quantitative parameters. Understanding these factors is crucial for designing and troubleshooting fixation protocols.
Penetration and Fixation Rates
A key concept in this compound fixation is the "penetration-fixation paradox". This compound, being a small molecule, penetrates tissues relatively quickly. However, the chemical reactions of cross-linking are much slower.[1] This means that the outer layers of a tissue block are exposed to the fixative long before the center, which can lead to uneven fixation.
The penetration rate of this compound is not linear and can be described by the formula: d = K * √t , where 'd' is the depth of penetration, 'K' is the coefficient of diffusibility, and 't' is time.[6][7]
| Parameter | Value | Reference |
| Coefficient of Diffusibility (K) | 3.6 (in gelatin/albumen gel) | [6][7] |
| 0.78 (in liver tissue) | [7] | |
| Penetration Depth | ~2.4 mm in 24 hours | [8] |
| Minimal Binding Time (90% threshold) | 24 hours at 22°C | [6] |
| 18 hours at 37°C | [6] |
Factors Influencing Fixation
Several factors can significantly impact the rate and quality of this compound fixation.
| Factor | Effect on Fixation | Optimal Range/Condition | Reference |
| Temperature | Increased temperature accelerates both penetration and the chemical reaction rate of cross-linking. | Room temperature to 37°C for routine fixation. Higher temperatures (up to 65°C) can be used for shorter fixation times but may risk tissue damage. | [9][10] |
| pH | The rate of fixation is highly pH-dependent. Alkaline pH (around 7-8) favors the depolymerization of parathis compound and the availability of reactive this compound. Acidic pH can lead to the formation of formalin pigment (acid this compound hematin). | Buffered to pH 6.8 - 7.2 for routine histology. | [1][9][11][12] |
| Concentration | Higher concentrations do not necessarily lead to faster or better fixation and can cause tissue hardening and shrinkage. The effective concentration is limited by the equilibrium with methylene glycol. | 10% neutral buffered formalin (which is 4% this compound) is standard for most applications. | [1][10] |
| Time | Sufficient time is required for the slow chemical cross-linking reactions to complete throughout the tissue. Under-fixation leads to poor morphology, while over-fixation can mask antigenic sites. | Highly dependent on tissue size and type. Generally, 12-24 hours for small specimens. | |
| Tissue Thickness | Thicker tissues require significantly longer fixation times due to the slow penetration rate. | Tissues should be no thicker than 5mm. | [10] |
| Fixative Volume | An adequate volume of fixative is necessary to prevent depletion of this compound as it reacts with the tissue. | A fixative to tissue volume ratio of at least 10:1 to 20:1 is recommended. |
Reversibility of Cross-links
This compound-induced cross-links are reversible, particularly the initial hydroxymethyl adducts. Methylene bridges are more stable but can also be reversed, typically by prolonged heating in the presence of a high salt concentration or at a high pH. This reversibility is a critical aspect of molecular biology techniques that require the release of cross-linked molecules, such as in ChIP-seq and some immunohistochemistry antigen retrieval protocols.
| Condition | Effect on Cross-link Reversal | Half-life of Protein-DNA Cross-links | Reference |
| 4°C | Very slow reversal | 179 hours | [5][13][14][15] |
| 23°C | Slow reversal | Not specified | [5][13][14][15] |
| 37°C | Moderate reversal | Not specified | [5][13][14][15] |
| 47°C | Faster reversal | 11.3 hours | [5][13][14][15] |
| 65°C | Significant reversal | Not specified, but commonly used for reversal protocols | |
| 95-100°C | Rapid reversal | Not specified, but commonly used for rapid reversal | [16] |
Visualizing Chemical and Experimental Pathways
Chemical Pathway of this compound Cross-linking
The following diagram illustrates the two-step reaction of this compound with primary amines on proteins, leading to the formation of a methylene bridge.
Caption: Chemical pathway of this compound-induced protein cross-linking.
Experimental Workflow for Tissue Fixation
This diagram outlines a typical workflow for the fixation of tissue specimens for histological analysis.
Caption: A standard experimental workflow for tissue fixation and processing.
Experimental Protocols
Preparation of 10% Neutral Buffered Formalin (NBF)
Materials:
-
This compound solution (37-40%)
-
Distilled water
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄), anhydrous
-
Graduated cylinders
-
Glass bottle for storage
Procedure:
-
To prepare 1 liter of 10% NBF, add 100 ml of 37-40% this compound solution to 900 ml of distilled water.
-
Add 4.0 g of sodium phosphate monobasic and 6.5 g of sodium phosphate dibasic (anhydrous) to the solution.
-
Mix thoroughly until all the salts are dissolved.
-
The pH of the final solution should be between 6.8 and 7.2.
-
Store in a tightly sealed container at room temperature.
Standard Tissue Fixation Protocol
Materials:
-
Freshly collected tissue specimen
-
10% Neutral Buffered Formalin (NBF)
-
Cassettes for tissue processing
-
Container with a wide mouth
Procedure:
-
Immediately after excision, place the tissue specimen in a container with a sufficient volume of 10% NBF (at least 10-20 times the volume of the tissue).
-
If the specimen is larger than 5 mm in thickness, it should be sectioned to allow for adequate penetration of the fixative.
-
Ensure the tissue is fully submerged in the fixative.
-
Allow the tissue to fix for 12-24 hours at room temperature. The optimal time will depend on the tissue type and size.
-
After fixation, the tissue can be transferred to 70% ethanol for storage or proceed directly to tissue processing and paraffin embedding.
Reversal of this compound Cross-links for ChIP
Materials:
-
Cross-linked chromatin sample
-
5 M NaCl
-
Proteinase K
-
Incubator or water bath at 65°C
Procedure:
-
To the cross-linked chromatin sample, add NaCl to a final concentration of 0.2 M.
-
Incubate the sample at 65°C for 4-6 hours or overnight to reverse the cross-links.
-
After reversal, treat the sample with Proteinase K to digest proteins.
-
Proceed with DNA purification.
Conclusion
A thorough understanding of the chemical properties of this compound is indispensable for its effective use in biological fixation. The kinetics of its reactions, the factors influencing these reactions, and the nature of the cross-links formed all have profound implications for the quality of morphological preservation and the success of subsequent molecular analyses. By carefully controlling the conditions of fixation, researchers can ensure the integrity of their biological samples, leading to more reliable and reproducible experimental outcomes. This guide provides a foundational understanding of these principles to aid researchers in optimizing their fixation strategies.
References
- 1. Chemical and physical basics of routine this compound fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Measuring the this compound Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. scispace.com [scispace.com]
- 8. scite.ai [scite.ai]
- 9. Factors Influencing Chemical Fixation, this compound & Glutaraldehyde [leicabiosystems.com]
- 10. decapoda.nhm.org [decapoda.nhm.org]
- 11. Importance of fixation in immunohistochemistry: use of this compound solutions at variable pH for the localization of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jimdc.org.pk [jimdc.org.pk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring the this compound Protein-DNA cross-link reversal rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization of this compound Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of a Cellular Metabolite: An In-depth Technical Guide to Endogenous Formaldehyde's Role in Metabolism and Signaling
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the intricate roles of endogenous formaldehyde (B43269). This whitepaper details its metabolic pathways, signaling functions, and provides key experimental methodologies.
Once primarily recognized as a ubiquitous environmental toxin and a fixative in laboratory settings, endogenous this compound is now emerging as a critical signaling molecule and a key intermediate in cellular metabolism. This guide provides an in-depth exploration of the production, detoxification, and multifaceted functions of this simple, yet vital, one-carbon molecule. With a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways, this document serves as a vital resource for professionals in biomedical research and pharmaceutical development.
The Metabolic Hub: Endogenous this compound in One-Carbon Metabolism
Endogenous this compound is not merely a metabolic byproduct but a central player in the intricate network of one-carbon (1C) metabolism. Its carefully regulated intracellular concentrations are crucial for maintaining cellular homeostasis.
Production of Endogenous this compound
This compound is continuously generated within cells through a variety of enzymatic reactions. Key sources include:
-
Histone Demethylation: Lysine-specific demethylase 1 (LSD1) and Jumonji C (JmjC) domain-containing histone demethylases produce this compound as a byproduct of removing methyl groups from histone proteins, thereby playing a crucial role in epigenetic regulation.
-
Amino Acid Metabolism: The conversion of serine to glycine, a central reaction in 1C metabolism catalyzed by serine hydroxymethyltransferase (SHMT), generates this compound.
-
Oxidative Demethylation: Various cytochrome P450 enzymes produce this compound during the metabolism of xenobiotics and endogenous compounds.
-
Methanol Metabolism: The oxidation of methanol, whether from dietary sources or endogenous production, yields this compound.
Detoxification Pathways
To prevent the accumulation of this highly reactive molecule, cells have evolved efficient detoxification mechanisms. The primary pathway involves the glutathione-dependent enzyme alcohol dehydrogenase 5 (ADH5), also known as glutathione-dependent this compound dehydrogenase (GSNOR).
-
This compound spontaneously reacts with glutathione (B108866) (GSH) to form S-hydroxymethylglutathione.
-
ADH5/GSNOR oxidizes S-hydroxymethylglutathione to S-formylglutathione.
-
S-formylglutathione is then hydrolyzed by S-formylglutathione hydrolase (FGH) to yield formate (B1220265) and regenerate GSH.
Another important enzyme in this compound metabolism is aldehyde dehydrogenase 2 (ALDH2), which can directly oxidize this compound to formate, particularly in the mitochondria.
Quantitative Insights into this compound Metabolism
Understanding the quantitative aspects of this compound metabolism is essential for appreciating its physiological and pathological significance.
| Parameter | Value | Cell/Organism/Condition |
| Endogenous this compound Concentration | ||
| Blood (Human) | ~50 µM | |
| Intracellular (General) | 0.2 - 0.5 mM | |
| Enzyme Kinetic Parameters | ||
| ADH5/GSNOR (with S-hydroxymethylglutathione) | kcat: ~10 s⁻¹Km: ~100 µM | Estimated values based on comparative kinetics |
| ALDH2 (with this compound) | Km: 170 - 400 µM | Human liver mitochondria |
This compound as a Signaling Molecule
Beyond its metabolic roles, endogenous this compound actively participates in cellular signaling, influencing key pathways that govern cell fate and function.
Regulation of S-adenosylmethionine (SAM) and Epigenetics
A groundbreaking discovery has linked this compound to the regulation of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, RNA, and proteins. This compound can directly inhibit methionine adenosyltransferase 1A (MAT1A), the enzyme responsible for SAM synthesis in the liver.[1][2][3][4][5] This inhibition leads to a depletion of SAM levels, which in turn can alter global epigenetic landscapes, impacting gene expression and cellular function.[1][2][3][4][5]
References
- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opus.bsz-bw.de [opus.bsz-bw.de]
- 3. Identification of this compound-responsive genes by suppression subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative contributions of endogenous and exogenous this compound to formation of deoxyguanosine monoadducts and DNA-protein crosslink adducts of DNA in rat nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Damage: A Technical Guide to Formaldehyde-Induced DNA-Protein Cross-links
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (B43269), a ubiquitous environmental pollutant and a key laboratory reagent, poses a significant threat to genomic integrity through its ability to induce DNA-protein cross-links (DPCs). These bulky lesions, formed by the covalent linkage of a protein to DNA, disrupt essential cellular processes such as replication, transcription, and DNA repair, thereby contributing to cytotoxicity, mutagenesis, and carcinogenesis. This in-depth technical guide elucidates the core mechanisms of this compound-induced DPC formation, their biological consequences, and the intricate cellular responses that govern their repair. Detailed experimental protocols and quantitative data are provided to equip researchers with the knowledge and tools necessary to investigate this critical area of DNA damage and repair.
The Chemical Mechanism of DPC Formation
The formation of a DNA-protein cross-link by this compound is a multi-step process initiated by the electrophilic nature of the this compound molecule. The reaction typically proceeds through the formation of a Schiff base intermediate.
This compound first reacts with a nucleophilic group, most commonly the primary amine of an amino acid side chain (e.g., lysine) or a DNA base (e.g., guanine, adenine, cytosine), to form a hydroxymethyl adduct.[1] This initial reaction is reversible. The hydroxymethyl adduct is then dehydrated to form a reactive Schiff base (an imine).[1] This electrophilic intermediate can then react with a nearby nucleophilic group on a protein or DNA to form a stable methylene (B1212753) bridge, thus creating the DNA-protein cross-link.[1]
The most common cross-link involves lysine (B10760008) and deoxyguanosine, but other amino acids such as cysteine, histidine, and tryptophan, and other DNA bases like deoxyadenosine (B7792050) and deoxycytidine, are also known to participate in DPC formation.[2] Cysteine can form a more stable thiazolidine (B150603) derivative.[3][4][5]
Quantitative Data on DPC Formation and Repair
The stability and repair of this compound-induced DPCs are critical factors in determining their biological impact. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Cell Type/System | Reference |
| DPC Half-life (in vitro) | 18.3 hours (spontaneous hydrolysis) | DNA-histone linkages | [6] |
| 26.3 hours (with histones bound) | DNA-histone linkages | [6] | |
| DPC Half-life (in cells) | 11.6 - 13.0 hours | Human fibroblasts, kidney, and lung cells | [6] |
| 18.1 hours | Peripheral human lymphocytes | [6] | |
| Active DPC Repair Half-life | 23.3 hours | Human fibroblasts, kidney, and lung cells | [6] |
| 66.6 hours | Peripheral human lymphocytes | [6] | |
| Cross-link Reversal Half-life | 179 hours at 4°C | Yeast cell lysate | [7][8] |
| 11.3 hours at 47°C | Yeast cell lysate | [7][8] |
| Amino Acid | Relative Reactivity with this compound | Notes | Reference |
| Cysteine | High | Forms a stable thiazolidine adduct. | [3][4][5] |
| Lysine | Moderate | Most common amino acid involved in DPCs. | [1] |
| Histidine | Moderate | Shows high reactivity. | [9] |
| Tryptophan | Moderate | Shows high reactivity. | [9] |
| Arginine | Moderate | Shows high reactivity. | [9] |
| Asparagine | Moderate | Shows moderate reactivity. | [9] |
Cellular Repair of DNA-Protein Cross-links
Cells have evolved multiple, partially overlapping pathways to repair DPCs, highlighting the critical need to remove these lesions. The primary repair mechanisms include:
-
Proteolytic Degradation: The initial and crucial step in DPC repair often involves the proteolytic degradation of the cross-linked protein. This is carried out by the 26S proteasome and specialized proteases such as SPRTN (in mammals) and Wss1 (in yeast).[10] This degradation reduces the size of the protein component, making the lesion more accessible to other repair factors.
-
Nucleotide Excision Repair (NER): NER is a versatile repair pathway that can remove a wide range of bulky DNA lesions. Once the protein component of the DPC is sufficiently degraded, the remaining peptide-DNA adduct can be recognized and excised by the NER machinery.[10]
-
Homologous Recombination (HR): When a replication fork encounters a DPC, it can stall or collapse, leading to the formation of a DNA double-strand break (DSB). HR is a high-fidelity repair pathway that uses a sister chromatid as a template to accurately repair the DSB and restart the replication fork.[10]
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for DPC Analysis
ChIP-seq is a powerful technique to identify the genomic locations of DPCs. The workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the DPC-containing fragments with an antibody against the protein of interest, and then sequencing the associated DNA.
Experimental Workflow:
Detailed Protocol:
-
Cross-linking:
-
Treat cultured cells with 1% this compound in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.[11]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.[11]
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.[12]
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the cross-links by incubating the eluate at 65°C for 4-6 hours or overnight.
-
-
DNA Purification:
-
Treat the sample with RNase A and Proteinase K to remove RNA and remaining proteins.
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched for the protein of interest.
-
Mass Spectrometry-Based Proteomics for DPC Identification
Mass spectrometry is a powerful tool to identify the specific proteins that are cross-linked to DNA and to map the precise sites of cross-linking.
Detailed Protocol:
-
DPC Enrichment:
-
Isolate genomic DNA from this compound-treated cells.
-
Enrich for DPCs using methods such as cesium chloride (CsCl) density gradient centrifugation or the RADAR (Rapid Approach to DNA Adduct Recovery) assay.[13]
-
-
Proteolysis:
-
Digest the protein component of the enriched DPCs into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
-
-
Data Analysis:
Alkaline Elution Assay for DPC Detection
The alkaline elution assay is a sensitive method for detecting DNA strand breaks and DPCs. The principle is that DNA is eluted through a filter at an alkaline pH. The rate of elution is proportional to the number of strand breaks. DPCs retard the elution of DNA, and this can be quantified.[16][17][18][19]
Detailed Protocol:
-
Cell Lysis:
-
Load cells onto a filter and lyse them with a detergent solution.
-
-
Washing:
-
Wash the filter to remove cellular debris, leaving the DNA on the filter.
-
-
Elution:
-
Elute the DNA from the filter with an alkaline buffer (pH 12-13).
-
Collect fractions of the eluate over time.
-
-
Quantification:
-
Quantify the amount of DNA in each fraction using a fluorescent dye.
-
The presence of DPCs will result in a slower elution rate compared to control DNA.
-
Conclusion
This compound-induced DNA-protein cross-links represent a significant challenge to the maintenance of genome stability. Understanding the mechanisms of their formation, their biological consequences, and the intricate cellular repair pathways is of paramount importance for toxicology, cancer research, and the development of novel therapeutic strategies. The technical guide provided here offers a comprehensive overview of the current knowledge and furnishes researchers with the necessary protocols to further investigate this critical area of DNA damage and repair. Continued research in this field will undoubtedly shed more light on the complex interplay between environmental exposures, DNA damage, and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of this compound-induced Cross-links Between Amino Acids and Deoxynucleosides and Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How this compound reacts with amino acids [ouci.dntb.gov.ua]
- 5. Item - How this compound reacts with amino acids - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. Loss of DNA-protein crosslinks from this compound-exposed cells occurs through spontaneous hydrolysis and an active repair process linked to proteosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring the this compound Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reevaluation of the reaction of this compound at low concentration with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation and Repair of DNA-Protein Crosslink Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 13. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate Measurement of this compound-Induced DNA-Protein Cross-Links by High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aseestant.ceon.rs [aseestant.ceon.rs]
- 17. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of DNA–protein crosslinks (DPCs) by novel direct fluorescence labeling methods: distinct stabilities of aldehyde and radiation-induced DPCs - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of Formaldehyde with Amino Acids, Peptides, and Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formaldehyde (B43269), a highly reactive one-carbon aldehyde, is both an essential endogenous metabolite and a ubiquitous environmental agent. Its potent electrophilic nature drives its reactivity with a wide range of biological nucleophiles, most notably the functional groups of amino acids, peptides, and proteins. These reactions, primarily the formation of methylol adducts, Schiff bases, and subsequent methylene (B1212753) bridges, can profoundly impact protein structure and function. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with these fundamental biological building blocks. It consolidates quantitative kinetic and equilibrium data, details key experimental protocols for studying these interactions, and visualizes the implicated cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in toxicology, drug development, and molecular biology investigating the multifaceted roles of this compound.
Core Principles of Reactivity
This compound's reactivity stems from the electrophilic nature of its carbonyl carbon. It readily reacts with nucleophilic groups present in amino acids, both at the N-terminus and on side chains. The primary reactions involve:
-
Formation of Hydroxymethyl (Methylol) Adducts: This is a rapid and reversible reaction where this compound adds to a nucleophilic group (e.g., an amino or thiol group) to form a hydroxymethyl derivative.
-
Formation of Schiff Bases (Imines): The hydroxymethyl adduct on a primary amine can dehydrate to form a Schiff base. This reaction is also reversible.
-
Formation of Methylene Bridges: A Schiff base or a hydroxymethyl group can react with another nucleophilic group, leading to the formation of a stable, covalent methylene bridge (-CH₂-). This cross-linking can occur intramolecularly (within the same polypeptide chain) or intermolecularly (between different polypeptide chains).[1][2]
The most reactive amino acid residues are those with nucleophilic side chains, including:
-
Cysteine: The thiol group of cysteine is highly reactive with this compound, forming a stable thiazolidine (B150603) derivative.[3] This reaction is generally the most efficient among the common amino acids.[3]
-
Lysine (B10760008): The ε-amino group of lysine readily reacts with this compound to form methylol adducts and Schiff bases, which can then participate in cross-linking.[4]
-
Arginine: The guanidinium (B1211019) group of arginine is also a target for this compound modification.[5]
-
Histidine: The imidazole (B134444) ring of histidine can be modified by this compound.
-
Tryptophan: The indole (B1671886) ring of tryptophan is susceptible to reaction with this compound.
-
N-terminal Amino Groups: The α-amino group at the N-terminus of a peptide or protein is a primary site of this compound adduction.[6]
Quantitative Data on this compound Reactivity
The kinetics of this compound's reactions with proteins are complex and depend on various factors, including pH, temperature, and the concentration of reactants. In the presence of excess this compound, the overall reaction with a protein can be described as a first-order kinetic process that follows a biphasic scheme.[7]
Table 1: Stoichiometry of this compound-Protein Reactions
| Reactant | Stoichiometric Ratio (Protein:this compound) | Method | Reference |
| Plasma Albumin | 1:2 | Spectrophotometry | [2] |
Table 2: Kinetic Parameters for this compound-Protein Interactions
| Reaction | Kinetic Order | Notes | Reference |
| This compound with Protein (in excess FA) | First-order, Biphasic | The reaction proceeds through the formation of mono- and di-methylol derivatives. Rate and degree of modification are dependent on this compound concentration and temperature. | [7] |
| This compound-Protein-DNA Cross-link Reversal | Exponentially dependent on temperature | Half-life of cross-links varies from 179 hours at 4°C to 11.3 hours at 47°C. The rate is independent of salt concentration. | [8] |
Experimental Protocols
In Vivo this compound Cross-Linking of Cultured Cells
This protocol is adapted for capturing protein-protein interactions in a cellular context.[9][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
This compound (37% stock solution)
-
Glycine (B1666218) (1.25 M stock solution)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Grow cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells once with PBS at room temperature.
-
Prepare the cross-linking solution by diluting the 37% this compound stock in PBS to a final concentration of 1%. Optimization of the this compound concentration (0.5% to 2%) and incubation time may be necessary for specific applications.
-
Add the 1% this compound solution to the cells and incubate for 10 minutes at room temperature with gentle agitation.
-
To quench the cross-linking reaction, add glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
Aspirate the quenching solution and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
The cell pellet can now be used for downstream applications such as immunoprecipitation or mass spectrometry analysis.
Mass Spectrometry Analysis of this compound Cross-Linked Proteins
This protocol outlines a general workflow for the identification of this compound-induced cross-links by mass spectrometry.[11][12]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting columns
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Lyse the cross-linked cell pellet in lysis buffer and sonicate to shear chromatin.
-
Clarify the lysate by centrifugation.
-
Optional: Enrich for specific protein complexes via immunoprecipitation.
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Perform in-solution or in-gel digestion of the proteins with trypsin overnight at 37°C.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using C18 columns.
-
Analyze the peptides by LC-MS/MS.
-
Use specialized software to search the MS/MS data for cross-linked peptides, considering a mass shift of +12 Da for a methylene bridge or +24 Da for a dimeric adduct.[11]
NMR Spectroscopy for Studying Protein-Formaldehyde Adduction
NMR spectroscopy is a powerful tool for characterizing the formation of this compound adducts at atomic resolution.[3][13]
Materials:
-
Purified protein of interest
-
NMR buffer (e.g., phosphate (B84403) buffer in D₂O or H₂O/D₂O mixture)
-
This compound solution
-
NMR spectrometer
Procedure:
-
Prepare a concentrated stock solution of the purified protein (typically 0.1-1.0 mM) in the appropriate NMR buffer.[13]
-
Acquire a reference 1D or 2D (e.g., ¹H-¹⁵N HSQC) NMR spectrum of the protein alone.
-
Titrate small aliquots of a concentrated this compound solution into the protein sample.
-
Acquire an NMR spectrum after each addition of this compound.
-
Monitor changes in the NMR spectrum, such as chemical shift perturbations, line broadening, and the appearance of new signals, which indicate the formation of this compound adducts.
-
The specific amino acid residues involved in the interaction can be identified by assigning the perturbed resonances.
Signaling Pathways and Biological Consequences
This compound-induced protein modifications can have significant biological consequences, including the activation of specific signaling pathways and the induction of protein aggregation.
Activation of NF-κB and YAP Signaling
Exposure to this compound can lead to oxidative stress, which in turn activates the NF-κB and YAP signaling pathways.[14][15]
Caption: this compound-induced activation of NF-κB and YAP signaling pathways.
Induction of Protein Aggregation
This compound has been shown to induce the aggregation of proteins implicated in neurodegenerative diseases, such as Tau and amyloid-β.[16][17]
Caption: this compound-induced protein aggregation pathways.
Conclusion
The reactivity of this compound with amino acids, peptides, and proteins is a fundamental process with broad implications in biology and medicine. Understanding the mechanisms, kinetics, and consequences of these reactions is crucial for fields ranging from toxicology to drug development. The methodologies and data presented in this guide offer a foundational resource for researchers investigating the intricate interactions of this compound with biological systems. Further research is warranted to elucidate the precise quantitative parameters of these reactions under diverse physiological conditions and to fully unravel the complex downstream effects on cellular function.
References
- 1. Exposure to this compound and diisononyl phthalate exacerbate neuroinflammation through NF-κB activation in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antagonistic reactions of arginine and lysine against this compound and their relation to cell proliferation, apoptosis, folate cycle and photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound-induced modifications in proteins: reactions with model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Kinetics of the reaction between this compound and proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of this compound Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. nmr-bio.com [nmr-bio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound as a trigger for protein aggregation and potential target for mitigation of age-related, progressive cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
The Impact of Formaldehyde on Nucleic Acid Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formaldehyde (B43269), a ubiquitous environmental and endogenous compound, poses a significant threat to cellular integrity through its reactivity with biological macromolecules. This technical guide provides a comprehensive overview of the multifaceted impact of this compound on the structure and function of nucleic acids. We delve into the chemical reactions between this compound and DNA and RNA, detailing the formation of various adducts and crosslinks. The functional consequences of this damage, including the impediment of crucial cellular processes like replication and transcription, are thoroughly examined. Furthermore, this guide outlines the intricate cellular signaling pathways activated in response to this compound-induced nucleic acid damage and the corresponding repair mechanisms. Detailed experimental protocols for the detection and quantification of this compound-induced nucleic acid modifications are provided, alongside a quantitative summary of key data in this field. Visual representations of reaction mechanisms, experimental workflows, and signaling pathways are included to facilitate a deeper understanding of the complex interplay between this compound and the genetic material.
Introduction
This compound (CH₂O) is a highly reactive aldehyde to which humans are exposed from both environmental and endogenous sources.[1] Industrially, it is a high-volume chemical used in the manufacturing of resins, building materials, and textiles. Environmentally, it is present in tobacco smoke, vehicle exhaust, and smog.[2] Endogenously, this compound is a byproduct of cellular metabolism, including amino acid catabolism and histone demethylation.[1] Its high electrophilicity drives its reaction with nucleophilic sites on biomolecules, most notably proteins and nucleic acids.[3] The covalent modification of DNA and RNA by this compound can lead to the formation of various adducts and crosslinks, which can disrupt their normal functions and contribute to mutagenesis and carcinogenesis.[2][4] This guide provides an in-depth technical examination of the structural and functional consequences of this compound's interaction with nucleic acids.
Chemical Modifications of Nucleic Acids by this compound
This compound reacts with the primary amino groups of nucleotides to form N-hydroxymethyl adducts.[5] This initial reaction is reversible. These hydroxymethyl groups can then react with another nucleophilic site, either on the same nucleic acid strand (intrastrand crosslink), the complementary strand (interstrand crosslink), or a nearby protein (DNA-protein crosslink or RNA-protein crosslink), to form a more stable methylene (B1212753) bridge.[2]
DNA Adducts and Crosslinks
The primary targets for this compound adduction on DNA are the exocyclic amino groups of guanine (B1146940) (N²), adenine (B156593) (N⁶), and cytosine (N⁴).[2] The most common initial adducts are N²-hydroxymethyl-2'-deoxyguanosine (N²-HOCH₂-dG), N⁶-hydroxymethyl-2'-deoxyadenosine (N⁶-HOCH₂-dA), and N⁴-hydroxymethyl-2'-deoxycytidine (N⁴-HOCH₂-dC).[6] These monoadducts can then lead to the formation of more complex and stable lesions:
-
DNA-DNA Crosslinks: These can be either intrastrand or interstrand. A common example is a dG-CH₂-dG crosslink.[7]
-
DNA-Protein Crosslinks (DPCs): These are bulky lesions that covalently link DNA to a protein, often a histone or a transcriptional regulator.[3]
RNA Adducts and Crosslinks
Similar to DNA, this compound reacts with the amino groups of RNA bases, primarily adenine, guanine, and cytosine, to form hydroxymethyl adducts.[8] These adducts can hinder the ability of RNA to participate in essential cellular processes. This compound can also induce RNA-protein and RNA-RNA crosslinks.[9] Recently, the formation of DNA-RNA crosslinks induced by this compound has also been identified.[5]
Quantitative Analysis of this compound-Induced Nucleic Acid Adducts
The quantification of this compound-induced adducts is crucial for understanding its dose-dependent toxicity and for risk assessment. The tables below summarize key quantitative data from studies on both endogenous and exogenous this compound-induced DNA adducts.
Table 1: Endogenous and Exogenous this compound-Induced N²-hydroxymethyl-dG Adducts in Rat Nasal Epithelium [7][10][11]
| Exposure Concentration (ppm of [¹³CD₂]-formaldehyde) | Exposure Duration | Endogenous N²-HOCH₂-dG (adducts/10⁷ dG) | Exogenous N²-HO¹³CD₂-dG (adducts/10⁷ dG) |
| 0 (Control) | - | 2.63 ± 0.73 (1-day) / 2.84 ± 1.13 (5-day) | Not Applicable |
| 0.7 | 6 hours | Not Reported | 0.039 ± 0.019 |
| 2.0 | 6 hours | Not Reported | 0.19 ± 0.08 |
| 5.8 | 6 hours | Not Reported | 1.04 ± 0.24 |
| 9.1 | 6 hours | Not Reported | 2.03 ± 0.43 |
| 10 | 1 day | 2.63 ± 0.73 | 1.28 ± 0.49 |
| 10 | 5 days | 2.84 ± 1.13 | 2.43 ± 0.78 |
| 15.2 | 6 hours | Not Reported | 11.15 ± 3.01 |
Table 2: Endogenous this compound-Induced DNA Adducts in Various Rat Tissues [7]
| Tissue | N²-HOCH₂-dG (adducts/10⁷ dG) | N⁶-HOCH₂-dA (adducts/10⁷ dA) | dG-dG Crosslinks (adducts/10⁷ dG) |
| Nasal Respiratory Epithelium (1-day control) | 2.63 ± 0.73 | 3.95 ± 0.26 | 0.14 ± 0.04 |
| Nasal Respiratory Epithelium (5-day control) | 2.84 ± 1.13 | 3.61 ± 0.95 | 0.15 ± 0.05 |
| Liver (1-day control) | 1.95 ± 0.52 | 2.62 ± 0.46 | 0.11 ± 0.02 |
| Liver (5-day control) | 1.91 ± 0.47 | 2.87 ± 0.65 | 0.12 ± 0.03 |
| Spleen (1-day control) | 2.45 ± 0.68 | 3.11 ± 0.55 | 0.13 ± 0.03 |
| Spleen (5-day control) | 2.51 ± 0.71 | 3.23 ± 0.61 | 0.14 ± 0.04 |
| Bone Marrow (1-day control) | 2.11 ± 0.58 | 2.89 ± 0.49 | 0.12 ± 0.03 |
| Bone Marrow (5-day control) | 2.23 ± 0.63 | 3.01 ± 0.53 | 0.13 ± 0.04 |
Functional Consequences of this compound-Induced Nucleic Acid Damage
The structural alterations induced by this compound have profound implications for the functionality of nucleic acids.
Impact on DNA Replication and Transcription
This compound-induced DNA adducts and crosslinks, particularly the bulky DNA-protein crosslinks, act as significant roadblocks for the cellular machinery responsible for DNA replication and transcription.[10] Stalled replication forks can lead to the formation of double-strand breaks, a highly cytotoxic form of DNA damage.[12] Similarly, the blockage of transcription can disrupt gene expression and normal cellular function.[13]
Impact on RNA Function
This compound modifications on RNA can interfere with its various roles in the cell. Adducts on messenger RNA (mRNA) can impede translation by ribosomes, leading to reduced protein synthesis. Modifications to transfer RNA (tRNA) and ribosomal RNA (rRNA) can also disrupt the translational machinery. Furthermore, this compound-induced crosslinking of RNA to proteins can sequester RNA-binding proteins, affecting RNA processing, transport, and localization.[8]
Cellular Response to this compound-Induced Nucleic Acid Damage
Cells have evolved sophisticated signaling pathways to detect and respond to nucleic acid damage, including that induced by this compound. These pathways coordinate cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.
DNA Damage Signaling
The presence of this compound-induced DNA lesions triggers the activation of DNA damage response (DDR) pathways. Key players in this response include the sensor kinases ATM and ATR, which, upon recognizing DNA damage, phosphorylate a cascade of downstream targets to orchestrate the cellular response. This can lead to cell cycle arrest, providing time for DNA repair.[14]
DNA Repair Pathways
Several DNA repair pathways are involved in mitigating the genotoxic effects of this compound.
-
Nucleotide Excision Repair (NER): This is a major pathway for the removal of bulky DNA lesions, including this compound-induced DNA-protein crosslinks.[15][16][17] The NER machinery recognizes the distortion in the DNA helix, excises the damaged segment, and synthesizes a new, error-free strand.
-
Homologous Recombination (HR): This pathway is crucial for the repair of double-strand breaks that can arise from stalled replication forks caused by this compound adducts.[7][10]
-
Fanconi Anemia (FA) Pathway: This pathway is particularly important for the repair of interstrand crosslinks.[14][17]
Experimental Protocols
Quantification of this compound-Induced DNA Adducts by LC-MS/MS
This protocol describes a general method for the highly sensitive quantification of N²-hydroxymethyl-dG adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Materials:
-
DNA extraction kit
-
[¹³CD₂]-formaldehyde (for distinguishing exogenous from endogenous adducts)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Exposure and DNA Isolation: Expose cells or animals to this compound or [¹³CD₂]-formaldehyde. Isolate genomic DNA from the samples using a commercial kit or standard phenol-chloroform extraction.
-
Reduction of Adducts: To stabilize the labile N²-hydroxymethyl-dG adducts, reduce them to the more stable N²-methyl-dG by incubation with NaCNBH₃.
-
Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using an enzymatic cocktail.
-
LC-MS/MS Analysis: Separate the deoxynucleosides using liquid chromatography and detect and quantify the N²-methyl-dG and its isotopically labeled counterpart using tandem mass spectrometry in selected reaction monitoring (SRM) mode. The transition of m/z 282.2 → m/z 166.1 is used for endogenous N²-methyl-dG, and m/z 285.2 → m/z 169.1 for the exogenous [¹³CD₂]-labeled adduct.[3]
-
Quantification: Generate a standard curve using known amounts of N²-methyl-dG to quantify the adduct levels in the samples, typically expressed as adducts per 10⁷ dG.
Analysis of RNA Modifications from Formalin-Fixed Tissues
This protocol outlines a method for extracting and analyzing RNA from formalin-fixed, paraffin-embedded (FFPE) tissues, including a step to reverse this compound modifications.[8]
Materials:
-
FFPE tissue sections
-
Deparaffinization solution (e.g., xylene)
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Proteinase K
-
RNA extraction kit suitable for FFPE tissues
-
Demodification buffer (e.g., dilute Tris or phosphate (B84403) buffer, pH 8)
-
Reverse transcriptase and reagents for RT-qPCR
Procedure:
-
Deparaffinization and Rehydration: Remove paraffin (B1166041) from tissue sections using xylene and rehydrate through a series of decreasing ethanol concentrations.
-
Proteinase K Digestion: Digest the tissue with proteinase K to release nucleic acids.
-
RNA Extraction: Isolate total RNA using a specialized kit designed for FFPE samples.
-
Reversal of this compound Modifications (Demodification): Incubate the extracted RNA in a demodification buffer at 70°C for 30 minutes to reverse the hydroxymethyl adducts.
-
Analysis: The demodified RNA can then be used for downstream applications such as reverse transcription-quantitative PCR (RT-qPCR) to assess gene expression.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organocatalytic Removal of this compound Adducts from RNA and DNA Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound-induced DNA-RNA crosslinks in the A/J mouse lung tumorigenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distribution of DNA Adducts Caused by Inhaled this compound Is Consistent with Induction of Nasal Carcinoma but Not Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. Molecular Dosimetry of N2-hydroxymethyl-dG DNA Adducts in Rats Exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Inhaled Low Dose this compound Induced DNA adducts and DNA-protein cross-links by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound-Induced Genome Instability is Suppressed by an XPF-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide mapping of this compound-induced DNA–protein crosslinks reveals unique patterns of formation and transcription-coupled removal in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 17. The Effect of this compound Fixation on RNA: Optimization of this compound Adduct Removal - PMC [pmc.ncbi.nlm.nih.gov]
Formaldehyde as a One-Carbon Source: A Technical Guide for Researchers
Introduction
Formaldehyde (B43269) (FA), a highly reactive one-carbon (C1) aldehyde, is traditionally recognized for its toxicity and role as an environmental hazard. However, a growing body of research highlights its significance as a crucial intermediate in cellular metabolism across all domains of life.[1] Endogenously produced from various biochemical reactions, including serine/glycine (B1666218) cycling and oxidative demethylation, this compound serves as a key C1 unit.[1][2] Cells have evolved sophisticated pathways not only to detoxify this potent electrophile but also to harness it as a carbon source for the biosynthesis of essential molecules.[3][4] This guide provides an in-depth technical overview of the principal metabolic pathways that utilize this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in the fields of biochemistry, microbiology, and drug development.
Core Metabolic Pathways for this compound Assimilation
This compound assimilation is primarily accomplished through three major pathways: the Ribulose Monophosphate (RuMP) cycle, the Serine cycle, and the Folate-dependent pathway. These pathways convert this compound into central metabolic intermediates.
Ribulose Monophosphate (RuMP) Pathway
Prevalent in many methylotrophic bacteria, the RuMP pathway is a highly efficient route for this compound assimilation.[5] It involves the condensation of this compound with ribulose-5-phosphate, catalyzed by two key enzymes: 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI).[6][7] The net result is the formation of fructose-6-phosphate, a key glycolytic intermediate.
Serine Cycle
The Serine cycle is another primary pathway for this compound assimilation, particularly in methylotrophs.[8][9] In this cycle, this compound (in the form of methylene-tetrahydrofolate) condenses with glycine to form serine.[10] Through a series of reactions involving intermediates like hydroxypyruvate and malyl-CoA, the cycle ultimately produces acetyl-CoA and regenerates glycine.[10][11] The net result is the assimilation of two molecules of this compound and one molecule of CO₂ to form one molecule of phosphoglycerate for biosynthesis.[11]
Folate-Dependent Pathway
In many organisms, including mammals, this compound is detoxified and integrated into one-carbon metabolism through a folate-dependent pathway.[3][12] this compound spontaneously reacts with tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[13] This intermediate is a central hub, donating the C1 unit for the synthesis of purines, thymidylate, and methionine.[14] This pathway represents a crucial link between this compound metabolism, nucleotide biosynthesis, and epigenetic regulation.[1][15]
Quantitative Data: Enzyme Kinetics
The efficiency of this compound assimilation and detoxification is determined by the kinetic properties of the key enzymes involved. A summary of these parameters is crucial for metabolic modeling and drug development.
| Enzyme | EC Number | Organism | Substrate(s) | K_m | V_max | Reference |
| This compound Dehydrogenase | 1.2.1.1 | Candida boidinii (Yeast) | This compound | - | - | [16] |
| NAD+ | 0.08 mM | - | [16] | |||
| S-hydroxymethylglutathione | 0.13 mM | - | [16] | |||
| Formate (B1220265) Dehydrogenase | 1.2.1.2 | Candida boidinii (Yeast) | Formate | 13 mM | - | [16] |
| NAD+ | 0.08 mM | - | [16] | |||
| Aldehyde Dehydrogenase 2 (ALDH2) | 1.2.1.3 | Mitochondrial (Low K_m) | This compound | ~400 µM | - | [17] |
| 3-Hexulose-6-Phosphate Synthase (HPS) | 4.1.2.43 | Methylotrophic Bacteria | This compound | 1-2 mM | - | [7] |
Note: K_m (Michaelis constant) is an inverse measure of an enzyme's affinity for its substrate. V_max represents the maximum rate of the reaction.[18]
Experimental Protocols
Accurate quantification of this compound and the activity of related enzymes is fundamental to studying its metabolic role.
Protocol 1: Quantification of this compound using Nash Reagent
This colorimetric method is widely used for determining this compound concentrations in biological samples.[19][20] It is based on the Hantzsch reaction, where this compound reacts with acetylacetone (B45752) and an ammonium (B1175870) salt to form a yellow compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be measured spectrophotometrically.[19]
Workflow:
Methodology:
-
Reagent Preparation: Prepare Nash Reagent by dissolving 150 g of ammonium acetate (B1210297) in distilled water, adding 3 mL of glacial acetic acid and 2 mL of acetylacetone, and bringing the final volume to 1 L.[21]
-
Sample Preparation: Homogenize tissue or cell pellets in a 5% trichloroacetic acid (TCA) solution to precipitate proteins and extract this compound.[20][22] Centrifuge to collect the supernatant.
-
Reaction: Mix the sample supernatant with the Nash Reagent (e.g., in a 1:1 or 2:1 volume ratio).[21][23]
-
Incubation: Heat the mixture in a water bath at 60°C for 20-30 minutes.[21]
-
Measurement: Cool the samples to room temperature. Measure the absorbance of the resulting yellow solution at 410-415 nm using a spectrophotometer.[19][21]
-
Quantification: Determine the this compound concentration by comparing the absorbance to a standard curve prepared using known concentrations of this compound.[20]
Protocol 2: Enzyme Activity Assay for this compound Dehydrogenase (FDH)
This protocol measures the activity of NAD⁺-dependent this compound dehydrogenase (EC 1.2.1.46) by monitoring the rate of NADH production, which corresponds to an increase in absorbance at 340 nm.[24]
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
β-Nicotinamide Adenine Dinucleotide (NAD⁺) (e.g., 1.0 mM final concentration)
-
This compound solution (e.g., 0.003% v/v final concentration)
-
-
Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiation: Add the enzyme solution (cell lysate or purified enzyme) to the cuvette to initiate the reaction.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes).
-
Calculation: Calculate the enzyme activity based on the linear rate of change in absorbance, using the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.
Protocol 3: Isotopic Labeling Studies
Isotopic labeling, using substrates like ¹³C-formaldehyde or ¹⁴C-formaldehyde, is a powerful technique to trace the metabolic fate of the C1 unit through various pathways.[25][26]
Methodology:
-
Cell Culture and Labeling: Incubate cells or organisms with medium containing the isotopically labeled this compound for a defined period.
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract metabolites from the cells.
-
Analysis: Separate and identify the labeled metabolites using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate different metabolite fractions.
-
Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS): To determine the mass shift indicative of ¹³C incorporation.[27]
-
Scintillation Counting: To quantify the radioactivity in different fractions for ¹⁴C labeling.[26]
-
-
Flux Analysis: By quantifying the amount of label incorporated into downstream metabolites (e.g., amino acids, nucleotides, sugars), researchers can determine the relative flux of this compound through competing metabolic pathways.[28]
References
- 1. One Carbon to Rule Them All: this compound is a One-Carbon Signal Connecting One-Carbon Metabolism and Epigenetic Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. Folate and this compound: from vitamin to genotoxin to DNA building block - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The ribulose monophosphate pathway operon encoding this compound fixation in a thermotolerant methylotroph, Bacillus brevis S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound assimilation I (serine pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The cellular function and molecular mechanism of this compound in cardiovascular disease and heart development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mammals divert endogenous genotoxic this compound into one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound regulates S-adenosylmethionine biosynthesis and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steady-state kinetics of this compound dehydrogenase and formate dehydrogenase from a methanol-utilizing yeast, Candida boidinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicokinetics and Modes of Action of this compound - Review of the Environmental Protection Agency’s Draft IRIS Assessment of this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Untitled Document [ucl.ac.uk]
- 19. rsc.org [rsc.org]
- 20. scribd.com [scribd.com]
- 21. scholarena.com [scholarena.com]
- 22. researchgate.net [researchgate.net]
- 23. WO2015073275A1 - this compound test reagent - Google Patents [patents.google.com]
- 24. Enzyme Activity Measurement for this compound Dehydrogenase [creative-enzymes.com]
- 25. Pharmacokinetic and deuterium isotope effect studies on the metabolism of this compound and formate to carbon dioxide in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Isotopic analysis of atmospheric this compound by gas chromatography isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
The Spontaneous and Enzymatic Genesis of Formaldehyde in Biological Milieus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formaldehyde (B43269), a molecule traditionally viewed through the lens of toxicology and as an environmental hazard, is increasingly recognized for its role as an endogenously produced metabolite with significant physiological and pathophysiological implications. Its spontaneous formation and enzymatic generation within biological systems contribute to a dynamic cellular pool that is intricately linked to one-carbon metabolism, epigenetic regulation, and DNA damage responses. This technical guide provides an in-depth exploration of the core mechanisms of endogenous this compound production, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document details the key enzymatic pathways responsible for this compound synthesis, presents quantitative data on its prevalence in biological matrices, outlines detailed experimental protocols for its detection and quantification, and visualizes the critical signaling pathways it modulates.
Endogenous Sources of this compound
This compound is not merely an exogenous toxin but an intrinsic component of cellular metabolism. It is generated through a variety of enzymatic and spontaneous reactions, contributing to a basal level of this compound in tissues and circulation. Understanding these sources is paramount for elucidating its physiological roles and its implications in disease.
Enzymatic Pathways of this compound Production
A multitude of enzymes across different cellular compartments contribute to the endogenous this compound pool. These pathways are central to various metabolic processes, from amino acid catabolism to epigenetic regulation.
-
Methanol (B129727) Metabolism: The oxidation of methanol, derived from both dietary sources and gut microbiota, is a significant source of endogenous this compound. This conversion is primarily catalyzed by alcohol dehydrogenase (ADH) in the liver and other tissues.[1][2] Additionally, cytochrome P450 enzymes , particularly CYP2E1, can also facilitate this oxidation.[3]
-
Amine Metabolism: Semicarbazide-sensitive amine oxidases (SSAO) , also known as vascular adhesion protein-1 (VAP-1), are a group of enzymes that catalyze the oxidative deamination of primary amines, such as methylamine, to produce this compound, hydrogen peroxide, and ammonia.[1] SSAO is found in various tissues, including vascular smooth muscle and endothelial cells.
-
Histone Demethylation: A crucial source of nuclear this compound is the demethylation of histones, a key process in epigenetic regulation. Lysine-specific demethylase 1 (LSD1) and Jumonji C (JmjC) domain-containing histone demethylases generate this compound as a byproduct of removing methyl groups from lysine (B10760008) and arginine residues on histones.[4]
-
S-adenosyl-L-methionine (SAM) Metabolism: this compound can be generated during transmethylation reactions where SAM serves as the methyl donor. For instance, the enzymatic conversion of histamine (B1213489) to N-methylhistamine has been shown to produce this compound.[5]
-
Glycine and Serine Metabolism: The glycine cleavage system (GCS) , a multi-enzyme complex, can produce this compound as a byproduct.[4] Furthermore, the metabolism of serine and threonine can also contribute to the this compound pool.[6]
Non-Enzymatic and Other Sources
Beyond direct enzymatic production, this compound can arise from other biological processes:
-
Reactive Oxygen Species (ROS): Oxidative stress and the presence of ROS can lead to the non-enzymatic formation of this compound through lipid peroxidation and other oxidative damage pathways.
-
Gut Microbiota: The metabolic activity of commensal bacteria in the gut can produce methanol, which is then absorbed and converted to this compound in the host.[2]
-
Dietary Precursors: Certain foods and food additives can contain this compound or its precursors, contributing to the overall endogenous pool.[6]
Quantitative Levels of Endogenous this compound
The concentration of endogenous this compound is maintained within a relatively narrow range through a balance of production and detoxification pathways. However, levels can vary depending on the tissue, metabolic state, and the presence of pathological conditions. The following tables summarize reported concentrations of endogenous this compound in various biological samples.
| Biological Matrix | Species | Condition | This compound Concentration | Analytical Method | Reference(s) |
| Blood/Plasma | |||||
| Blood | Human | Healthy | 0.05 - 0.1 mM | Not Specified | [1] |
| Blood | Human, Rat, Monkey | Healthy | ~0.1 mM | GC-MS | [3] |
| Blood | Human | Healthy | 2-3 mg/L | Not Specified | [2] |
| Plasma | Human | Healthy | 0.46 - 0.87 µg/mL | HPLC-Fluorescence | [7] |
| Tissues | |||||
| Liver | Rat | Healthy | 2-4 times blood concentration | Not Specified | [3] |
| Nasal Mucosa | Rat | Healthy | 2-4 times blood concentration | Not Specified | [3] |
| Hippocampus | Rat | Basal | ~50 µM | HPLC-Fluorescence | [8] |
| Cells | |||||
| Various Cell Lines | Human | In vitro | 0.2 - 0.5 mM | Not Specified | [1] |
| Cancer Cell Lines | Human | In vitro | 1.5 - 4.0 µM | Preconcentration-Chemical Ionization Mass Spectrometry | [9] |
| Urine | |||||
| Urine | Human | Healthy | 0.02 - 0.5 mM | Not Specified | [7] |
| Urine | Bladder/Prostate Cancer Patients | Cancer | 2-8 fold increase | Not Specified | [10] |
Note: The variability in reported concentrations can be attributed to differences in analytical methodologies, sample handling, and the dynamic nature of this compound metabolism.
Experimental Protocols for this compound Quantification
Accurate quantification of endogenous this compound is crucial for understanding its physiological and pathological roles. Several analytical methods have been developed for this purpose, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This is a widely used and robust method for this compound quantification in biological samples.
Principle: this compound reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which can be separated by reverse-phase HPLC and detected by UV-Vis spectrophotometry.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Deproteinize samples (e.g., plasma, cell lysates) by adding acetonitrile (B52724) or perchloric acid, followed by centrifugation to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Prepare a fresh solution of DNPH in an acidic solvent (e.g., acetonitrile with a small amount of phosphoric acid).
-
Mix the sample supernatant with the DNPH solution.
-
Incubate the mixture at a controlled temperature (e.g., 70°C for 30 minutes) to allow for complete derivatization.[11]
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove excess DNPH.
-
Elute the this compound-DNPH derivative with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is a 55:45 (v/v) ratio of acetonitrile to water.[12]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV-Vis detector set at approximately 353-365 nm.[12]
-
Quantification: Generate a standard curve using known concentrations of this compound that have undergone the same derivatization and cleanup procedure.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for this compound analysis, often requiring derivatization to improve volatility and thermal stability.
Protocol:
-
Derivatization:
-
React the this compound in the sample with a derivatizing agent such as pentafluorophenylhydrazine (B1196947) (PFPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable, volatile derivative.
-
Alternatively, derivatization with p-toluenesulfonic acid in ethanol (B145695) can form diethoxymethane.[13]
-
-
Extraction:
-
Extract the derivative into an organic solvent (e.g., hexane (B92381) or dichloromethane) using liquid-liquid extraction or solid-phase microextraction (SPME).
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-80°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute the derivative.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and monitor for characteristic ions of the this compound derivative in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Fluorometric Assays
Fluorescent probes provide a sensitive method for detecting this compound, particularly in cellular and subcellular contexts.
Principle: These assays utilize probes that undergo a chemical reaction with this compound, leading to a significant change in their fluorescent properties.
Protocol (General):
-
Probe Selection: Choose a this compound-specific fluorescent probe (e.g., based on the 2-aza-Cope rearrangement).[14][15]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with experimental compounds as required.
-
-
Probe Loading:
-
Incubate cells with the fluorescent probe in a suitable buffer or medium for a specified time to allow for cellular uptake.
-
-
Imaging:
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Quantification:
-
Measure the fluorescence intensity.
-
For quantitative analysis, a calibration curve can be generated by exposing cells to known concentrations of this compound.
-
Signaling Pathways and Biological Consequences of Endogenous this compound
Endogenous this compound is not an inert byproduct; it actively participates in and modulates critical cellular signaling pathways. Its high reactivity, particularly towards nucleophiles like amines and thiols, underlies its ability to influence cellular processes.
This compound-Induced DNA Damage and Repair
This compound is a potent genotoxin that can induce DNA-protein crosslinks (DPCs) and DNA intra-strand crosslinks.[16] The cellular response to this damage involves a complex network of DNA repair pathways.
The Fanconi Anemia (FA) Pathway: This pathway is crucial for the repair of DNA interstrand crosslinks and has been shown to be essential for mitigating the genotoxic effects of endogenous this compound.[17][18][19] Deficiencies in the FA pathway lead to increased sensitivity to this compound and an accumulation of DNA damage.[17]
Caption: The Fanconi Anemia pathway response to this compound-induced DNA damage.
Transcription-Coupled Nucleotide Excision Repair (TC-NER): This pathway is also implicated in the removal of this compound-induced DPCs, particularly those that block transcription.[16][20]
Regulation of One-Carbon Metabolism and Epigenetics
This compound plays a significant role in regulating one-carbon metabolism through its interaction with key enzymes.
Inhibition of S-adenosylmethionine (SAM) Synthesis: this compound has been shown to inhibit the activity of S-adenosylmethionine synthase isoform type-1 (MAT1A) by reacting with a specific cysteine residue.[5][21][22][23] This inhibition leads to a decrease in the cellular levels of SAM, the primary methyl donor for methylation reactions.
Epigenetic Alterations: The reduction in SAM levels due to this compound exposure can lead to alterations in histone and DNA methylation patterns, thereby influencing gene expression.[21][22][23] This provides a direct link between endogenous this compound levels and epigenetic regulation.
Caption: this compound's regulation of one-carbon metabolism and epigenetics.
Experimental Workflows
Studying the biological effects of endogenous this compound requires carefully designed experimental workflows.
Workflow for Assessing this compound-Induced Cytotoxicity
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Conclusion and Future Directions
The spontaneous and enzymatic formation of this compound in biological systems is a fundamental aspect of cellular metabolism with far-reaching implications for health and disease. No longer can this compound be viewed solely as an environmental toxin; it is an endogenous molecule that actively participates in and modulates critical cellular processes, including DNA repair and epigenetic regulation. The methodologies outlined in this guide provide a robust framework for the accurate quantification of endogenous this compound and for dissecting its complex biological roles.
For professionals in drug development, a deeper understanding of this compound metabolism and its signaling sequelae is of paramount importance. Dysregulation of this compound homeostasis is implicated in a range of pathologies, including cancer and neurodegenerative diseases.[24][25] Consequently, the enzymes involved in this compound production and detoxification, as well as the signaling pathways it modulates, represent promising targets for therapeutic intervention.
Future research should focus on developing more sensitive and specific tools for real-time imaging of this compound dynamics in living cells and organisms. Furthermore, elucidating the intricate crosstalk between this compound signaling and other metabolic and stress-response pathways will be crucial for a comprehensive understanding of its physiological and pathological functions. A thorough appreciation of the dual nature of this compound as both a vital metabolite and a potential toxin will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
- 1. The cellular function and molecular mechanism of this compound in cardiovascular disease and heart development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Toxicokinetics and Modes of Action of this compound - Review of the Environmental Protection Agency’s Draft IRIS Assessment of this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescent probes for imaging this compound in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tumor Tissue-Derived this compound and Acidic Microenvironment Synergistically Induce Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of this compound by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. A Reaction-Based Fluorescent Probe for Imaging of this compound in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular Pathways for DNA Repair and Damage Tolerance of this compound-Induced DNA-Protein Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fanconi.org [fanconi.org]
- 18. Repair pathways independent of the Fanconi anemia nuclear core complex play a predominant role in mitigating this compound-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identifying the nature of the endogenous aldehydes-induced DNA damage that Fanconi anemia DNA repair pathways counteract - Fanconi Cancer Foundation [fanconi.org]
- 20. academic.oup.com [academic.oup.com]
- 21. This compound regulates S-adenosylmethionine biosynthesis and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biocompare.com [biocompare.com]
- 24. This compound - Cancer-Causing Substances - NCI [cancer.gov]
- 25. This compound and Cancer Risk - NCI [cancer.gov]
Methodological & Application
Application Notes and Protocols: Paraformaldehyde Fixation of Cultured Cells
Introduction
Paraformaldehyde (PFA) is a widely used cross-linking fixative in cell biology and histology. As a polymer of This compound (B43269), it must be depolymerized into this compound in solution to become reactive.[1][2] this compound fixation stabilizes cellular structures by cross-linking proteins, particularly through lysine (B10760008) residues, thereby preserving cell morphology and preventing degradation.[1][2][3] This preservation is crucial for various downstream applications, including immunofluorescence, immunohistochemistry, and flow cytometry.[4][5]
This document provides a detailed, step-by-step protocol for the parathis compound fixation of cultured cells, intended for researchers, scientists, and drug development professionals. It covers the preparation of PFA solutions, fixation procedures for both adherent and suspension cells, and important considerations for optimal results.
Materials and Reagents
-
Parathis compound (PFA) powder or a pre-made stock solution (e.g., 16% or 20%)
-
Phosphate-Buffered Saline (PBS), 1X solution
-
Sodium Hydroxide (NaOH), 1N solution
-
Hydrochloric Acid (HCl) for pH adjustment
-
Ammonium (B1175870) Chloride (NH4Cl)
-
Triton X-100 (optional, for permeabilization)
-
Bovine Serum Albumin (BSA) (optional, for blocking)
-
Deionized water
-
Heating plate and magnetic stirrer
-
Fume hood
-
pH meter
-
Filter paper
-
Sterile culture plates or tubes
-
Centrifuge (for suspension cells)
Preparation of Parathis compound (PFA) Solution
Proper preparation of the PFA solution is critical for successful fixation. It is highly recommended to prepare fresh PFA solution for each experiment, as its effectiveness diminishes over time.[6][7]
From PFA Powder (4% PFA in 1X PBS)
-
In a fume hood, add 40 g of parathis compound powder to 800 mL of 1X PBS in a glass beaker.[1][8]
-
Heat the solution to approximately 60-70°C while stirring continuously.[4][9] Caution: Do not exceed 70°C, as this can cause the this compound to vaporize.[10]
-
The solution will appear cloudy. Slowly add 1N NaOH dropwise until the solution becomes clear.[1][8][9]
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Filter the solution to remove any remaining particulates.[9][10]
-
Adjust the final volume to 1 L with 1X PBS.[8]
-
Check the pH and adjust to 7.2-7.4 using HCl or NaOH if necessary.[8][9]
-
The solution can be stored at 4°C for up to one week or aliquoted and stored at -20°C for longer periods.[4][9][10]
From a Stock Solution (e.g., 16% PFA)
Dilute the stock PFA solution to the desired working concentration (typically 2-4%) with 1X PBS. For example, to make a 4% PFA solution from a 16% stock, mix one part of the 16% PFA with three parts of 1X PBS.
Experimental Protocols
The choice of protocol depends on whether the cells are grown in adherence or in suspension.
Protocol for Adherent Cells
-
Cell Culture: Plate cells on sterile coverslips in a culture plate and grow them to the desired confluency (typically around 70%).[11]
-
Washing: Carefully aspirate the culture medium and gently wash the cells once with 1X PBS.[12]
-
Fixation: Add the 4% PFA solution to the cells, ensuring the coverslip is fully submerged. Incubate for 10-20 minutes at room temperature.[11][13]
-
Washing: Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.[12][13]
-
(Optional) Quenching: To reduce background fluorescence from unreacted this compound, incubate the cells with 50 mM ammonium chloride (NH4Cl) in PBS for 10-15 minutes.[12][13]
-
Washing: Wash the cells three times with 1X PBS.[12]
-
(Optional) Permeabilization: If intracellular targets are to be stained, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[2][12][13]
-
Washing: Wash the cells three times with 1X PBS.
-
The cells are now ready for blocking and subsequent immunolabeling.
Protocol for Suspension Cells
-
Cell Harvesting: Transfer the cell suspension to a centrifuge tube.
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 250 x g) for 5 minutes to form a pellet.[4]
-
Washing: Discard the supernatant and resuspend the cell pellet in 1X PBS. Repeat the centrifugation and washing step.
-
Fixation: Resuspend the cell pellet in 4% PFA solution. To achieve a final concentration of 2% PFA, you can add an equal volume of 4% PFA to the cell suspension.[10][14] Incubate for 10-30 minutes at room temperature or on ice.[10][14]
-
Centrifugation: Centrifuge the fixed cells to form a pellet.
-
Washing: Discard the PFA solution and wash the cell pellet twice with 1X PBS.[10]
-
The fixed cells can now be resuspended in PBS for storage or prepared for subsequent procedures like cytospinning onto slides or flow cytometry.
Quantitative Data Summary
| Parameter | Recommendation | Cell Type | Application | Reference(s) |
| PFA Concentration | 2% - 4% | General Cultured Cells | Immunofluorescence, Flow Cytometry | [10][11] |
| 0.5% - 2% | General Cultured Cells | Flow Cytometry | [10] | |
| Fixation Time | 10 - 20 minutes | Adherent Cells | Immunofluorescence | [11][13] |
| 15 - 30 minutes | Suspension Cells (on ice) | Flow Cytometry | [10] | |
| 10 minutes | Suspension Cells | Microscopy | [14] | |
| Fixation Temperature | Room Temperature | Adherent & Suspension Cells | General Applications | [11][12][14] |
| On Ice | Suspension Cells | Flow Cytometry | [10] | |
| Quenching Agent | 50 mM NH4Cl | Adherent Cells | Immunofluorescence | [12][13] |
| Permeabilization Agent | 0.1% - 0.5% Triton X-100 | General Cultured Cells | Intracellular Staining | [2][12] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Cell Detachment/Morphology Change | PFA solution not isotonic or old | Ensure PFA is dissolved in PBS. Prepare fresh PFA solution.[7] |
| Abrupt change in osmolarity | Add a small amount of PFA to the culture medium before full fixation.[11] | |
| Poor Staining/High Background | Over-fixation or under-fixation | Optimize fixation time.[3] |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Unreacted this compound | Include a quenching step with ammonium chloride.[12] | |
| Increased Autofluorescence | Leaving cells in PFA overnight | Avoid overnight fixation.[10] |
| Antigen Masking | Cross-linking by PFA | Consider antigen retrieval techniques if necessary.[11][14] |
Visual Workflow
Caption: Workflow for PFA fixation of cultured cells.
Safety Precautions
Parathis compound is toxic and should be handled with care. Always work in a fume hood when preparing solutions from PFA powder to avoid inhaling the powder and vapors.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Dispose of PFA waste according to your institution's guidelines.
References
- 1. 4% Parathis compound (PFA) solution preparation - Sharebiology [sharebiology.com]
- 2. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Troubleshooting Fixation in Histology Pt. 1: Expert Tips for Smooth Sailing [nsh.org]
- 4. bu.edu [bu.edu]
- 5. sysy.com [sysy.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. betalifesci.com [betalifesci.com]
- 9. bosterbio.com [bosterbio.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. bitesizebio.com [bitesizebio.com]
- 12. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 13. Immunofluorescence for adherent cells [protocols.io]
- 14. bitesizebio.com [bitesizebio.com]
Application Notes & Protocols: The Use of Formaldehyde in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for utilizing formaldehyde (B43269) as a cross-linking agent in Chromatin Immunoprecipitation (ChIP) assays. The information herein is intended to guide researchers in effectively capturing protein-DNA interactions for downstream analysis.
Introduction to this compound Cross-Linking in ChIP
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell. The initial and most critical step in a successful ChIP experiment is the reversible cross-linking of proteins to DNA. This compound is the most commonly used cross-linking agent for this purpose. It is a short-chain aldehyde that rapidly penetrates cell and nuclear membranes to create covalent cross-links between proteins and DNA that are in close proximity.
The mechanism of this compound cross-linking involves the formation of a Schiff base between the aldehyde group of this compound and the primary amino groups of amino acids (primarily lysine) in proteins and nucleotide bases (primarily adenine (B156593) and guanine) in DNA. This results in the formation of a stable, yet reversible, protein-DNA complex. The reversibility of these cross-links by heat is a key advantage, allowing for the purification of the immunoprecipitated DNA.
The efficiency of this cross-linking is crucial and depends on several factors, including the concentration of this compound, the duration of exposure, and the temperature of the reaction. Insufficient cross-linking can lead to the loss of protein-DNA interactions, while over-cross-linking can mask epitopes, reduce chromatin solubility, and impede enzymatic fragmentation.
Quantitative Data on this compound Cross-Linking
The optimal conditions for this compound cross-linking can vary depending on the cell type, the protein of interest, and the specific antibody used. The following tables summarize key quantitative parameters for optimizing the cross-linking step.
Table 1: Effect of this compound Concentration on Cross-Linking Efficiency
| This compound Concentration | Typical Incubation Time | Expected Outcome | Considerations |
| 0.5% | 10-15 minutes | Mild cross-linking, suitable for abundant proteins with strong DNA interactions. | May not be sufficient for transient or weak interactions. |
| 1.0% (Standard) | 10 minutes | Optimal for most histone modifications and transcription factors. | A good starting point for most ChIP experiments. |
| 1.5% - 2.0% | 5-10 minutes | Stronger cross-linking, potentially useful for detecting weaker or transient interactions. | Increased risk of epitope masking and reduced chromatin fragmentation efficiency. |
Table 2: Influence of Incubation Time on Cross-Linking
| Incubation Time | This compound Concentration | Expected Outcome | Considerations |
| 5 minutes | 1.0% | Minimal cross-linking, may be insufficient for stable complex formation. | Reduces the risk of over-cross-linking artifacts. |
| 10 minutes (Standard) | 1.0% | Generally provides a good balance for most protein-DNA interactions. | Widely used and validated in numerous protocols. |
| 15-20 minutes | 1.0% | Increased cross-linking, but also a higher risk of background and reduced sonication efficiency. | May be necessary for certain cell types or proteins with low abundance. |
Table 3: Temperature Effects on this compound Cross-Linking
| Temperature | Typical Incubation Time | Expected Outcome | Considerations |
| 4°C (On Ice) | 30-60 minutes | Slower reaction rate, allowing for more controlled cross-linking. | May reduce the efficiency of cross-linking for some interactions. |
| Room Temperature (20-25°C) | 10 minutes | Standard and most commonly used condition. | Provides a rapid and efficient cross-linking reaction. |
| 37°C | 5-10 minutes | Accelerated reaction rate, leading to very rapid cross-linking. | High risk of over-cross-linking and cellular stress responses. |
Detailed Experimental Protocol: this compound Cross-Linking for ChIP
This protocol provides a standard method for this compound cross-linking of adherent mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound, 37% solution (Methanol-free is recommended)
-
Glycine (B1666218), 1.25 M solution
-
Cell scrapers
-
Conical tubes (15 mL or 50 mL)
-
Centrifuge
Protocol:
-
Cell Culture: Grow adherent cells in appropriate culture dishes to 80-90% confluency.
-
Preparation of Cross-Linking Solution: Prepare a 1% this compound solution by adding 540 µL of 37% this compound to 10 mL of serum-free culture medium or PBS. This should be prepared fresh.
-
Cross-Linking:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with ice-cold PBS.
-
Add the 1% this compound solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate at room temperature for 10 minutes with gentle swirling.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add 1.25 M glycine to a final concentration of 125 mM (e.g., add 1 mL of 1.25 M glycine to 10 mL of the this compound solution).
-
Incubate for 5 minutes at room temperature with gentle swirling.
-
-
Cell Harvesting:
-
Aspirate the this compound/glycine solution.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold PBS containing protease inhibitors to the plate.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled conical tube.
-
-
Cell Lysis and Chromatin Preparation:
-
Centrifuge the cells at 1,500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
The cell pellet is now ready for cell lysis and chromatin shearing (e.g., sonication or enzymatic digestion) as per your specific ChIP protocol.
-
Visualizing the ChIP Workflow and Related Pathways
The following diagrams illustrate the key steps in a ChIP experiment and a representative signaling pathway that can be studied using this technique.
Caption: A schematic overview of the Chromatin Immunoprecipitation (ChIP) workflow.
Caption: A simplified signaling pathway leading to gene expression.
Troubleshooting and Optimization
-
Low ChIP Signal: This could be due to inefficient cross-linking. Consider optimizing the this compound concentration and incubation time. Ensure the antibody is validated for ChIP.
-
High Background: Over-cross-linking can lead to non-specific binding. Try reducing the this compound concentration or incubation time. Ensure stringent washing steps are performed.
-
Poor Chromatin Shearing: Over-cross-linking can make chromatin resistant to sonication. Optimize the cross-linking conditions and sonication parameters.
-
Variability between Experiments: Ensure consistency in cell number, reagent preparation, and incubation times.
By carefully optimizing the this compound cross-linking step, researchers can significantly improve the quality and reliability of their ChIP data, leading to more accurate insights into protein-DNA interactions.
Application Notes: Formaldehyde-Based Methods for In Situ Hybridization (ISH)
Introduction
In Situ Hybridization (ISH) is a powerful technique used to visualize specific DNA or RNA sequences within the cellular context of tissues. The preservation of both nucleic acid integrity and tissue morphology is paramount for successful ISH. Formaldehyde-based fixatives are the gold standard for this purpose, primarily due to their ability to create covalent cross-links between molecules, effectively anchoring them in place.[1][2]
This compound (B43269), a simple aldehyde, penetrates tissues and cells rapidly and reacts with primary amines on proteins and nucleic acids to form Schiff bases. These intermediates then react with other nearby molecules to create stable methylene (B1212753) bridges (-CH₂-).[3][4] This cross-linking network preserves the structural integrity of the tissue and prevents the degradation or loss of target RNA/DNA during the subsequent, often harsh, steps of the ISH protocol.[2][5] While highly effective, this compound fixation requires careful optimization, as insufficient fixation can lead to RNA loss and poor morphology, whereas excessive fixation can mask target sequences, hindering probe penetration and resulting in weak or no signal.[6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-based fixation for various ISH applications, tailored for researchers, scientists, and drug development professionals.
Key Considerations for this compound Fixation in ISH
Successful ISH depends on meticulous sample preparation. The fixation step is arguably the most critical variable.
-
This compound, Parathis compound (PFA), and Formalin: These terms are often used interchangeably but have distinct chemical differences.
-
This compound: A gas that is not used directly in the lab.[7]
-
Formalin: A saturated aqueous solution of this compound gas (typically 37-40%), often containing 10-15% methanol (B129727) as a stabilizer to prevent polymerization.[7][8][9] 10% Neutral Buffered Formalin (NBF) is a commonly used formulation equivalent to about 4% this compound.[6][10]
-
Parathis compound (PFA): The solid, polymerized form of this compound.[9][11] A fresh this compound solution is prepared by heating PFA powder in a buffered solution, causing it to depolymerize. This method yields a pure, methanol-free this compound solution and is often preferred for ISH to ensure reproducibility and avoid potential methanol-induced artifacts.[11][12]
-
-
Fixation Time and Temperature: The optimal duration and temperature of fixation are tissue-dependent.
-
Time: Over-fixation can excessively cross-link proteins, masking the target nucleic acid and requiring more aggressive retrieval methods.[6] Under-fixation results in the loss of RNA and compromised tissue architecture.[6] For formalin-fixed, paraffin-embedded (FFPE) tissues, a fixation time of 16-32 hours at room temperature is recommended.[6]
-
Temperature: Fixation is typically performed at room temperature or 4°C. However, prolonged fixation at low temperatures may not be sufficient and can lead to under-fixation.[6]
-
-
Concentration: A 4% this compound solution (equivalent to 10% NBF) is the most widely recommended concentration for ISH, providing a good balance between morphological preservation and maintenance of nucleic acid accessibility.[10][13][14]
-
pH and Buffering: Maintaining a physiological pH (7.2-7.4) with buffers like Phosphate-Buffered Saline (PBS) is crucial to prevent RNA degradation, which can occur under acidic conditions.[10] However, some studies have shown that alkaline fixation (pH 9-10) can significantly enhance the ISH signal for cytoplasmic mRNA.[2]
-
Permeabilization and Target Retrieval: this compound-induced cross-links must be partially reversed to allow probes to access the target sequence. This is typically achieved through two key steps:
-
Protease Digestion: Treatment with enzymes like Proteinase K digests proteins cross-linked to the target nucleic acid, increasing probe accessibility. The duration and concentration must be carefully optimized to avoid destroying tissue morphology.[10][15]
-
Heat-Induced Epitope Retrieval (HIER): Primarily used in protocols combining ISH with immunohistochemistry (IHC), HIER involves heating the tissue in a specific buffer (e.g., citrate (B86180) or EDTA) to break methylene bridges and unmask antigens.[16]
-
Data Presentation: Quantitative Parameters for this compound Fixation
The following table summarizes key quantitative data for optimizing this compound-based ISH protocols.
| Parameter | Sample Type | Recommended Value | Notes | Source(s) |
| Fixative Concentration | General Use (FFPE, Frozen) | 4% Parathis compound (PFA) or 10% Neutral Buffered Formalin (NBF) | Provides a robust balance of RNA preservation and tissue morphology. | [6][10][13] |
| Fixation Time | Paraffin (B1166041) Sections (FFPE) | 16 - 32 hours | Shorter times risk under-fixation and RNA loss; longer times risk over-fixation and signal masking. Do not fix at 4°C. | [6] |
| Cryosections (7-15 µm) | 15 - 30 minutes | Shorter time is sufficient for thin, frozen sections. | [10] | |
| Fixation Temperature | General Use | Room Temperature | Recommended for FFPE to ensure complete fixation within the 16-32 hour window. | [6] |
| RNA Retention | This compound vs. Carnoy's | ~45% (this compound) vs. ~10% (Carnoy's) | Demonstrates the superior RNA preservation of cross-linking fixatives. | [13] |
| Permeabilization | Proteinase K Concentration | 1 - 20 µg/mL | Must be optimized for tissue type and fixation time. | [10] |
| Proteinase K Incubation | 5 - 30 minutes at Room Temp | Over-digestion leads to poor morphology; under-digestion leads to poor probe penetration. | [10] | |
| Target Retrieval (HIER) | Buffer Composition | 10 mM Sodium Citrate (pH 6.0) or 1 mM EDTA (pH 8.0) | Buffer choice is often antigen-dependent for combined ISH-IHC. | [16] |
| HIER Temperature | 95 - 100 °C | Boiling should be avoided to prevent tissue damage. | [10][16] | |
| HIER Duration | 10 - 20 minutes | Sufficient to reverse cross-linking without compromising tissue integrity. | [10] |
Visualizations: Workflows and Mechanisms
Caption: this compound cross-linking mechanism and its heat-induced reversal.
Caption: Standard experimental workflow for ISH on FFPE tissues.
Caption: Common issues in this compound-based ISH and their solutions.
Experimental Protocols
Protocol 1: Preparation of 4% Parathis compound (PFA) in PBS
This protocol yields a fresh, methanol-free 4% this compound solution, which is recommended for optimal RNA preservation.[9][17]
Materials:
-
Parathis compound (PFA) powder (Prill form recommended)
-
Phosphate-Buffered Saline (PBS), RNase-free
-
Sodium Hydroxide (NaOH), 1N or 10N
-
Magnetic stir plate and stir bar
-
Heating block or water bath set to 60-70°C
-
Fume hood
-
0.45 µm filter
Procedure:
-
Work in a fume hood. this compound is toxic and volatile.
-
To prepare 100 mL of 4% PFA, add 4 grams of PFA powder to approximately 80 mL of RNase-free PBS in a glass beaker with a stir bar.
-
Heat the solution to 60°C on a stir plate while stirring. The solution will appear cloudy. Do not exceed 70°C , as this can break down the this compound.
-
Slowly add 1-2 drops of 1N NaOH to the solution while it stirs.[8] The PFA will begin to dissolve and the solution will become clear. Avoid adding excess NaOH as a high pH can damage nucleic acids.
-
Once the solution is clear, remove it from the heat and allow it to cool to room temperature.
-
Adjust the final volume to 100 mL with RNase-free PBS.
-
Filter the solution through a 0.45 µm filter to remove any particulates.
-
The 4% PFA solution is now ready to use. For best results, use it fresh. It can be stored at 4°C for up to one week or as frozen aliquots at -20°C for several months.[9]
Protocol 2: Fixation of Tissues for FFPE Sections
This protocol is a standard procedure for preparing paraffin-embedded tissues for ISH.
Materials:
-
Freshly dissected tissue (no thicker than 5 mm)
-
10% Neutral Buffered Formalin (NBF) or freshly prepared 4% PFA
-
Tissue cassettes
-
Phosphate-Buffered Saline (PBS), RNase-free
Procedure:
-
Immediately after dissection, place the fresh tissue sample into a labeled tissue cassette.
-
Immerse the cassette in a container with at least 10-20 times the tissue volume of 10% NBF or 4% PFA.
-
Fix for 16-32 hours at room temperature.[6] Note: Do not fix for less than 16 hours or more than 32 hours to avoid under- or over-fixation.[6]
-
After fixation, wash the tissue by removing the fixative and replacing it with RNase-free PBS for 30 minutes. Repeat the wash twice.
-
The tissue is now ready for standard downstream processing: dehydration through a graded ethanol series, clearing with xylene, and infiltration with paraffin wax.
Protocol 3: Whole-Mount In Situ Hybridization (WISH) for Planarians
Adapted from a this compound-based method for the planarian Schmidtea mediterranea, this protocol provides robust, high-resolution staining.[14][18][19]
Materials:
-
Planarians (starved for one week)
-
5% N-acetyl cysteine (NAC) solution
-
4% PFA in PBSTx (PBS + 0.1-0.5% Triton-X 100)
-
Methanol
-
6% H₂O₂ in Methanol (for bleaching)
-
Proteinase K solution (2 µg/mL)
Procedure:
-
Mucus Removal: Transfer planarians into a tube and replace the water with 5% NAC solution. Incubate for 5-10 minutes at room temperature to remove mucus.
-
Fixation: Replace the NAC solution with 4% PFA in PBSTx. Fix for 15-20 minutes at room temperature.[14]
-
Rinsing: Remove the fixative and rinse the worms once with PBSTx.
-
Dehydration: Wash the worms in a 50:50 solution of Methanol:PBSTx for 10 minutes, followed by a wash in 100% Methanol for 10 minutes. Samples can be stored at -20°C in methanol for several months.[19]
-
Bleaching: Rehydrate samples through a methanol/PBSTx series. Bleach the worms in 6% H₂O₂ in Methanol overnight under direct light to remove pigment.[19]
-
Permeabilization: Wash with PBSTx and then digest with 2 µg/mL Proteinase K. The digestion time must be optimized (typically 10-20 minutes).
-
Post-fixation: Stop the Proteinase K reaction by washing with PBSTx, then post-fix in 4% PFA for 10 minutes.
-
The samples are now ready to proceed with the prehybridization and hybridization steps of the ISH protocol.
References
- 1. Fixation conditions for DNA and RNA in situ hybridization: a reassessment of molecular morphology dogma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline fixation drastically improves the signal of in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. miRNA in situ hybridization in mammalian tissues fixed with this compound and EDC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 7. Help Center [kb.10xgenomics.com]
- 8. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Parathis compound, Formadehyde and Formalin | Light Microscopy Core Facility [microscopy.duke.edu]
- 10. 9 ISH Tips You Can't Ignore - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A this compound-based Whole-Mount In Situ Hybridization Method for Planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. bosterbio.com [bosterbio.com]
- 17. Insitu hybridization [krauselab.ccbr.utoronto.ca]
- 18. This compound-based whole-mount in situ hybridization method for planarians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Application Notes and Protocols for Perfusion Fixation of Animal Tissues with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the perfusion of animal tissues with formaldehyde-based fixatives for histological analysis. Proper fixation is critical for preserving tissue morphology and antigenicity, ensuring reliable and reproducible results in downstream applications such as immunohistochemistry (IHC), in situ hybridization (ISH), and general histology.
Application Notes
Perfusion fixation, specifically transcardial perfusion, is the gold standard for fixing tissues from small animals like rodents.[1] This method utilizes the animal's vascular system to deliver the fixative rapidly and uniformly to all tissues, minimizing artifacts that can arise from slower immersion fixation.[1][2] The primary goal of fixation is to prevent autolysis and necrosis, preserving the structural integrity of cells and tissues.[2]
This compound (B43269) is the most commonly used fixative. It forms cross-links between proteins, effectively preserving tissue architecture.[1][3] It is typically used as a 4% solution, which can be prepared from parathis compound (PFA) powder or by diluting a commercial 37-40% this compound solution (often referred to as 10% neutral buffered formalin).[4][5][6] While both 10% neutral-buffered formalin (NBF) and 4% parathis compound (PFA) are commonly used, PFA is often preferred for IHC as it is typically prepared fresh and methanol-free.[5][7][8]
Successful perfusion fixation depends on several critical parameters, including the concentration and pH of the fixative, the volume and rate of perfusion, and the temperature of the solutions.[4][9] The following protocols provide standardized procedures for mice and rats, which can be adapted for other small animal models.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the perfusion fixation of mice and rats. These values are recommendations and may require optimization based on the specific animal strain, age, and experimental requirements.
| Parameter | Mouse | Rat |
| Animal Weight | 15 - 25 g[10] | 200 - 300 g[11] |
| Anesthetic (Sodium Pentobarbital) | 100 mg/kg, IP[10][11] | 100 mg/kg, IP[11] |
| Pre-perfusion Wash Solution | Ice-cold 1X PBS with Heparin (10,000 units/L)[10] | Room temperature or 37°C PBS/Saline[9][12] |
| Wash Solution Volume | ~11-20 mL[10][13] | ~200 mL[9][14] |
| Wash Solution Flow Rate | ~7 mL/min (pump)[10] or ~1 mL/5s (manual)[13] | 20 mL/min (pump)[11] |
| Fixative Solution | Ice-cold 4% this compound/PFA in 0.1 M PB (pH 7.4)[10] | Room temperature 4% this compound/PFA[9] |
| Fixative Volume | ~25-100 mL[10][15] | ~200-250 mL[14][15] |
| Fixative Flow Rate | ~5 mL/min (pump)[10] | 20 mL/min (pump)[11] |
| Perfusion Pressure | - | 80 - 130 mm Hg[9][14] |
| Post-fixation (Immersion) | 24 hours in 4% PFA at 4°C[11][16] | 24 hours in 4% PFA at 4°C[9][14] |
| Cryoprotection (for cryosectioning) | 10% followed by 30% Sucrose (B13894) in 0.1 M PB at 4°C[10] | 30% Sucrose in PBS at 4°C |
Experimental Protocols
I. Preparation of Solutions
1. 10X Phosphate Buffered Saline (PBS) Stock Solution (1 L)
-
Dissolve the following in 800 mL of distilled water:
-
80 g NaCl
-
2 g KCl
-
14.4 g Na₂HPO₄
-
2.4 g KH₂PO₄
-
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving.
2. 1X PBS Perfusate with Heparin (1 L)
-
Dilute 100 mL of 10X PBS Stock Solution into 900 mL of ddH₂O.[10]
-
Adjust pH to 7.4 if necessary.[10]
-
Vacuum-filter the solution.[10]
-
Add 10,000 units of heparin.[10]
-
Chill to 4°C and keep on ice for use.[10]
3. 4% this compound Fixative Solution (from Parathis compound Powder) (1 L)
-
In a chemical fume hood, heat approximately 800 mL of 1X PBS to 60°C on a stirring hotplate. Do not exceed 65°C. [10]
-
Slowly add 40 g of parathis compound powder.
-
Add 1N NaOH dropwise until the solution becomes clear.[10]
-
Allow the solution to cool to room temperature.
-
Adjust the final pH to 7.4.
-
Bring the final volume to 1 L with 1X PBS.
-
Filter the solution and chill to 4°C. Keep on ice when in use.[10]
II. Transcardial Perfusion Protocol for Mice
This protocol is intended for mice weighing between 15-25 g.[10]
1. Anesthesia and Surgical Preparation
-
Weigh the mouse and calculate the appropriate anesthetic dosage.
-
Administer sodium pentobarbital (B6593769) (100 mg/kg) via intraperitoneal (IP) injection.[10]
-
Confirm a deep anesthetic state by checking for the loss of the pedal pain reflex (no withdrawal of the paw when pinched).[10]
-
Secure the mouse in a supine position on a surgical platform, extending the limbs.[13]
-
Working in a fume hood, make a midline incision through the skin of the abdomen and chest.
-
Cut through the abdominal wall just below the ribcage and then cut through the diaphragm.[13]
-
Cut through the ribs on both sides to expose the heart and lungs.[13]
2. Perfusion Procedure
-
Set up the perfusion pump with the appropriate tubing. Prime the tubing with ice-cold 1X PBS perfusate containing heparin to remove any air bubbles.[9][10]
-
Carefully insert a 25- or 27-gauge butterfly needle into the left ventricle of the heart.[13] Secure the needle in place.
-
Immediately make a small incision in the right atrium to allow for drainage of blood and perfusate.[10]
-
Begin perfusion with the ice-cold 1X PBS with heparin at a flow rate of approximately 7 mL/min.[10] Perfuse for about 2 minutes, or until the liver becomes pale and the fluid running from the right atrium is clear.[10][13]
-
Switch the perfusion solution to ice-cold 4% this compound fixative. Ensure no air bubbles are introduced into the line.[13]
-
Perfuse with the fixative at a flow rate of approximately 5 mL/min for about 5 minutes.[10] Signs of successful fixation include muscle twitching and stiffening of the body.[13]
3. Tissue Dissection and Post-Fixation
-
After perfusion is complete, decapitate the animal and dissect the tissues of interest.
-
Immerse the dissected tissues in 4% this compound solution for 16-24 hours at 4°C for post-fixation.[11][16] The volume of the fixative should be at least 10-20 times the volume of the tissue.[6]
-
After post-fixation, transfer the tissues to a storage solution. For long-term storage, 70% ethanol (B145695) is suitable. For cryosectioning, transfer the tissue to a 10% sucrose solution until it sinks, and then to a 30% sucrose solution until it sinks.[10]
Visualizations
Experimental Workflow
Caption: Transcardial perfusion and tissue processing workflow.
This compound Cross-linking Mechanism
Caption: Simplified mechanism of this compound protein cross-linking.
References
- 1. ndbbio.com [ndbbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. histoline.com [histoline.com]
- 4. Factors Influencing Chemical Fixation, this compound & Glutaraldehyde [leicabiosystems.com]
- 5. content.ilabsolutions.com [content.ilabsolutions.com]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Perfusion with 10% neutral-buffered formalin is equivalent to 4% parathis compound for histopathology and immunohistochemistry in a mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. astorscientific.us [astorscientific.us]
- 9. Whole Animal Perfusion Fixation for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 11. med.unc.edu [med.unc.edu]
- 12. Whole Body Perfusion for Small Rodents | Animals in Science [queensu.ca]
- 13. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Animal Perfusion Fixation for Rodents [jove.com]
- 15. neuroscienceassociates.com [neuroscienceassociates.com]
- 16. Intracardiac perfusion and brain fixation for immunohistochemistry [protocols.io]
Application Notes and Protocols for the Quantitative Analysis of Formaldehyde in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formaldehyde (B43269) is a highly reactive aldehyde that is both an environmental pollutant and a natural product of cellular metabolism.[1] Endogenously, it is involved in various biochemical processes, but at elevated concentrations, it can cause cellular damage by crosslinking proteins and nucleic acids.[1] Therefore, the accurate quantitative analysis of this compound in biological samples such as plasma, urine, and tissue homogenates is crucial for toxicology studies, disease biomarker discovery, and drug development. These application notes provide detailed protocols for several established analytical methods.
Overview of Analytical Methods
The quantification of this compound in complex biological matrices presents analytical challenges due to its high reactivity and low endogenous concentrations.[2] Direct measurement is often not feasible, necessitating derivatization to form a stable, detectable product.[1][2] The most precise and widely used methods are based on chromatography, though spectrophotometric and fluorometric assays offer simpler, high-throughput alternatives.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with UV or fluorescence detection, is a robust method for this compound quantification.[2] It requires pre-column derivatization to create a stable compound that can be separated and detected.[1][2] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][2]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers very high sensitivity and selectivity, making it ideal for detecting trace levels of this compound.[2] This technique also requires a derivatization step to convert the volatile this compound into a less reactive compound suitable for GC analysis.[2][4] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a frequently used reagent for this purpose.[2][5]
-
Spectrophotometry and Fluorometry: These methods are based on the reaction of this compound with a specific reagent to produce a colored or fluorescent product.[3] They are well-suited for high-throughput screening in a microplate format and do not require elaborate equipment.[2][3] Commercial kits are available that provide a convenient and sensitive means for fluorometric measurement.[6]
Data Presentation
Comparison of Common Analytical Methods
| Method | Common Derivatizing Agent | Detection Principle | Limit of Detection (LOD) / Quantitation (LOQ) | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | 2,4-Dinitrophenylhydrazine (DNPH), Ampicillin | UV Absorbance, Fluorescence | LOD: ~0.46 µg/mL (Plasma, Ampicillin)[7][8]; LOQ: ~0.87 µg/mL (Plasma, Ampicillin)[7][8] | Robust, precise, widely used for various biological samples.[1][2] | Requires derivatization, elaborate sample preparation.[2] |
| GC-MS | PFBHA, Pentafluorophenylhydrazine (PFPH) | Mass Spectrometry | Picogram (pg) level[2], 1.08 µg/L (Urine, Headspace GC)[5][9] | High sensitivity and selectivity.[2][4] | Requires derivatization, complex instrumentation and data interpretation.[2] |
| Fluorometry | Acetoacetanilide (B1666496), various proprietary probes | Fluorescence | ~1.5 µM (45 ppb)[6] | Simple, rapid, high-throughput adaptable, sensitive.[6] | May have interferences from other sample components. |
| Spectrophotometry | Acetylacetone (Nash's Reagent), Chromotropic Acid | Colorimetric | ~0.016 µg/mL[10] | Simple, inexpensive, common laboratory equipment.[3] | Lower sensitivity and specificity compared to chromatographic methods.[11] |
Reported Concentrations of Endogenous this compound in Human Samples
| Biological Sample | Concentration Range | Analytical Method Used |
| Blood / Plasma | 0.02 - 0.5 mM[8] | Not Specified |
| Urine | 56.85 - 144.57 µg/L[5][9] | Headspace Gas Chromatography |
| Urine | ~0.083 mmol/L (Normal Physiological)[12] | High-Performance Liquid Chromatography |
| Urine | 12.5 mg/L (Average Baseline)[13] | Not Specified |
Experimental Workflows and Visualizations
A general workflow for the analysis of this compound in biological samples involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis using DNPH Derivatization
This protocol is adapted for the analysis of this compound in urine.[12] The principle involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative, which is then quantified by reverse-phase HPLC with UV detection.[1][2]
5.1.1 Materials and Reagents
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.1 g/L in acetonitrile)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard solution
-
Vortex mixer, Centrifuge, Water bath (60°C)
-
HPLC system with UV detector and C18 column
5.1.2 Sample Preparation and Derivatization
-
Collect morning urine samples and centrifuge at 12,000 rpm for 10 minutes at 4°C.[12]
-
Transfer 0.4 mL of the urine supernatant to a clean microcentrifuge tube.
-
Add the DNPH solution and 0.1 mL of trichloroacetic acid to the supernatant.[12]
-
Vortex the mixture for 30 seconds.[12]
-
Centrifuge again at 12,000 rpm for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a new glass vial and heat in a 60°C water bath for 30 minutes.[12]
-
Cool the sample to room temperature before injection into the HPLC system.
5.1.3 HPLC Conditions
-
Column: C18 reverse-phase column
-
Mobile Phase: 65% acetonitrile in water[12]
-
Flow Rate: 0.8 mL/min[12]
-
Column Temperature: 35°C[12]
-
Detection Wavelength: 355 nm[12]
-
Injection Volume: 20 µL
5.1.4 Quantification
-
Prepare a series of this compound standards and derivatize them using the same procedure as the samples (steps 5.1.2.2 to 5.1.2.7).
-
Generate a standard curve by plotting the peak area of the this compound-DNPH derivative against the known concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
Caption: Workflow for HPLC-UV analysis of urine this compound.
Protocol 2: GC-MS Analysis using PFBHA Derivatization
This protocol describes a sensitive method for quantifying this compound in urine using headspace gas chromatography with derivatization.[5][9] The method relies on the reaction of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative, which is then analyzed by GC.[2]
5.2.1 Materials and Reagents
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution
-
Internal standard solution (e.g., isotope-labeled this compound)
-
Sodium chloride (NaCl)
-
This compound standard solutions
-
Headspace vials with septa
-
GC system with an electron capture detector (ECD) or a mass spectrometer (MS) and a suitable capillary column (e.g., high-polarity column).[2]
5.2.2 Sample Preparation and Derivatization
-
Pipette 1 mL of urine sample into a headspace vial.
-
Add an appropriate amount of the internal standard.
-
Add the PFBHA derivatizing agent to the vial.
-
Saturate the aqueous phase by adding solid NaCl.
-
Immediately seal the vial with a septum cap.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 30-60 minutes) to allow the derivatization reaction and partitioning of the analyte into the headspace.
5.2.3 Headspace GC Conditions
-
System: Headspace sampler coupled to a GC-MS or GC-ECD[5][9]
-
Column: High-polarity capillary column[2]
-
Carrier Gas: Helium or Nitrogen[2]
-
Injector Temperature: ~250°C
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).
-
Detector: MS in Selected Ion Monitoring (SIM) mode or an ECD.
5.2.4 Quantification
-
Prepare calibration standards and an internal standard, and process them in the same manner as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the this compound concentration in the samples using the calibration curve. The recovery of this method for this compound spiked in urine has been reported to be 99%.[5][9]
Caption: Workflow for Headspace GC-MS analysis of this compound.
Protocol 3: Fluorometric Assay
This protocol is based on commercially available kits, such as the QuantiChrom™ this compound Assay Kit, which provides a convenient method for measuring this compound.[6] The assay involves the derivatization of this compound with acetoacetanilide in the presence of ammonia (B1221849) to yield a fluorescent product.[6]
5.3.1 Materials and Reagents (as provided in a typical kit)
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Assay Buffer
-
Derivatizing Reagent
-
This compound Standard
-
Deproteinization reagents (if analyzing plasma or tissue)
-
Fluorometer (plate reader or cuvette-based) capable of excitation at ~370 nm and emission at ~470 nm.[6]
5.3.2 Sample Preparation
-
Urine/Saliva: Centrifuge samples to remove insoluble material. Dilute with assay buffer if necessary.
-
Plasma/Serum/Tissue Homogenate: Deproteinize samples. A typical method involves adding perchloric acid or a proprietary neutralizer, vortexing, and centrifuging to pellet the precipitated protein.[6] Use the clear supernatant for the assay.
5.3.3 Assay Procedure (Microplate Format)
-
Prepare this compound standards by diluting the provided standard in deionized water or assay buffer.
-
Pipette 50 µL of each standard and prepared sample into separate wells of a black 96-well plate.
-
Prepare a reagent mixture by combining the Assay Buffer and Derivatizing Reagent according to the kit's instructions.
-
Add 50 µL of the reagent mixture to each well.
-
Tap the plate gently to mix.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~470 nm.[6]
5.3.4 Quantification
-
Subtract the fluorescence reading of a blank (water or buffer) from all standard and sample readings.
-
Plot the blank-corrected fluorescence values of the standards against their known concentrations to generate a standard curve.
-
Determine the this compound concentration in the samples from the standard curve, accounting for any dilution or deproteinization factors.[6]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Approaches to this compound Measurement: From Liquid Biological Samples to Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to this compound Measurement: From Liquid Biological Samples to Cells and Organisms | MDPI [mdpi.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Determination of this compound in blood plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in urine by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. equl.cn [equl.cn]
- 11. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Correlation Between Urine this compound and Cognitive Abilities in the Clinical Spectrum of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Autofluorescence in Formaldehyde-Fixed Tissues
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate issues with autofluorescence in formaldehyde-fixed tissues during immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound-fixed tissues?
Autofluorescence is the natural emission of light by biological structures when excited by a light source. In immunofluorescence, this can be problematic as it can obscure the specific signal from your fluorescently-labeled antibodies, leading to high background noise and difficulty in distinguishing the target signal.[1][2] This compound (B43269) fixation, a common method for preserving tissue structure, can exacerbate autofluorescence. The cross-linking of proteins by this compound can create fluorescent products.[3][4]
Q2: What are the primary causes of autofluorescence in my fixed tissues?
There are several sources of autofluorescence in this compound-fixed tissues:
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Fixation-Induced Autofluorescence: Aldehyde fixatives like this compound and glutaraldehyde (B144438) react with amines in tissues to form Schiff bases, which are fluorescent.[5] Glutaraldehyde generally induces more autofluorescence than this compound.[1][4] The duration and temperature of fixation can also play a role, with longer and warmer fixation times increasing autofluorescence.[3][4]
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Endogenous Fluorophores: Many biological molecules naturally fluoresce. These include:
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Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in aging cells and are a significant source of broad-spectrum autofluorescence.[5][6]
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Collagen and Elastin: These structural proteins are highly abundant and autofluoresce, primarily in the blue and green spectra.[3][6]
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Red Blood Cells (RBCs): The heme group in RBCs exhibits broad autofluorescence.[5]
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NADH and Flavins: These metabolic coenzymes also contribute to cellular autofluorescence.[2]
-
Q3: How can I determine the source of autofluorescence in my samples?
To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. An unstained control sample (a tissue section that has not been incubated with any antibodies) will reveal the endogenous autofluorescence of the tissue itself.[1][2] Examining this control under the microscope will help you assess the intensity and localization of the background signal.
Troubleshooting Guides
This section provides a step-by-step guide to reducing autofluorescence. The general workflow involves identifying the problem, implementing preventative measures, and applying specific quenching techniques.
References
- 1. labcompare.com [labcompare.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. vectorlabs.com [vectorlabs.com]
Optimizing formaldehyde concentration and incubation time for specific antibodies.
Welcome to the technical support center for optimizing formaldehyde (B43269) concentration and incubation time for specific antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal results in experiments requiring this compound crosslinking, such as Chromatin Immunoprecipitation (ChIP), ChIP-seq, and Immunofluorescence (IF).
Frequently Asked Questions (FAQs)
Q1: Why is optimizing this compound fixation important?
This compound is a cross-linking agent that preserves cellular structures and protein-DNA or protein-protein interactions.[1][2] Optimization is critical because both under- and over-fixation can lead to experimental artifacts. Under-fixation may not efficiently capture the interactions of interest, leading to weak or no signal.[3] Over-fixation can mask epitopes, reduce antibody binding efficiency, and result in decreased signal or false-negative results.[4][5]
Q2: What are the key parameters to optimize for this compound fixation?
The three primary parameters to optimize are this compound concentration, incubation time, and temperature.[6] The optimal conditions are highly dependent on the specific antibody, the target protein's abundance and location, the cell or tissue type, and the downstream application.[6][7]
Q3: How does this compound work as a cross-linker?
This compound creates methylene (B1212753) bridges between reactive amino acid residues on proteins and between proteins and nucleic acids.[8][9] This network of cross-links stabilizes molecular interactions within the cellular context.[6] Due to its small size, this compound can only cross-link molecules that are in very close proximity.[6]
Q4: What is the purpose of quenching after this compound fixation?
Quenching stops the cross-linking reaction by consuming excess this compound.[7] Glycine (B1666218) is commonly used for this purpose, as it has a reactive amino group that binds to free this compound.[2][7] This prevents further, potentially non-specific, cross-linking.
Q5: What is antigen retrieval and when is it necessary?
Antigen retrieval is a process used to unmask epitopes that have been obscured by this compound fixation.[10][11] It is often necessary in immunohistochemistry (IHC) and immunofluorescence (IF) on formalin-fixed, paraffin-embedded tissues.[10][12] The two main methods are heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER).[10][12]
Troubleshooting Guides
Issue 1: Low or No Signal
A weak or absent signal is a common issue that can arise from several factors throughout the experimental workflow.[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Under-fixation | Increase this compound concentration or incubation time. Start with the recommended ranges and perform a time-course or concentration gradient experiment.[7] |
| Over-fixation | Decrease this compound concentration or incubation time. Over-fixation can mask the epitope recognized by your antibody.[4] Consider performing antigen retrieval, especially for IF/IHC applications.[13] |
| Poor Antibody Performance | Ensure you are using a ChIP- or IF-validated antibody. The antibody may have low affinity or may not recognize the fixed version of the epitope.[3] |
| Insufficient Starting Material | Increase the number of cells or amount of tissue used. Low-abundance targets may require more starting material.[3][4] |
| Inefficient Cell Lysis/Chromatin Shearing (ChIP) | Optimize lysis and sonication conditions to ensure efficient release of chromatin and appropriate fragment sizes (typically 200-1000 bp).[3][4] |
Issue 2: High Background
High background can obscure specific signals and make data interpretation difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-fixation | Excessive cross-linking can lead to a dense network that non-specifically traps antibodies and other proteins.[7] Reduce fixation time and/or this compound concentration. |
| Insufficient Washing | Ensure adequate washing after antibody incubations to remove unbound antibodies.[13][14] |
| Non-specific Antibody Binding | Increase the concentration of blocking agents (e.g., BSA, normal serum).[13] Titrate the primary antibody to determine the optimal concentration that maximizes signal-to-noise.[14] |
| Contaminated Reagents | Use fresh, high-quality this compound and other buffers to avoid artifacts.[4] Old this compound can oxidize to formic acid, which can cause issues.[15] |
| Cell/Tissue Autofluorescence (IF) | Examine an unstained sample to assess autofluorescence. If present, consider using a different fixative or employing autofluorescence quenching techniques.[16][17] |
Data Presentation: Recommended Starting Conditions for this compound Fixation
The following tables provide recommended starting concentrations and incubation times for this compound fixation in different applications. It is crucial to empirically optimize these conditions for your specific antibody and experimental system.
Table 1: Chromatin Immunoprecipitation (ChIP/ChIP-seq)
| Target Protein Type | This compound Concentration (Final) | Incubation Time | Incubation Temperature |
| Histones | 1% | 5-15 minutes | Room Temperature |
| Transcription Factors | 1% | 10-20 minutes | Room Temperature |
| Co-factors/Weakly Interacting Proteins | 0.5% - 1% | 5-15 minutes | Room Temperature |
Note: For proteins that are not directly bound to DNA, a shorter cross-linking time may be beneficial to reduce non-specific background.[7]
Table 2: Immunofluorescence (IF)
| Sample Type | This compound Concentration (Final) | Incubation Time | Incubation Temperature |
| Adherent Cells | 2% - 4% | 10-20 minutes | Room Temperature |
| Suspension Cells | 2% - 4% | 10-15 minutes | Room Temperature |
| Cryosections | 4% | 15-20 minutes | Room Temperature |
| Paraffin-Embedded Sections | 10% Neutral Buffered Formalin (4% this compound) | 24-48 hours | Room Temperature |
Note: For IF, over-fixation can significantly mask epitopes. If you experience low signal, consider reducing fixation time or implementing an antigen retrieval protocol.[13]
Experimental Protocols
Protocol 1: this compound Cross-linking and Quenching for ChIP
-
Preparation: Prepare a fresh 16% this compound solution. It is recommended to use methanol-free this compound.[18]
-
Cross-linking:
-
For adherent cells, add this compound directly to the culture medium to a final concentration of 1%.
-
For suspension cells, pellet the cells and resuspend in culture medium containing 1% this compound.
-
Incubate at room temperature with gentle agitation for the desired amount of time (e.g., 10 minutes).[2]
-
-
Quenching:
-
Washing:
-
Pellet the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
The cell pellet is now ready for lysis and downstream ChIP procedures.
-
Protocol 2: Heat-Induced Epitope Retrieval (HIER) for IF
This protocol is intended for formalin-fixed, paraffin-embedded tissue sections after deparaffinization and rehydration.
-
Reagent Preparation: Prepare an antigen retrieval buffer. Common buffers include 10 mM Sodium Citrate (pH 6.0) or 10 mM Tris-EDTA (pH 9.0).[10]
-
Heating:
-
Cooling:
-
Allow the slides to cool down in the antigen retrieval buffer for at least 20 minutes at room temperature.[12]
-
-
Washing:
-
Gently rinse the slides with distilled water, followed by a wash in PBS.
-
The slides are now ready for the blocking and antibody incubation steps.
-
Visualizations
Caption: A general workflow for optimizing this compound fixation conditions.
Caption: A decision tree for troubleshooting low signal issues.
Caption: A decision tree for troubleshooting high background issues.
References
- 1. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of this compound Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Antigen retrieval on this compound-fixed paraffin sections: its potential drawbacks and optimization for double immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Prolonged Formalin Fixation on Diagnostic Immunohistochemistry in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. IHC Fixation of Samples: Tips and Tricks: Novus Biologicals [novusbio.com]
- 16. ibidi.com [ibidi.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. This compound fixatives | UA Microscopy Alliance [microscopy.arizona.edu]
Technical Support Center: Reversing Formaldehyde Cross-links for Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for reversing formaldehyde (B43269) cross-links prior to mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to reverse this compound cross-links before mass spectrometry analysis?
Yes, for most standard proteomics workflows, reversing this compound cross-links is a critical step.[1][2] this compound creates covalent methylene (B1212753) bridges between proteins and other molecules, which can interfere with downstream analysis in several ways:[2]
-
Incomplete Digestion: Cross-linked protein complexes can hinder access for proteolytic enzymes like trypsin, leading to inefficient digestion and fewer identifiable peptides.[3]
-
Mass Spectrometry Interference: Cross-linked peptides are more complex and can complicate mass spectra, making protein identification difficult for standard search algorithms.[1]
-
Analytical Issues: Samples with unreversed cross-links may appear as a smear in SDS-PAGE, and proteomics core facilities may be unable to run them.[1]
While some specialized techniques aim to analyze the cross-linked peptides themselves to study protein interactions, general protein identification and quantification workflows require the removal of these cross-links.[4]
Q2: What are the primary methods for reversing this compound cross-links?
The two main approaches for reversing this compound cross-links are heat-induced reversal and chemical reversal.
-
Heat-Induced Reversal: This is the most common method.[5] Heating the sample, often in a buffer solution, provides the energy to break the methylene bridges formed by this compound.[5][6] The efficiency of this process is highly dependent on temperature and incubation time.[5][6] Standard sample preparation for SDS-PAGE, which involves boiling in Laemmli buffer, can reverse most this compound cross-links.[2][7]
-
Chemical Reversal: Certain chemical reagents can also be used to reverse cross-links. For example, hydroxylamine (B1172632) hydrochloride has been used as an MS-compatible nucleophile to chemically reverse inter- and intra-molecular cross-links.[8] Other approaches have explored the use of catalysts to facilitate the release of the cross-linking reaction.[9] Additionally, excess amine-containing compounds like Tris can facilitate cross-link reversal, although Tris is also used as a quenching agent.[10][11]
Troubleshooting Guide
Problem 1: Low protein or peptide yield after heat-induced reversal.
Possible Cause 1: Protein Precipitation Heating proteins for extended periods can cause them to denature and aggregate, leading to precipitation and loss of sample.[1]
-
Solution:
Possible Cause 2: Incomplete Reversal The reversal conditions may not have been sufficient to break all cross-links, leading to poor protein extraction and digestion.
-
Solution:
Problem 2: Poor sequence coverage or peptide identification in mass spectrometry.
Possible Cause 1: Irreversible Damage or Modification this compound can cause irreversible modifications to proteins, which are not removed by standard reversal methods.[14] This can alter peptide masses and hinder identification. This compound can react with any amine group, and the reaction is only partially reversible with heat.[1]
-
Solution:
Possible Cause 2: Inefficient Protease Digestion Residual cross-links can block cleavage sites for enzymes like trypsin, resulting in long, difficult-to-detect peptides.[3]
-
Solution:
-
Ensure reversal is as complete as possible by optimizing time and temperature.
-
After reversal, perform a buffer exchange or cleanup step to remove any reagents (like high concentrations of SDS) that might inhibit trypsin activity.
-
Consider using a combination of proteases to increase the chances of cleaving the protein into identifiable peptides.
-
Quantitative Data
The efficiency of heat-induced cross-link reversal is highly dependent on temperature. The half-life of protein-DNA cross-links decreases significantly as the temperature rises.
| Temperature (°C) | Half-life (t½) of Protein-DNA Cross-link | Rate of Reversal (% protein-free DNA/h) | Reference(s) |
| 4 | 179 hours | 0.3% | [5][13][18] |
| 23 | Not specified | Not specified | [5][13] |
| 37 | Not specified | Not specified | [5][13] |
| 47 | 11.3 hours | 4.4% | [5][13][18] |
| 65 | Preserves most cross-links | Not specified | [7] |
| 99 | Reverses most cross-links | Not specified | [2][7] |
Table 1: Effect of Temperature on this compound Cross-link Reversal Rate. Data primarily derived from studies on protein-DNA cross-links, which serve as a proxy for understanding the general principles of reversal.
Experimental Protocols
Protocol 1: Standard Heat-Induced Cross-link Reversal
This protocol is a general guideline for reversing cross-links in immunoprecipitated protein complexes prior to SDS-PAGE and in-gel digestion for mass spectrometry.
-
Elution: Elute the cross-linked protein complexes from the immunoprecipitation beads using an appropriate elution buffer. For on-bead reversal, proceed to the next step with the beads.
-
Add Reversal Buffer: Add 4x Laemmli sample buffer (containing SDS and 2-mercaptoethanol) to the eluate or beads to a final concentration of 1x.[2]
-
Heating: Incubate the samples at 95-99°C for 20-30 minutes.[2][7][14] This step simultaneously denatures the protein and reverses the this compound cross-links.
-
Alkylation (Optional but Recommended): After cooling, add iodoacetamide (B48618) to a final concentration of 50-55 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues. This prevents the reformation of disulfide bonds.
-
Gel Electrophoresis: Load the entire sample onto an SDS-PAGE gel.
-
In-Gel Digestion: After electrophoresis and staining (e.g., with Coomassie), excise the protein band(s) of interest. Perform in-gel digestion with trypsin according to standard protocols.
-
Peptide Extraction and MS Analysis: Extract the resulting peptides from the gel slices and proceed with LC-MS/MS analysis.
Protocol 2: Chemical Reversal using Hydroxylamine
This method is adapted from a protocol for mass spectrometry imaging and may be suitable for specific applications where heat is undesirable.[8]
-
Sample Preparation: Prepare the formalin-fixed sample (e.g., tissue section or cell pellet).
-
Reversal Solution: Prepare a solution of hydroxylamine hydrochloride in an appropriate buffer. Note: The optimal concentration and buffer conditions may need to be determined empirically for your specific sample type.
-
Incubation: Incubate the sample with the hydroxylamine solution. The time and temperature will need optimization. The original study focused on tissue imaging, so direct application to protein extracts for proteomics requires validation.
-
Washing/Cleanup: After incubation, wash the sample thoroughly with a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate) to remove the hydroxylamine.
-
Protein Digestion: Proceed with standard in-solution or filter-aided sample preparation (FASP) digestion protocols using trypsin.[4]
-
MS Analysis: Analyze the resulting peptides by LC-MS/MS.
Visualizations
Caption: Experimental workflow from this compound cross-linking to mass spectrometry analysis.
Caption: Comparison of the advantages and disadvantages of heat vs. chemical reversal methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Measuring the this compound Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of this compound Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removing this compound-Induced Peptidyl Crosslinks Enables Mass Spectrometry Imaging of Peptide Hormone Distributions from Formalin-Fixed Paraffin-Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2018219997A1 - Catalysts for reversing this compound adducts and crosslinks - Google Patents [patents.google.com]
- 10. Second-generation method for analysis of chromatin binding with this compound–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound crosslinking - Protein and Proteomics [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Measuring the this compound Protein-DNA cross-link reversal rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formaldehyde Fixation and Antigen Retrieval
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent over-fixation and antigen masking when using formaldehyde (B43269).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound fixation and how does it cause antigen masking?
This compound is a cross-linking fixative that preserves tissue and cell morphology.[1] Its primary mechanism involves the formation of methylene (B1212753) bridges between amino groups of proteins, effectively creating a dense protein network.[2][3][4] This cross-linking is crucial for stabilizing cellular structures.[5][6] However, this same process can lead to antigen masking in several ways: the chemical modification of an epitope, the concealment of an epitope within the cross-linked protein meshwork, or a change in the protein's conformation that hides the epitope.[1][7][8][9] Consequently, antibodies may be unable to bind to their target antigens, resulting in weak or no signal in immunoassays.[4]
Q2: What is "over-fixation" and what are its consequences?
Over-fixation occurs when tissues are exposed to this compound for an extended period. While longer fixation times can sometimes benefit the post-retrieval staining of certain antigens, excessive fixation can lead to extensive cross-linking, making antigen retrieval more difficult and potentially leading to false-negative results.[10][11][12][13] It can also cause tissue to become brittle.[1]
Q3: What is antigen retrieval and why is it necessary?
Antigen retrieval, also known as epitope retrieval, is a process used to reverse the cross-linking caused by this compound fixation and "unmask" the antigenic sites.[2][14][15] This allows antibodies to access and bind to their target epitopes, thereby restoring immunoreactivity.[14][16] Without antigen retrieval, many antibodies will fail to produce a signal in formalin-fixed, paraffin-embedded (FFPE) tissues.[15]
Q4: What are the main methods of antigen retrieval?
There are two primary methods for antigen retrieval:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating tissue sections in a specific buffer solution.[7][14] The heat, in combination with the buffer's pH and composition, breaks the methylene bridges formed during fixation.[14]
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes, such as proteinase K, trypsin, or pepsin, to digest the cross-linked proteins and expose the epitopes.[14][16]
The choice between HIER and PIER depends on the specific antigen, antibody, and tissue type, and often requires empirical optimization.[14]
Troubleshooting Guide
Problem: Weak or No Staining
| Possible Cause | Recommended Solution |
| Over-fixation | Optimize fixation time and this compound concentration. For tissues already processed, a more rigorous antigen retrieval protocol may be necessary.[12][13] |
| Antigen Masking | Implement an appropriate antigen retrieval method (HIER or PIER). Optimization of the buffer, pH, heating time, and temperature for HIER, or enzyme concentration and incubation time for PIER, may be required.[17] |
| Inadequate Fixation | Ensure the fixative volume is at least 10-20 times the tissue volume and that the tissue thickness is no more than 5 mm to allow for proper penetration.[1] Increase fixation time if necessary.[13] |
| Incorrect Antibody Concentration | Increase the primary antibody concentration or incubation time.[17][18] |
| Incompatible Primary and Secondary Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody.[17][18] |
Problem: High Background Staining
| Possible Cause | Recommended Solution |
| Excessive Heating During HIER | More severe heating conditions can sometimes lead to false-positive or nonspecific background staining.[2] Reduce the heating time or temperature. |
| Non-specific Antibody Binding | Increase the concentration or duration of the blocking step. The blocking serum should ideally be from the same species as the secondary antibody. |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. |
Quantitative Data Summary
Table 1: Recommended this compound Fixation Parameters
| Parameter | Recommendation | Notes |
| Concentration | 4% this compound (often prepared from parathis compound) or 10% neutral buffered formalin (NBF).[1] | For some applications, a lower concentration of 0.5-1% parathis compound may be optimal.[19] |
| Fixation Time (Immersion) | Varies by tissue size and type. A general guideline is 24-48 hours.[10] For smaller samples, 4-8 hours may be sufficient. Some studies show maximal immunoreactivity for certain antigens at 6-30 hours.[20] | Time to fixation after tissue removal is critical; ideally less than 20 minutes.[1] |
| Temperature | Room temperature is standard. Fixation at 60°C is sometimes used for faster fixation but can lead to lower post-retrieval signals for some antigens.[3][10] | |
| Fixative Volume | 10-20 times the volume of the tissue sample.[1] | This ensures proper fixation throughout the tissue. |
| Tissue Thickness | Less than 0.5 cm in one dimension.[1] | This compound penetrates tissue at approximately 1 mm/hour.[1] |
Table 2: Comparison of Antigen Retrieval Methods
| Method | Reagent/Buffer | Typical Conditions | Advantages | Disadvantages |
| HIER | Sodium Citrate (B86180) Buffer (pH 6.0) | Microwave, pressure cooker, or water bath at 90-100°C for 10-20 minutes.[5][16] | Widely effective for many antigens. | Can damage tissue morphology if not optimized. |
| HIER | Tris-EDTA Buffer (pH 9.0) | Similar heating methods and times as citrate buffer. | Often more effective than citrate buffer for nuclear antigens.[7] | Can also lead to tissue damage if not carefully controlled. |
| PIER | Trypsin | 0.05-0.1% in CaCl2 solution at 37°C for 10-30 minutes.[16] | Useful for a wide range of antigens.[14] | Can damage tissue and some epitopes. Requires careful optimization of digestion time. |
| PIER | Proteinase K | 20 µg/mL in TE buffer at 37°C for 10-20 minutes. | Effective for certain antigens. | Can be harsh on tissues. |
| PIER | Pepsin | 0.1% in 0.1 M HCl at 37°C for 10-30 minutes. | A milder alternative to trypsin. | May not be as effective for all antigens. |
Experimental Protocols
Protocol 1: Standard this compound Fixation of Adherent Cells
-
Plate cells on coverslips or in chamber slides to achieve 60-80% confluency.
-
Gently wash the cells three times with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% this compound in PBS for 15 minutes at room temperature.[21]
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with immunolabeling or store the fixed cells at 4°C in PBS.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Place slides in a staining dish filled with the appropriate antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0).
-
Heat the slides in a microwave oven on high for 15 minutes or in a pressure cooker/steamer at 90-95°C for 10-20 minutes.[5][16] Do not allow the buffer to boil.
-
Allow the slides to cool in the buffer for at least 15-20 minutes.[16]
-
Wash the slides in Tris-Buffered Saline (TBS) and proceed with the staining protocol.[16]
Protocol 3: Proteolytic-Induced Epitope Retrieval (PIER) using Trypsin
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Prepare a 0.05% trypsin solution in a calcium chloride solution and pre-warm to 37°C.
-
Incubate the slides in the trypsin solution at 37°C for 10-30 minutes. The optimal time should be determined empirically.[16]
-
Stop the enzymatic reaction by washing the slides thoroughly in cold running tap water.
-
Wash in TBS and proceed with the staining protocol.[16]
Visualizations
Caption: Workflow for Immunohistochemistry on Formalin-Fixed Tissues.
Caption: Troubleshooting Decision Tree for Weak or No Staining Issues.
Caption: Mechanism of Antigen Masking and Retrieval.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. Antigen retrieval on this compound-fixed paraffin sections: its potential drawbacks and optimization for double immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigen Masking During Fixation and Embedding, Dissected - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. Fixation Strategies and Formulations | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Rapid-Fixx™ Formalin Fixative - FAQs [thermofisher.com]
- 9. THE COMBINED EFFECTS OF FORMALIN FIXATION AND INDIVIDUAL STEPS IN TISSUE PROCESSING ON IMMUNO-RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antigen-retriever.com [antigen-retriever.com]
- 11. The effects of progressive this compound fixation on the preservation of tissue antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Immunohistochemistry [nsh.org]
- 13. Immunohistochemistry: R&D Systems [rndsystems.com]
- 14. IHC antigen retrieval protocol | Abcam [abcam.com]
- 15. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. IHC Troubleshooting - Creative Bioarray [histobiolab.com]
- 18. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. Loss of antibody binding to prefixed cells: fixation parameters for immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of formalin fixation time and tissue processing method on immunoreactivity of monoclonal antibody PC10 for proliferating cell nuclear antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BestProtocols: ICC this compound Fixed Cells—Indirect Method | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting weak or no signal in immunofluorescence after formaldehyde fixation.
This guide provides troubleshooting advice for researchers encountering weak or no signal in their immunofluorescence (IF) experiments following formaldehyde (B43269) fixation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that can lead to diminished or absent fluorescence signals in your IF staining.
Q1: My fluorescent signal is very weak or completely absent. What are the most common causes related to this compound fixation?
A1: Weak or no signal after this compound fixation is a frequent issue that can stem from several steps in your protocol. The primary culprits are often related to epitope masking by the fixative, insufficient antibody concentration or incubation time, and improper sample permeabilization.
Troubleshooting Steps:
-
Optimize Fixation: this compound fixation creates cross-links between proteins, which can mask the epitope your primary antibody is meant to recognize.[1][2] Reducing the fixation time or the concentration of this compound can sometimes alleviate this issue.[3] For cultured cells, a 10-20 minute fixation with 2-4% parathis compound (PFA) at room temperature is a good starting point.[4] Tissues generally require longer fixation times.[4]
-
Implement Antigen Retrieval: To counteract the effects of epitope masking, an antigen retrieval step is often necessary.[3][5] This can be achieved through heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER).[5][6][7]
-
Verify Permeabilization: this compound fixation leaves cell membranes intact, so a permeabilization step is crucial for intracellular targets to allow antibodies to enter the cell.[8][9] Without proper permeabilization, antibodies cannot reach their targets, resulting in no signal.
-
Check Antibody Concentrations and Incubation Times: The dilutions of your primary and secondary antibodies are critical. If the concentration is too low, the signal will be weak.[10] Consult the antibody datasheet for recommended dilutions and consider optimizing this by testing a range of concentrations.[11] Incubation times of 1-2 hours at room temperature or overnight at 4°C for the primary antibody are typical starting points.[4][9]
-
Confirm Antibody Compatibility: Ensure your secondary antibody is appropriate for the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, you need an anti-mouse secondary).[3][10]
Q2: How do I choose the right permeabilization method after this compound fixation?
A2: The choice of permeabilization agent and its concentration depends on the location of your target antigen.
-
For most intracellular targets: Triton X-100 or NP-40 are commonly used detergents that effectively permeabilize both plasma and nuclear membranes.[8][12] A typical starting concentration is 0.1-0.5% in PBS for 10-15 minutes.[9][12][13]
-
For membrane-associated antigens: Harsher detergents like Triton X-100 can strip away membrane proteins.[13] In these cases, milder detergents like saponin, Tween 20, or digitonin (B1670571) are recommended.[12][14] Saponin is known to selectively remove cholesterol, which can help preserve the integrity of the plasma membrane.[1][14]
| Detergent | Recommended Concentration | Incubation Time | Notes |
| Triton X-100 | 0.1 - 0.5% | 10 - 20 minutes | Permeabilizes all membranes; may not be suitable for membrane proteins.[9][12][13] |
| NP-40 | 0.1 - 0.5% | 10 - 15 minutes | Similar to Triton X-100.[8][12] |
| Saponin | 0.1 - 0.5% | 5 - 10 minutes | Milder permeabilization, good for membrane-associated antigens.[12][13][14] |
| Digitonin | 100 µM | 5 - 10 minutes | A milder alternative to Triton X-100.[12][13] |
| Tween 20 | 0.1 - 0.5% | 5 - 10 minutes | A mild detergent.[1][12] |
Q3: What is antigen retrieval and when should I use it?
A3: Antigen retrieval is a process used to unmask epitopes that have been obscured by this compound fixation.[2][5] If you are using a this compound-based fixative and experiencing weak or no signal, particularly with a new antibody or target, you should consider incorporating an antigen retrieval step.
There are two main methods for antigen retrieval:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the sample in a specific buffer.[15] The temperature, pH, and incubation time are critical parameters to optimize.[15]
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like trypsin, pepsin, or proteinase K to partially digest proteins and expose the epitope.[6][7][15]
| Antigen Retrieval Method | Key Reagents | Typical Conditions |
| HIER | 10 mM Sodium Citrate (pH 6.0), 1 mM EDTA (pH 8.0), or Tris/EDTA (pH 9.0) | Heat to 95-100°C for 10-20 minutes.[5][15] |
| PIER | Trypsin, Pepsin, Proteinase K | Optimized enzyme concentration, incubation time, and temperature are crucial.[6][7][15] |
Q4: My signal is still weak after trying the basic troubleshooting steps. What else can I do?
A4: If you're still facing issues, consider these additional factors:
-
Antibody Quality and Storage: Ensure your antibodies have been stored correctly and have not been subjected to multiple freeze-thaw cycles.[3][10] If possible, test the antibody in another application like a Western blot to confirm its activity.[3]
-
Blocking Step: Inadequate blocking can lead to high background, which can make a weak signal difficult to detect. Use a blocking solution such as 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody for 30-60 minutes.[9]
-
Washing Steps: Insufficient washing between antibody incubations can also contribute to high background. Ensure you are washing thoroughly with a buffer like PBS.[9][13]
-
Photobleaching: Fluorophores are susceptible to photobleaching from exposure to light. Minimize light exposure during incubation and imaging, and consider using an anti-fade mounting medium.[3][11]
-
Protein Expression Levels: The target protein may be expressed at very low levels in your sample.[11] In such cases, signal amplification techniques might be necessary.[10]
Experimental Protocols
Standard Immunofluorescence Protocol with this compound Fixation
This protocol provides a general workflow for immunofluorescence staining of cultured cells.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Fixation:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Add 4% parathis compound in PBS and incubate for 15 minutes at room temperature.[16]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.[16]
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing: Wash the cells three times with PBS for 5 minutes each.[13][16]
-
Secondary Antibody Incubation:
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[13][16]
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes.[16]
-
Washing: Wash the cells twice with PBS.[16]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[16]
Visual Guides
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Antigen retrieval on this compound-fixed paraffin sections: its potential drawbacks and optimization for double immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 5. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
How to minimize tissue shrinkage and hardening caused by formaldehyde.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tissue shrinkage and hardening caused by formaldehyde (B43269) fixation.
Troubleshooting Guides
Issue: Excessive Tissue Shrinkage and Hardening
This compound fixation inevitably causes some degree of tissue alteration. However, excessive shrinkage and hardening can compromise sample integrity and downstream analyses. The following table summarizes reported tissue shrinkage percentages associated with this compound and other fixatives.
| Tissue Type | Fixative | Shrinkage Percentage | Reference |
| Renal Tumors | 10% Formalin | 4.6% (diameter) | [1] |
| Renal Tumors | Histological Processing (post-formalin) | 7.1% (diameter) | [1] |
| Renal Tumors | Overall (Fresh to Histological Slide) | 11.4% (diameter) | [1] |
| Cutaneous Tissue | 10% Formalin (post-excision) | 20.66% (length), 11.79% (width) | [2] |
| Brain | 4%, 10%, or 12% this compound | ~48% (volume) | [3] |
| Various | Ethanol-based fixatives | High shrinkage at extended time intervals | [4] |
| Various | Picric acid-containing fixatives | A little bit of shrinkage | [5] |
| Various | Jaggery Solution | Maximum shrinkage compared to Aloe vera and formalin | [6] |
Troubleshooting Workflow: Minimizing Tissue Shrinkage and Hardening
Caption: Workflow for minimizing tissue artifacts during fixation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to minimize tissue damage?
For most applications, a 10% neutral buffered formalin solution, which contains approximately 4% this compound, is considered optimal.[7] Using pure formalin can lead to excessive hardening of the tissue.[5]
Q2: How does pH affect this compound fixation and tissue hardening?
Fixation is best performed at a neutral pH, ideally between 6.8 and 7.2.[7] Unbuffered formalin can become acidic due to the formation of formic acid, which can lead to the formation of formalin pigment artifacts and may not fix tissues as effectively.[7]
Q3: What is the ideal temperature and duration for fixation?
Fixation is typically carried out at room temperature.[8] While higher temperatures can speed up the process, they also increase the risk of tissue distortion.[7] The optimal fixation time depends on the tissue size and type, but a duration of 24 to 48 hours is common. Prolonged fixation beyond this can lead to excessive hardening and shrinkage.[9]
Q4: Are there any alternatives to this compound that cause less shrinkage and hardening?
Yes, several natural fixatives have been explored as alternatives to this compound.
-
Honey: Solutions of 10-20% honey have been shown to provide comparable results to formalin fixation, particularly for preserving nuclear details.[10][11] However, higher concentrations can cause tissue hardening.[11]
-
Jaggery: A 30% jaggery solution has also been demonstrated as a viable alternative, with some studies suggesting it provides superior results to formalin in certain aspects.[12][13]
-
Ethanol-based fixatives: While effective for some applications, alcohol-based fixatives can cause significant tissue shrinkage, especially with prolonged use.[4]
Q5: Can the cross-linking caused by this compound be reversed to reduce hardening?
Yes, this compound cross-linking is partially reversible. This is often necessary for techniques like immunohistochemistry to unmask antigens. Common methods include:
-
Heat-Induced Epitope Retrieval (HIER): Heating tissue sections in a buffer solution can help to break the methylene (B1212753) bridges formed by this compound.
-
Citraconic Anhydride (B1165640): Treatment with citraconic anhydride combined with heat has been shown to be a highly effective method for reversing this compound cross-linking and retrieving a wide variety of antigens.[14]
Experimental Protocols
Protocol 1: Two-Temperature Formalin Fixation
This method aims to improve the speed and uniformity of fixation.
-
Pre-incubation: Immerse fresh tissue samples (up to 4 mm thick) in 10% neutral buffered formalin at 4°C for 2 hours.[15][16]
-
Heated Fixation: Transfer the tissues directly into 10% neutral buffered formalin pre-heated to 45°C for an additional 2 hours.[15][16]
-
Processing: After fixation, proceed with standard tissue processing protocols.
Protocol 2: Honey Fixation (10% Solution)
-
Preparation of Fixative: Prepare a 10% honey solution by mixing 10 mL of commercially processed honey with 90 mL of distilled water.[10]
-
Fixation: Immerse fresh tissue samples in the 10% honey solution for 24 hours at room temperature.[10]
-
Washing: After fixation, wash the tissues under running water for 10 minutes to remove excess honey.[10]
-
Processing: Proceed with standard tissue processing protocols.
Protocol 3: Jaggery Fixation (30% Solution)
-
Preparation of Fixative: Prepare a 30% jaggery solution by dissolving 300 grams of finely powdered jaggery in 1000 mL of distilled water. Filter the solution using filter paper.[12]
-
Fixation: Place fresh tissue samples in the 30% jaggery solution for 24 hours.[12]
-
Evaluation: After fixation, tissues can be evaluated for gross morphological features before proceeding to processing.[12]
-
Processing: Subject the specimens to conventional tissue processing, embedding, and staining.[12]
Protocol 4: Reversing this compound Cross-linking with Citraconic Anhydride
This protocol is designed for antigen retrieval on formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Hydration:
-
Deparaffinize sections in two changes of xylene for 5 minutes each.[7]
-
Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% and 80% ethanol for 1 minute each.[7]
-
Rinse in distilled water.[7]
-
-
Antigen Retrieval Solution:
-
Prepare a 0.05% Citraconic Anhydride Buffer (pH 7.4) by dissolving 0.5 g of citraconic anhydride in 1000 ml of distilled water and adjusting the pH to 7.4.[7]
-
-
Heating:
-
Cooling and Rinsing:
-
Immunostaining: Proceed with your standard immunohistochemistry protocol.[7]
This compound Cross-linking and Reversal Pathway
Caption: Simplified pathway of this compound cross-linking and its reversal.
References
- 1. Correcting the Shrinkage Effects of Formalin Fixation and Tissue Processing for Renal Tumors: toward Standardization of Pathological Reporting of Tumor Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shrinkage of cutaneous specimens: formalin or other factors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shrinkage of the brain during histological procedures with fixation in this compound solutions of different concentrations. | Semantic Scholar [semanticscholar.org]
- 4. jcdr.net [jcdr.net]
- 5. patholjournal.com [patholjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Antigen Retrieval Protocols - Universal Antigen Retrieval Method - IHC WORLD [ihcworld.com]
- 8. Citraconic anhydride: a new antigen retrieval solution | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Standardization of honey as a tissue fixative for histopathology: A morphometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jcdr.net [jcdr.net]
- 13. [PDF] Revelation in the field of tissue preservation - a preliminary study on natural formalin substitutes. | Semantic Scholar [semanticscholar.org]
- 14. Citraconic anhydride: a new antigen retrieval solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Two-Temperature Formalin Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Two-Temperature Formalin Fixation | PLOS One [journals.plos.org]
Technical Support Center: Strategies for Improving Antibody Penetration in Formaldehyde-Fixed Samples
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding antibody penetration in formaldehyde-fixed samples.
Frequently Asked Questions (FAQs)
Why is antibody penetration a challenge in this compound-fixed samples?
This compound (B43269) is a common fixative used to preserve tissue morphology.[1][2] It creates cross-links between proteins, forming a dense network that can mask the target antigen's epitope, the specific site where the antibody binds.[3][4] This "antigen masking" can prevent antibodies from accessing and binding to their targets, leading to weak or no staining, especially in the center of thicker tissue sections.[3][4]
What are the main factors influencing antibody penetration?
Several factors can impact the ability of an antibody to penetrate this compound-fixed tissue and bind to its target antigen:
-
Fixation Time and Conditions: Over-fixation can lead to excessive cross-linking, making it more difficult to unmask epitopes.[5]
-
Tissue Thickness: Thicker tissue sections present a greater physical barrier for antibodies to penetrate.
-
Permeabilization: Insufficient permeabilization of cell membranes can limit antibody access to intracellular antigens.
-
Antigen Retrieval: The effectiveness of the method used to "unmask" the epitopes is crucial.[1]
-
Antibody Concentration and Incubation Time: Sub-optimal antibody concentration or insufficient incubation time may not allow for adequate penetration and binding.
Troubleshooting Guide
This guide addresses common issues related to poor antibody penetration and provides potential causes and solutions.
| Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining in the Center of the Tissue | * Inadequate antibody penetration. | * Increase the primary antibody incubation time (e.g., overnight at 4°C).[6] * Optimize the antibody concentration by performing a titration.[7][8] * Ensure adequate permeabilization with a suitable detergent (e.g., Triton X-100 or Tween-20). |
| Weak or No Staining Throughout the Section | * Ineffective antigen retrieval.[5] * Primary antibody concentration is too low.[7][8] * The primary antibody is not validated for IHC on formalin-fixed paraffin-embedded (FFPE) tissues.[7][8] * Inactive primary or secondary antibody.[8] | * Optimize the antigen retrieval method (HIER or PIER), including buffer pH, temperature, and incubation time.[9][10] * Increase the primary antibody concentration.[8] * Confirm the antibody is suitable for IHC-P by checking the datasheet.[8] * Use a new batch of antibodies and ensure proper storage.[7] |
| High Background Staining | * Primary antibody concentration is too high.[7] * Non-specific binding of the secondary antibody.[5][11] * Inadequate blocking. | * Titrate the primary antibody to find the optimal concentration.[5][7] * Run a control with only the secondary antibody. If staining occurs, consider using a pre-adsorbed secondary antibody or changing the blocking serum.[5][11] * Ensure the blocking serum is from the same species as the secondary antibody was raised in.[11] |
Key Experimental Protocols
Antigen Retrieval
Antigen retrieval is a critical step to unmask epitopes that have been cross-linked by this compound fixation.[1][3] The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[9][10]
Heat-Induced Epitope Retrieval (HIER)
HIER is the most common method and involves heating the tissue sections in a specific buffer.[3][9] The choice of buffer and heating method can significantly impact the results and should be optimized for each antibody and tissue type.[9][10]
Detailed Methodology:
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[12][13]
-
Buffer Selection: Choose an appropriate antigen retrieval buffer. Common choices include:
-
Sodium Citrate (B86180) Buffer (10 mM, pH 6.0)
-
Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)[9]
-
-
Heating: Immerse the slides in the pre-heated retrieval buffer (around 95°C).[9] Use one of the following methods:
-
Microwave: Heat for 10-20 minutes. Avoid boiling over.[3]
-
Pressure Cooker: Heat for 1-5 minutes once pressure is reached.
-
Water Bath: Incubate at 95-100°C for 20-40 minutes.
-
-
Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[12]
-
Washing: Rinse the slides with a wash buffer (e.g., PBS) before proceeding with the staining protocol.[12]
Proteolytic-Induced Epitope Retrieval (PIER)
PIER uses enzymes to break down the cross-links.[9] This method is less commonly used but can be effective for some antibodies.
Detailed Methodology:
-
Deparaffinize and Rehydrate: As described for HIER.
-
Enzyme Preparation: Prepare the enzyme solution (e.g., Proteinase K or Trypsin) at the recommended concentration. Pre-heat the solution to 37°C.[9]
-
Incubation: Cover the tissue section with the enzyme solution and incubate in a humidified chamber at 37°C for 10-20 minutes.[9][12]
-
Stop Reaction: Stop the enzymatic reaction by rinsing the slides in a wash buffer.[9]
Comparison of HIER Buffers:
| Buffer | pH | Typical Antigens | Notes |
| Sodium Citrate | 6.0 | Many common antigens | A good starting point for optimization.[3] |
| Tris-EDTA | 9.0 | Nuclear antigens, some cell surface markers | Often provides better results for many antibodies compared to citrate buffer.[3] |
Tissue Clearing
For thick tissue samples, tissue clearing techniques can be employed to make the tissue transparent, allowing for deep imaging and improved antibody penetration. These methods work by removing lipids, which are a major source of light scattering.
Types of Tissue Clearing Methods:
| Method Type | Examples | Principle | Advantages | Disadvantages |
| Organic Solvent-Based | 3DISCO, iDISCO | Dehydration and lipid removal using organic solvents.[14] | Rapid and effective for large samples.[14] | Can quench fluorescent proteins and cause tissue shrinkage.[14] |
| Aqueous-Based (Hyperhydration) | Scale, SeeDB, CUBIC | Uses aqueous solutions to remove lipids and match the refractive index.[14][15] | Compatible with fluorescent proteins and immunostaining.[14] | Can be slower and may cause tissue to expand.[14] |
| Hydrogel-Based | CLARITY, SHIELD | Embeds the tissue in a hydrogel matrix to preserve structure while removing lipids.[14] | Preserves tissue structure and is compatible with multiplexed labeling.[14] | Can be technically challenging and time-consuming. |
Visualizations
Caption: A flowchart of the general immunohistochemistry (IHC) workflow.
Caption: How this compound masks epitopes and how antigen retrieval unmasks them.
Caption: A logical workflow for troubleshooting poor antibody penetration.
References
- 1. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 2. sysy.com [sysy.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Antibody Identification for Antigen Detection in Formalin-Fixed Paraffin-Embedded Tissue Using Phage Display and Naïve Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bma.ch [bma.ch]
- 6. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. origene.com [origene.com]
- 9. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 10. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. Tissue Clearing Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Clearing for Deep Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting artifacts in electron microscopy caused by improper formaldehyde fixation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in electron microscopy due to improper formaldehyde (B43269) fixation.
Troubleshooting Guide: this compound Fixation Artifacts
This guide addresses specific issues that may arise during sample preparation for electron microscopy, with a focus on artifacts caused by suboptimal this compound fixation.
Q1: My tissue shows significant shrinkage and distorted cellular morphology. What are the likely causes related to this compound fixation?
A1: Tissue shrinkage is a common artifact that can result from several factors during this compound fixation.[1][2] The primary causes include:
-
Hypertonic Fixative Solution: If the osmolarity of the fixative solution is significantly higher than that of the tissue, it can draw water out of the cells, leading to shrinkage.[1] For optimal results, a slightly hypertonic solution (400-450 mOsm) is often recommended.[1]
-
Prolonged Fixation Time: Leaving tissues in this compound for an extended period can cause secondary shrinkage.[1]
-
Inappropriate Buffer: The choice and concentration of the buffer are critical. Using an incorrect buffer or an inappropriate pH can contribute to morphological distortions.
Q2: I am observing empty spaces or "holes" within my cells, particularly around organelles. What could be causing this?
A2: The appearance of empty spaces, often referred to as "extraction" or "leaching," can be due to:
-
Insufficient Cross-linking: this compound's primary function is to cross-link proteins.[3][4][5] If the fixation is too short or the this compound concentration is too low, cellular components, particularly lipids and some proteins, may not be adequately stabilized and can be extracted during subsequent processing steps like dehydration and embedding. This compound is known to be less effective at cross-linking lipids compared to glutaraldehyde (B144438).[3]
-
Delayed Fixation: A delay between tissue harvesting and fixation can lead to autolysis, where cellular enzymes begin to break down structures, resulting in a washed-out appearance.
-
Improper Temperature: Fixation is often initiated at room temperature to allow for rapid penetration of the fixative.[6][7] However, subsequent steps and storage are typically at 4°C to reduce enzymatic activity. Deviations from optimal temperatures can affect fixation quality.
Q3: My images show aggregation of proteins or granular precipitates. How can I prevent this?
A3: Protein aggregation and precipitation are known artifacts associated with aldehyde fixation.[8] Several factors can contribute to this:
-
Methanol (B129727) in this compound Solution: Commercial this compound solutions often contain methanol as a stabilizer to prevent polymerization.[6][9] Methanol can, however, promote protein clumping rather than the desired cross-linking.[9] For electron microscopy, it is highly recommended to use methanol-free this compound or freshly prepared parathis compound solutions.[6][7][9]
-
Incorrect pH: The pH of the fixative solution should be maintained within a physiological range (typically 7.2-7.4) using a suitable buffer, such as phosphate (B84403) or cacodylate.[4][10] A drop in pH, which can occur as a byproduct of the fixation reaction, can lead to protein precipitation.[4]
-
Fixative Concentration: While a sufficient concentration is necessary, excessively high concentrations of aldehydes can sometimes lead to artifactual protein aggregation.[8]
Q4: I am performing immunolabeling, but the antibody signal is weak or absent. Could this be related to this compound fixation?
A4: Yes, this compound fixation can significantly impact immunolabeling. The cross-linking action of this compound can mask epitopes, the specific sites on antigens where antibodies bind.[11]
-
Over-fixation: Excessive fixation time or high this compound concentration can lead to extensive cross-linking, making epitopes inaccessible to antibodies.
-
Reversible Reactions: Many of the cross-links formed by this compound are reversible.[3] Extensive washing steps after fixation can potentially reverse some of the cross-linking, which might be beneficial for unmasking epitopes but can also compromise structural preservation if not carefully controlled.[3] For immunolabeling studies, parathis compound is often preferred over glutaraldehyde because its cross-linking is less extensive and more easily reversible.[3]
Quantitative Data Summary: this compound Fixation Parameters
The following table summarizes key quantitative parameters for this compound fixation to help optimize protocols and minimize artifacts.
| Parameter | Recommended Range | Potential Artifacts if Outside Range |
| This compound Concentration | 2-8% (often used in combination with glutaraldehyde)[3][4] | Too Low: Insufficient cross-linking, extraction of cellular components. Too High: Excessive cross-linking, epitope masking, potential protein aggregation.[8] |
| Fixation Time | 2 hours to 24 hours for tissues, 15-30 minutes for cell monolayers[4][9] | Too Short: Incomplete fixation, poor preservation of the tissue's interior.[6][7] Too Long: Over-fixation, tissue shrinkage, epitope masking.[1] |
| Temperature | Initial fixation at room temperature, subsequent steps and storage at 4°C[6][12] | Too High: Increased rate of autolysis in unfixed regions.[6] Too Low: Slower penetration of the fixative. |
| pH | 7.2 - 7.4[4][10] | Too Low (Acidic): Formation of formalin pigment (acid this compound hematin), protein precipitation.[6] Too High (Alkaline): Can affect the rate and nature of cross-linking. |
| Osmolality | Slightly hypertonic (400-450 mOsm)[1] | Hypotonic: Cell swelling and poor fixation.[1] Highly Hypertonic: Cell shrinkage.[1] |
| Specimen Thickness | < 1 mm³ for optimal penetration[3][12] | Too Thick: Poor fixation of the interior due to slow penetration of the fixative.[7][9] |
Experimental Protocols
Protocol 1: Preparation of Fresh 4% Parathis compound (PFA) in Phosphate Buffer (0.1M, pH 7.4)
This protocol describes the preparation of a fresh, methanol-free this compound solution from parathis compound powder, which is recommended for electron microscopy to avoid artifacts associated with commercial formalin solutions.[6][9]
Materials:
-
Parathis compound (powder, EM grade)
-
Distilled water
-
1 M Sodium hydroxide (B78521) (NaOH)
-
0.2 M Phosphate buffer (pH 7.4)
-
Heating magnetic stirrer
-
Fume hood
-
Filter paper
Procedure:
-
To prepare 100 mL of 4% PFA solution, add 4 g of parathis compound powder to approximately 80 mL of distilled water in a glass beaker.
-
Place the beaker on a heating magnetic stirrer in a fume hood and heat to 60°C while stirring. Do not exceed 60°C.
-
The solution will be cloudy. Add 1 M NaOH drop by drop until the solution becomes clear. This indicates the depolymerization of parathis compound into this compound.
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Add 50 mL of 0.2 M phosphate buffer (pH 7.4) to the solution.
-
Adjust the final volume to 100 mL with distilled water.
-
Verify the pH and adjust to 7.4 if necessary using dilute NaOH or HCl.
-
Filter the solution before use. This fixative should be used fresh or stored for a short period at 4°C.
Visualizations
Caption: Chemical pathway of this compound fixation and potential for artifact formation.
Caption: A workflow for troubleshooting common this compound fixation artifacts.
Frequently Asked Questions (FAQs)
Q5: What is the difference between this compound, parathis compound, and formalin?
A5: These terms are often used interchangeably, but they refer to different forms of the same chemical.
-
This compound is the pure chemical compound (CH₂O).
-
Parathis compound (PFA) is a polymerized form of this compound that exists as a white powder. To be used as a fixative, it must be depolymerized into this compound by heating in an alkaline solution.
-
Formalin is a saturated aqueous solution of this compound, typically containing 37-40% this compound by weight. Commercial formalin solutions usually contain 10-15% methanol to inhibit polymerization, which can cause artifacts in electron microscopy.[6] A common laboratory fixative, 10% buffered formalin, is actually a 4% this compound solution.[9]
Q6: Can I use glutaraldehyde instead of this compound?
A6: Glutaraldehyde is another common aldehyde fixative used in electron microscopy and is known for its rapid and irreversible cross-linking of proteins, providing excellent ultrastructural preservation.[3] However, it penetrates tissues more slowly than this compound.[12][13] For this reason, a mixture of this compound and glutaraldehyde (e.g., Karnovsky's fixative) is often used to leverage the rapid penetration of this compound and the superior cross-linking of glutaraldehyde.[4][12][13] For immunocytochemistry, glutaraldehyde is often avoided or used at very low concentrations because its extensive cross-linking can destroy antigenicity.[3]
Q7: How should I store my parathis compound solution?
A7: Freshly prepared parathis compound solutions are recommended for the best results.[9] If you need to store it, it should be kept at 4°C and used within a few days to a week. Over time, the this compound can oxidize to formic acid, which lowers the pH and can cause artifacts.[6] Solutions that are cloudy or contain a precipitate should be discarded.[7][9]
Q8: Does this compound fix lipids?
A8: this compound is not an effective fixative for lipids.[3][11] It primarily cross-links proteins and, to some extent, DNA.[3][5] The preservation of membranes in this compound-fixed samples relies on the cross-linking of membrane-associated proteins. For better lipid preservation, a secondary fixation step with osmium tetroxide is typically required after the initial aldehyde fixation.[4]
Q9: What is the purpose of a buffer in a this compound fixative?
A9: A buffer is crucial for several reasons:
-
Maintaining pH: The cross-linking reaction of this compound with proteins releases protons, which can lower the pH of the solution.[4] A buffer maintains the pH in the physiological range (7.2-7.4), which is important for preserving fine structure and preventing artifacts like protein precipitation.[4]
-
Controlling Osmolality: The buffer contributes to the overall osmolality of the fixative solution. The osmolality of the buffer is more critical than that of the fixative itself in preventing cell shrinkage or swelling.[6] Phosphate and cacodylate are common buffers used for electron microscopy.
References
- 1. Artefacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrastructural evaluation of shrinkage artefacts induced by fixatives and embedding resins on osteocyte processes and pericellular space dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fixation - Biomedical Electron Microscopy Unit - University of Liverpool [liverpool.ac.uk]
- 4. Chemical Fixation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 5. This compound and glutaraldehyde in the fixation of chromatin for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Influencing Chemical Fixation, this compound & Glutaraldehyde [leicabiosystems.com]
- 7. microscopy.arizona.edu [microscopy.arizona.edu]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. This compound fixatives | UA Microscopy Alliance [microscopy.arizona.edu]
- 10. STUDIES ON FORMALIN FIXATION FOR ELECTRON MICROSCOPY AND CYTOCHEMICAL STAINING PURPOSES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 12. TEM Fixation - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 13. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A comparative analysis of formaldehyde versus glutaraldehyde for tissue fixation.
For researchers, scientists, and drug development professionals, the choice of fixative is a critical first step that profoundly impacts the quality and reliability of experimental results. Formaldehyde (B43269) and glutaraldehyde (B144438) are two of the most commonly used aldehyde fixatives, each possessing distinct chemical properties that render them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal fixative for your research needs.
Executive Summary
This compound is the go-to fixative for routine histology and immunohistochemistry (IHC) due to its rapid penetration and ability to preserve a wide range of antigens.[1][2] However, its cross-linking is slow and partially reversible.[1][3] In contrast, glutaraldehyde is a more potent cross-linking agent, forming stable, irreversible bonds that provide excellent preservation of ultrastructure, making it the preferred choice for electron microscopy (EM).[1][4][5] This extensive cross-linking, however, can mask antigenic sites and hinder antibody penetration, making it less ideal for IHC.[1][6] A mixture of this compound and glutaraldehyde is often employed to leverage the advantages of both.[3][7]
Mechanism of Action
Both this compound and glutaraldehyde function by cross-linking proteins, primarily through reactions with the amino groups of lysine (B10760008) residues.[1][8] This creates a stable, insoluble network that preserves the tissue's structure.
This compound: A mono-aldehyde, this compound forms methylene (B1212753) bridges between proteins.[1][9] This process is slower and some cross-links can be reversed by washing.[1][3]
Glutaraldehyde: As a di-aldehyde, glutaraldehyde is a more efficient cross-linker, capable of forming more extensive and irreversible cross-links.[1][2][8] It can also polymerize, further enhancing its cross-linking capabilities.[1]
Figure 1: Simplified mechanism of protein cross-linking by this compound and glutaraldehyde.
Performance Comparison: Quantitative Data
The choice of fixative significantly impacts various tissue properties. The following table summarizes key performance metrics based on available experimental data.
| Parameter | This compound | Glutaraldehyde | Mixture (this compound + Glutaraldehyde) | References |
| Penetration Rate | Fast (approx. 1 mm/hour) | Slow (2-3 mm overnight in rat brain) | Intermediate | [3][8] |
| Cross-linking Speed | Slow (initial binding in 24h, cross-linking takes days) | Fast (minutes to hours) | Fast | [3][9] |
| Cross-linking Reversibility | Partially reversible with washing | Largely irreversible | Largely irreversible | [1][3] |
| Protein Cross-linking Efficiency | 70% of free amino groups reacted in 7 days at 35°C | 90% of free amino groups reacted in 2 hours at pH 6-7 | High | [3] |
| Tissue Shrinkage | Can cause shrinkage (e.g., ~2.7% in cervical tissue due to fixation alone) | Can cause significant tissue shrinkage | Variable | [10][11] |
| Ultrastructure Preservation | Moderate | Excellent | Excellent | [1][5][12] |
| Antigenicity Preservation | Good for many antigens, but can be masked with prolonged fixation | Poor, often masks antigens | Moderate, depends on the ratio | [1][6][13][14] |
| Autofluorescence | Low | High | High | [8] |
Experimental Protocols
Detailed methodologies for standard tissue fixation procedures are provided below.
This compound Fixation for Immunohistochemistry (IHC)
This protocol is suitable for preparing tissues for subsequent antibody staining.
Reagents:
-
10% Neutral Buffered Formalin (NBF) or freshly prepared 4% Parathis compound (PFA) in Phosphate Buffered Saline (PBS).[15][16]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Tissue Preparation: Immediately after excision, immerse the tissue in at least 10 times its volume of fixative. For optimal results, perfusion fixation is recommended for whole organs.[6][17]
-
Fixation: Incubate the tissue in the fixative for 4-24 hours at room temperature. The optimal fixation time depends on the tissue size and the specific antigen.[17] Prolonged fixation (>24 hours) may require antigen retrieval techniques.[15]
-
Washing: After fixation, wash the tissue thoroughly in PBS (3 x 10 minutes) to remove excess fixative.[15]
-
Processing: The tissue is now ready for dehydration, embedding in paraffin (B1166041), and sectioning.
Figure 2: Workflow for this compound fixation for immunohistochemistry.
Glutaraldehyde Fixation for Electron Microscopy (EM)
This protocol is designed to achieve optimal preservation of cellular ultrastructure for EM analysis.
Reagents:
-
EM Grade 2.5% Glutaraldehyde in 0.1 M Sodium Cacodylate or Phosphate Buffer (pH 7.2-7.4).[18][19]
-
0.1 M Sodium Cacodylate or Phosphate Buffer.
-
1% Osmium Tetroxide (OsO₄) solution (for post-fixation).
Procedure:
-
Primary Fixation: Immerse small tissue blocks (no larger than 1 mm³) in cold (4°C) 2.5% glutaraldehyde solution for 1-2 hours.[18][19] For larger specimens, perfusion is necessary.
-
Buffer Wash: Rinse the tissue blocks three times in 0.1 M buffer for 10 minutes each to remove the primary fixative.[19]
-
Post-Fixation: Incubate the tissue in 1% OsO₄ for 1-2 hours at 4°C. This step enhances contrast and preserves lipids.[19]
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) or acetone (B3395972) and embed in a suitable resin (e.g., Epon).[20]
Figure 3: Workflow for glutaraldehyde fixation for electron microscopy.
Choosing the Right Fixative
The selection of a fixative should be guided by the specific requirements of the downstream application.
Figure 4: Decision tree for selecting a fixative.
Conclusion
Both this compound and glutaraldehyde are powerful tools in the researcher's arsenal (B13267) for tissue preservation. A thorough understanding of their respective strengths and weaknesses is paramount for obtaining high-quality, reproducible data. This compound's rapid penetration and good antigen preservation make it ideal for routine histological and immunohistochemical studies.[1][2] Glutaraldehyde, with its superior ability to cross-link proteins and preserve fine cellular details, remains the gold standard for electron microscopy.[1][4][5] For studies requiring a balance between a high degree of structural preservation and the ability to perform immunolabeling, a combination of both aldehydes often provides the optimal solution.[3][7] Careful consideration of the experimental goals should always guide the choice of fixative.
References
- 1. Factors Influencing Chemical Fixation, this compound & Glutaraldehyde [leicabiosystems.com]
- 2. What are the similarities and differences between this compound and glutaraldehyde as crosslinking agents [sprchemical.com]
- 3. thechampioncompany.com [thechampioncompany.com]
- 4. Fixation - Biomedical Electron Microscopy Unit - University of Liverpool [liverpool.ac.uk]
- 5. Saaeda [saaeda.com]
- 6. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Chemical Fixation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 8. nichd.nih.gov [nichd.nih.gov]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. youtube.com [youtube.com]
- 11. Cervical tissue shrinkage by this compound fixation, paraffin wax embedding, section cutting and mounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. karger.com [karger.com]
- 14. karger.com [karger.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. rndsystems.com [rndsystems.com]
- 17. sysy.com [sysy.com]
- 18. TEM Fixation - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 19. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 20. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
A Researcher's Guide to Validating Formaldehyde Cross-Linking Efficiency in ChIP Experiments
For researchers, scientists, and drug development professionals engaged in chromatin immunoprecipitation (ChIP) experiments, ensuring the efficiency of formaldehyde (B43269) cross-linking is a critical, yet often overlooked, step. Inadequate or excessive cross-linking can lead to failed experiments, misleading results, and a significant waste of time and resources. This guide provides a comparative overview of common methods to validate this compound cross-linking, complete with experimental protocols and quantitative data presentation to aid in the selection of the most appropriate validation strategy.
This compound is the most widely used cross-linking agent in ChIP experiments. It creates covalent bonds between proteins and DNA that are in close proximity, effectively "freezing" these interactions within the cellular context. However, the efficiency of this process can be influenced by several factors, including this compound concentration, incubation time and temperature, and cell type. Therefore, validating the cross-linking step is paramount for obtaining reliable and reproducible ChIP data.
Comparison of Validation Methods
Several methods can be employed to assess the efficiency of this compound cross-linking. These techniques range from simple qualitative assessments to more complex quantitative analyses. The choice of method often depends on the specific experimental goals, available resources, and the desired level of precision.
| Validation Method | Principle | Data Type | Throughput | Pros | Cons |
| Agarose Gel Electrophoresis | Compares the electrophoretic mobility of DNA from cross-linked, non-cross-linked, and reverse-cross-linked samples. Cross-linked chromatin migrates slower. | Qualitative / Semi-quantitative | Low | Simple, inexpensive, and provides a quick visual assessment. | Not highly quantitative; sensitivity may be low for subtle differences in cross-linking. |
| Quantitative PCR (qPCR) | Quantifies the amount of amplifiable DNA before and after reverse cross-linking. Efficient cross-linking reduces amplifiable DNA, which is recovered upon reversal. | Quantitative | Medium to High | Highly quantitative and sensitive; allows for statistical analysis. | Requires specific primers and qPCR instrumentation; more time-consuming than gel electrophoresis. |
| FAIRE-qPCR | This compound-Assisted Isolation of Regulatory Elements followed by qPCR. Measures the rate of cross-link reversal as an indirect indicator of cross-linking efficiency. | Quantitative | Medium | Provides kinetic data on cross-link stability; useful for optimizing reversal conditions. | Indirect measure of cross-linking efficiency; more complex protocol. |
| Mass Spectrometry | Identifies and quantifies peptide-DNA adducts, providing a direct measure of cross-linking. | Quantitative | Low | Provides the most direct and detailed information on cross-linking. | Requires specialized equipment and expertise; not practical for routine validation. |
Experimental Workflows and Logical Relationships
The validation of this compound cross-linking can be integrated into the standard ChIP workflow at specific checkpoints. The following diagram illustrates the overall experimental process and the points at which validation can be performed.
Formaldehyde-Free Fixation: A Comparative Guide for Immunohistochemistry
In the realm of immunohistochemistry (IHC), formalin fixation has long been the gold standard, prized for its ability to preserve tissue architecture. However, mounting concerns over the toxicity and carcinogenicity of formaldehyde (B43269) have spurred the development and adoption of safer, alternative fixatives. This guide provides an objective comparison of the leading alternatives to this compound, focusing on their performance in preserving tissue morphology and antigenicity, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Performance Comparison of Fixatives
The choice of fixative is a critical step in IHC that can significantly impact the integrity of tissue morphology and the preservation of antigenic epitopes. This section provides a quantitative comparison of the most common this compound alternatives.
Morphological Preservation
While this compound is renowned for its ability to maintain excellent tissue structure, several alternatives offer comparable results. Glyoxal-based fixatives, in particular, have emerged as a popular substitute, often producing superior morphological detail.[1][2] Alcohol-based fixatives, while effective for preserving many antigens, can sometimes lead to tissue shrinkage and hardening.[3][4][5]
Table 1: Comparison of Morphological Preservation
| Fixative | Principle of Action | Nuclear Detail | Cytoplasmic Detail | Tissue Shrinkage | Reference |
| 10% Neutral Buffered Formalin (NBF) | Cross-linking | Excellent | Excellent | Minimal | [3] |
| Glyoxal-based Fixatives | Primarily cross-linking | Excellent | Excellent | Minimal to moderate | [6][7] |
| Alcohol-based Fixatives (Ethanol/Methanol) | Precipitation/Denaturation | Good | Fair to Good | Moderate to Severe | [3][4] |
| Acetone | Precipitation/Denaturation | Fair | Fair | Severe | [8] |
Immunohistochemical Staining Intensity
The primary goal of fixation in IHC is to anchor cellular components while maintaining the antigenicity of the target proteins for antibody binding. This compound's cross-linking action can sometimes mask epitopes, necessitating antigen retrieval steps. Alternatives like glyoxal (B1671930) and alcohol-based fixatives can offer advantages in preserving certain epitopes, leading to enhanced staining intensity.
A comparative study evaluated the staining intensity of various antibodies on tissues fixed with formalin versus an alcohol-based fixative.[3] The results, summarized below, indicate that alcohol fixation can lead to stronger staining for some markers. Similarly, studies with glyoxal-based fixatives have shown enhanced immunoreactivity for a range of antibodies compared to formalin.[9][10]
Table 2: Quantitative Comparison of IHC Staining Intensity (Selected Antibodies)
| Antibody | Target | Formalin (Mean Score ± SD) | Alcohol-based Fixative (Mean Score ± SD) | Glyoxal-based Fixative (Signal Intensity vs. Formalin) | Reference |
| Cytokeratin | Cytoskeletal Protein | 2.0 ± 0.5 | 2.8 ± 0.4 | Often enhanced | [3][10] |
| CD3 | T-cell Marker | 1.8 ± 0.6 | 2.7 ± 0.5 | Enhanced | [3][10] |
| Ki-67 | Proliferation Marker | Strong | Strong (may decrease with prolonged fixation) | Comparable or enhanced | [11] |
| Estrogen Receptor (ER) | Nuclear Receptor | Strong | Variable | Weaker in some studies | [12] |
| Vimentin | Cytoskeletal Protein | Strong | Strong | Comparable | [10] |
Experimental Protocols
Adherence to optimized protocols is crucial for achieving reproducible and reliable IHC results. This section provides detailed methodologies for the most common this compound-alternative fixation techniques.
Glyoxal Fixation Protocol
Glyoxal fixatives are commercially available or can be prepared in the laboratory. They work by forming adducts with various chemical groups in proteins, but with less extensive cross-linking than this compound.[2][13]
Materials:
-
Glyoxal solution (e.g., 3% glyoxal, 0.8% acetic acid, 20% ethanol (B145695) in distilled water, pH 4.0-5.0)[9][14]
-
Phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (for cryoprotection if needed)
-
Tissue processing reagents (graded alcohols, xylene, paraffin)
Procedure:
-
Tissue Preparation: Immediately after excision, immerse the tissue specimen in the glyoxal fixative solution. The volume of the fixative should be at least 10-20 times the volume of the tissue.
-
Fixation: Incubate the tissue in the glyoxal solution for 4-24 hours at room temperature. The optimal fixation time will depend on the tissue type and size.
-
Washing: After fixation, wash the tissue in PBS three times for 10 minutes each to remove excess fixative.
-
Dehydration and Embedding (for paraffin (B1166041) sections):
-
Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Cryoprotection and Freezing (for frozen sections):
-
After washing, incubate the tissue in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze rapidly.
-
Alcohol Fixation Protocol (Ethanol/Methanol)
Alcohol-based fixatives, such as ethanol and methanol (B129727), act by denaturing and precipitating proteins.[15] This method is often preferred for preserving nucleic acids and certain sensitive epitopes.[12]
Materials:
-
Ice-cold 95-100% Ethanol or Methanol
-
Phosphate-buffered saline (PBS)
-
Tissue processing reagents (as for glyoxal fixation)
Procedure:
-
Tissue Preparation: Place the freshly excised tissue into a cassette.
-
Fixation: Immerse the tissue cassette in ice-cold ethanol or methanol. Fixation time can range from 1 to 24 hours, depending on the tissue size and type. For cultured cells, a 10-minute fixation at -20°C is often sufficient.[8][16]
-
Dehydration and Embedding (for paraffin sections):
-
Since the tissue is already in a high concentration of alcohol, proceed directly to clearing with xylene.
-
Infiltrate and embed in paraffin.
-
-
For Frozen Sections: Alcohol fixation is often performed on cryosections after sectioning.
-
Cut frozen sections and mount on slides.
-
Immerse the slides in ice-cold ethanol or methanol for 10 minutes.
-
Air dry and proceed with staining.
-
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general immunohistochemistry workflow and the chemical mechanisms of different fixatives.
References
- 1. scribd.com [scribd.com]
- 2. Glyoxal fixation: how it works and why it only occasionally needs antigen retrieval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 4. Evaluation of Histomorphometric Changes in Tissue Architecture in Relation to Alteration in Fixation Protocol – An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Glyoxal fixation: An approach to solve immunohistochemical problem in neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glyoxal as an alternative fixative to this compound in immunostaining and super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Fixation Methods for Preservation Cytology Specimens of Cell Block Preparation Using 10% Neutral Buffer Formalin and 96% Alcohol Fixation in E-cadherin and Ki-67 Immunohistochemical Examination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of short and long-term alcohol-based fixation on Sprague-Dawley rat tissue morphology, protein and nucleic acid preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sysy.com [sysy.com]
- 15. reddit.com [reddit.com]
- 16. Immunocytochemistry (ICC) Methods and Techniques - IHC WORLD [ihcworld.com]
A Comparative Guide: Formaldehyde vs. Paraformaldehyde for Protein Antigenicity Preservation
For researchers, scientists, and drug development professionals, the choice of fixative is a critical step that can significantly impact the preservation of protein antigenicity and the reliability of subsequent immunoassays. This guide provides an objective comparison of two commonly used aldehyde fixatives, formaldehyde (B43269) and parathis compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Understanding the Chemistry: A Shared Active Agent
At a fundamental level, both this compound and parathis compound solutions utilize the same active molecule for fixation: this compound. Parathis compound (PFA) is a solid polymer of this compound.[1] To be used as a fixative, PFA must be depolymerized into this compound, a process typically achieved by heating the PFA powder in a buffered solution with a slightly basic pH.[1]
Commercially available this compound solutions, often referred to as formalin, are typically a saturated solution of this compound gas in water (around 37-40%) and usually contain 10-15% methanol (B129727) as a stabilizer to prevent polymerization back into PFA.[1] The key distinction, therefore, lies in the preparation and the presence of this methanol stabilizer. Solutions prepared fresh from PFA are generally methanol-free, which can be a critical factor for certain applications.[1]
The Mechanism of Fixation: Cross-Linking and Its Consequences
This compound is a cross-linking fixative. It forms covalent methylene (B1212753) bridges between reactive amino groups on adjacent proteins and other macromolecules.[2] This cross-linking creates a stable, insoluble network that preserves cellular and tissue morphology.[2] However, this very mechanism can also be a double-edged sword for immunodetection. The extensive cross-linking can mask antigenic epitopes, the specific sites on a protein that antibodies recognize.[2][3] This masking effect can lead to reduced or even false-negative staining in immunoassays like immunohistochemistry (IHC) and immunofluorescence (IF).[3] To counteract this, a subsequent step known as antigen retrieval is often necessary to unmask the epitopes.[3]
Performance Comparison: Effects on Protein Antigenicity
The choice between this compound (often in the form of neutral buffered formalin, NBF) and parathis compound can influence the intensity and quality of immunostaining. The primary difference often arises from the presence of methanol in commercial formalin solutions, which can act as a permeabilizing agent and may affect the integrity of certain cellular structures and protein conformations.[1]
A study comparing different fixatives for the preservation of morphology, RNA, and proteins in paraffin-embedded cancer cell-implanted mouse models provides valuable quantitative insights.
Table 1: Comparison of Immunohistochemical Staining Intensity
| Antigen | Fixative | Staining Intensity | Proportion of Positive Cells (%) |
| Ki-67 | 4% PFA | Strong (2+) | ~15% |
| 10% NBF | Moderate (+) | Decreased | |
| 20% NBF | Moderate (+) | 2.5-fold lower than 4% PFA | |
| VEGF-A | 4% PFA | Strong (2+) | Not specified |
| 10% NBF | Strong (2+) | Not specified | |
| 20% NBF | Strong (2+) | Not specified |
Data summarized from a study by Matsuda et al. (2010) comparing fixation methods in paraffin-embedded human cancer cell-implanted mouse models.[4][5]
The results indicate that for the nuclear proliferation marker Ki-67, 4% PFA resulted in a significantly higher number of positive cells compared to 20% NBF.[4] This suggests that for certain nuclear antigens, a freshly prepared, methanol-free this compound solution may provide superior antigen preservation and accessibility. For the cytoplasmic protein VEGF-A, both fixatives performed similarly in terms of staining intensity.[4]
Another study investigating the effect of parathis compound fixation on Western blot analysis showed that for certain proteins, fixation of the transferred membrane with PFA could enhance signal detection.[6] The optimal concentration of PFA for signal enhancement varied between proteins, with some showing a peak at 0.4% PFA and others exhibiting a concentration-dependent increase in signal.[6]
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to optimized protocols. Below are standard protocols for preparing and using 4% parathis compound and 10% neutral buffered formalin for cell and tissue fixation.
Preparation of 4% Parathis compound (PFA) Solution (Methanol-Free)
Materials:
-
Parathis compound powder
-
Phosphate-Buffered Saline (PBS), 10x stock
-
Sodium Hydroxide (NaOH), 1N
-
Hydrochloric Acid (HCl), 1N
-
Distilled water
-
Heating magnetic stirrer
-
pH meter
-
Filter paper
Procedure:
-
To prepare 100 mL of 4% PFA solution, add 4 grams of parathis compound powder to 80 mL of distilled water in a fume hood.
-
Add 10 mL of 10x PBS.
-
Heat the solution to 60-70°C on a heating stirrer while stirring. Do not boil.
-
Slowly add 1N NaOH dropwise until the PFA powder dissolves completely. The solution should become clear.
-
Remove the solution from the heat and allow it to cool to room temperature.
-
Adjust the pH to 7.4 using 1N HCl.
-
Bring the final volume to 100 mL with distilled water.
-
Filter the solution using filter paper.
-
The 4% PFA solution is ready for use. It is best used fresh but can be stored at 4°C for a few days or aliquoted and stored at -20°C for longer periods.[7]
Fixation Protocol for Cultured Cells (Immunofluorescence)
Materials:
-
4% PFA solution or 10% Neutral Buffered Formalin (NBF)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
Procedure:
-
Gently aspirate the culture medium from the cells grown on coverslips or in culture plates.
-
Wash the cells twice with PBS.
-
Add enough 4% PFA or 10% NBF to cover the cells.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
If staining for intracellular antigens, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with the blocking step and subsequent antibody incubations.
Fixation Protocol for Tissue Sections (Immunohistochemistry)
Materials:
-
10% Neutral Buffered Formalin (NBF) or 4% Parathis compound (PFA)
-
Processing reagents (ethanol series, xylene)
Procedure for Immersion Fixation:
-
Immediately after dissection, place the tissue specimen in a container with at least 10-20 times its volume of 10% NBF or 4% PFA.[9]
-
Ensure the tissue is no more than 5 mm thick to allow for proper penetration of the fixative.
-
Fix for 18-24 hours at room temperature. Over-fixation or under-fixation can negatively impact antigenicity.[10]
-
After fixation, the tissue is processed through a series of graded ethanol (B145695) solutions and xylene before being embedded in paraffin wax.
-
Paraffin-embedded tissue sections are then cut and mounted on slides for immunohistochemical staining, which will typically require an antigen retrieval step.
Visualizing the Process
To better understand the chemical interactions and experimental steps involved, the following diagrams illustrate the mechanism of this compound fixation and a typical experimental workflow for immunofluorescence.
Figure 1. Chemical mechanism of this compound fixation.
References
- 1. What is the difference between this compound and parathis compound in cell fixation? | AAT Bioquest [aatbio.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Comparison of Fixation Methods for Preservation of Morphology, RNAs, and Proteins From Paraffin-Embedded Human Cancer Cell-Implanted Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arigobio.com [arigobio.com]
- 8. sysy.com [sysy.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. sysy.com [sysy.com]
A Researcher's Guide to Mass Spectrometry-Based Validation of Formaldehyde-Induced Protein Modifications
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein modifications are paramount for elucidating biological mechanisms and developing novel therapeutics. Formaldehyde (B43269), a widely used fixative and a known environmental toxin, induces a variety of modifications on proteins, including cross-links, which can impact protein structure and function. Mass spectrometry (MS) has become an indispensable tool for characterizing these adducts with high sensitivity and specificity. This guide provides an objective comparison of MS-based methodologies for the validation of this compound-induced protein modifications, supported by experimental data and detailed protocols.
This compound's reactivity with proteins presents a unique analytical challenge. It can form a range of modifications, including methylol groups, Schiff bases, and methylene (B1212753) bridges, on the side chains of several amino acid residues, most notably lysine, cysteine, arginine, and tryptophan, as well as the N-termini of proteins.[1][2] These modifications can be either intra- or inter-molecular, leading to protein cross-linking. The ability to accurately identify and quantify these modifications is crucial, particularly in the analysis of formalin-fixed paraffin-embedded (FFPE) tissues, which represent a vast and valuable resource for retrospective clinical studies.[3]
Comparing Mass Spectrometry Approaches for this compound-Modified Protein Analysis
The validation of this compound-induced protein modifications by mass spectrometry can be broadly categorized into three main approaches: bottom-up, top-down, and middle-down proteomics. Each strategy offers distinct advantages and disadvantages in terms of sequence coverage, preservation of modification information, and analytical complexity.
| Approach | Description | Advantages | Disadvantages | Best Suited For |
| Bottom-Up Proteomics | Proteins are enzymatically digested (e.g., with trypsin) into smaller peptides prior to MS analysis. | High-throughput, compatible with a wide range of samples, extensive peptide fragmentation libraries available. | Loss of information about co-occurring modifications on a single protein molecule, potential for modification loss during sample preparation, difficulty in identifying cross-linked peptides. | Large-scale identification of modified proteins and localization of modification sites on individual peptides. |
| Top-Down Proteomics | Intact proteins are introduced directly into the mass spectrometer for analysis.[4][5] | Provides a complete view of all modifications on a protein, enabling the characterization of proteoforms; no loss of information due to enzymatic digestion.[4][5] | Technically challenging for large proteins (>50 kDa), lower throughput, requires high-resolution mass spectrometers, complex data analysis.[4] | Characterization of modifications on single proteins or simple protein mixtures, analysis of combinatorial post-translational modifications. |
| Middle-Down Proteomics | Proteins are subjected to limited proteolysis to generate large peptides (3-20 kDa) for MS analysis. | Bridges the gap between bottom-up and top-down approaches, providing information on co-occurring modifications while being more amenable to analysis than intact proteins. | Requires careful optimization of the limited digestion step, data analysis can still be complex. | Analysis of large proteins and their modification patterns that are difficult to analyze by top-down proteomics. |
The Critical Role of Fragmentation Techniques
The method used to fragment the peptide or protein ions within the mass spectrometer is a key determinant in the successful localization of this compound-induced modifications. Different fragmentation techniques impart energy to the ions in distinct ways, leading to different fragmentation patterns.
| Fragmentation Technique | Principle | Advantages for this compound Modifications | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with neutral gas molecules, leading to fragmentation of the peptide backbone (primarily producing b- and y-ions).[6] | Widely available and well-characterized. | Can lead to the loss of labile modifications, may not be efficient for fragmenting large, highly charged ions, and can struggle with the complex fragmentation patterns of cross-linked peptides.[6][7] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that occurs in a separate collision cell, resulting in high-resolution fragment ion spectra.[6] | Produces high-resolution fragment spectra, which aids in confident identification.[6] | Similar to CID, it can result in the loss of labile modifications. |
| Electron Transfer Dissociation (ETD) | Multiply charged precursor ions are reacted with radical anions, leading to backbone fragmentation (producing c- and z-ions) while preserving labile modifications.[6][8] | Excellent for preserving labile modifications and for fragmenting large, highly charged peptides and intact proteins.[6][8] Provides better sequence coverage for longer peptides.[7] | Can be less efficient for doubly charged peptides, and the instrumentation is not as widely available as CID.[7] |
A study comparing CID and ETD for the analysis of the ubiquitylated proteome (a modification with some similarities to this compound adducts in terms of size) demonstrated that ETD resulted in a nearly two-fold increase in the number of identified modification sites compared to CID or HCD.[8] This suggests that ETD is a superior fragmentation method for analyzing this compound-induced modifications, especially for preserving the integrity of the adducts and for analyzing cross-linked peptides.
Quantitative Data on this compound-Induced Modifications
Recent research has shed light on the nature of this compound-induced cross-links, revealing a previously uncharacterized mass shift. In addition to the expected +12 Da mass shift from a methylene bridge, a +24 Da adduct is frequently observed in structured proteins.[9][10]
| This compound Concentration | Average Number of Identified Cross-Links (+24 Da) |
| 0.1% | ~150 |
| 0.8% | ~250 |
| 4.0% | ~300 |
Data synthesized from a study on a mixture of three proteins. The number of identified cross-links plateaus at higher this compound concentrations, suggesting saturation of reactive sites.[10]
Experimental Protocols
Protein Extraction from FFPE Tissues for Mass Spectrometry Analysis
This protocol provides a general workflow for extracting proteins from FFPE tissue sections.
Materials:
-
FFPE tissue sections (5-10 µm thick) on glass slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Lysis buffer (e.g., SDS-containing buffer)
-
Probe sonicator or bead beater
-
Heat block
-
Centrifuge
Procedure:
-
Deparaffinization: Immerse the FFPE slides in xylene to dissolve the paraffin (B1166041) wax. Follow with a series of ethanol washes (100%, 95%, 80%, 70%) to rehydrate the tissue sections. Finally, wash with deionized water.
-
Tissue Lysis: Scrape the tissue from the slide into a microcentrifuge tube containing lysis buffer.
-
Homogenization: Homogenize the tissue using a probe sonicator or a bead beater to ensure complete cell lysis and protein solubilization.
-
Heat-Induced Antigen Retrieval: Heat the lysate at 95-100°C for 20-60 minutes to reverse the this compound-induced cross-links.
-
Centrifugation: Centrifuge the lysate at high speed to pellet any insoluble debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Downstream Processing: The extracted proteins are now ready for downstream processing, such as enzymatic digestion for bottom-up proteomics.
In-solution Tryptic Digestion of Extracted Proteins
Materials:
-
Extracted protein solution
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
Procedure:
-
Reduction: Add DTT to the protein solution to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate the cysteine residues.
-
Digestion: Dilute the protein solution with ammonium bicarbonate buffer to reduce the concentration of the denaturant (e.g., SDS). Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
LC-MS/MS Analysis: The desalted peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Chemistry and Workflow
To better understand the processes involved in the analysis of this compound-induced protein modifications, the following diagrams illustrate the key chemical reactions and analytical workflows.
Caption: Chemical reactions of this compound with protein amino groups.
Caption: General workflow for proteomic analysis of FFPE tissues.
Caption: Comparison of Top-Down and Bottom-Up proteomics workflows.
Alternative Methods for Detection
While mass spectrometry is the gold standard for the detailed characterization of protein modifications, other methods can be used for their detection, although they generally provide less specific information.
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can be used to quantify this compound adducts after derivatization with a fluorescent tag.[11] This method is sensitive but does not provide information on the specific site of modification.
-
Immunochemical Methods: Antibodies specific to certain this compound-induced adducts can be used in techniques like ELISA or Western blotting for their detection and quantification. However, the availability of highly specific antibodies can be a limitation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information on this compound-induced modifications, particularly in studies using model peptides or small proteins.[12][13] However, it is less sensitive than mass spectrometry and not suitable for complex protein mixtures.
Conclusion
The selection of the most appropriate mass spectrometry-based method for validating this compound-induced protein modifications depends on the specific research question. For large-scale screening of potential modifications in complex samples like FFPE tissues, a bottom-up approach is often the most practical. However, for the detailed characterization of all modifications on a specific protein, a top-down or middle-down approach is superior. The choice of fragmentation technique is also critical, with ETD offering significant advantages for the analysis of labile and complex cross-linked structures. As mass spectrometry technology continues to advance, our ability to unravel the complexities of this compound-induced protein modifications will undoubtedly improve, providing deeper insights into their biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric identification of this compound-induced peptide modifications under in vivo protein cross-linking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing this compound cross-linking towards quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry reveals the chemistry of this compound cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Approaches to this compound Measurement: From Liquid Biological Samples to Cells and Organisms [mdpi.com]
- 12. How this compound reacts with amino acids [ouci.dntb.gov.ua]
- 13. Item - How this compound reacts with amino acids - University of Leicester - Figshare [figshare.le.ac.uk]
A Comparative Analysis of Formaldehyde Quenching Methods for Researchers
A comprehensive guide to the selection and application of formaldehyde (B43269) quenching agents in biological research, supported by experimental data and detailed protocols.
This compound is an essential crosslinking agent in many biological research techniques, including chromatin immunoprecipitation (ChIP), immunofluorescence (IF), and proximity ligation assays. It effectively preserves cellular structures and protein-protein or protein-nucleic acid interactions. However, the crosslinking reaction must be promptly and efficiently terminated to prevent over-fixation, which can lead to epitope masking, reduced antibody binding, and artifacts in downstream analyses. This guide provides a comparative overview of commonly used this compound quenching methods, offering researchers the data and protocols needed to select the most appropriate quencher for their specific application.
Key Quenching Agents: A Head-to-Head Comparison
The most prevalent this compound quenching agents in molecular biology are glycine (B1666218) and Tris. Other reagents like sodium bisulfite and hydroxylamine (B1172632) also serve as effective quenchers, each with distinct chemical mechanisms and potential advantages. The choice of quencher can significantly impact experimental outcomes.
| Quenching Agent | Chemical Formula | Primary Mechanism of Action | Key Advantages | Potential Disadvantages |
| Glycine | C₂H₅NO₂ | Reacts with this compound via its primary amine to form a Schiff base, effectively sequestering free this compound.[1][2] | Routinely used and well-documented in many protocols.[3] Can be effective at stopping the crosslinking reaction.[4] | May not be the most efficient quencher.[1][3] Quenching efficiency can be pH-dependent, with improved efficacy at lower pH.[1][5] Inefficient quenching can lead to continued cross-linking.[6] |
| Tris | (HOCH₂)₃CNH₂ | The primary amine reacts with this compound to form a Schiff base, which is then stabilized by an intramolecular cyclization reaction involving a neighboring hydroxyl group, forming a stable oxazolidine (B1195125) ring.[1][2][7] | More efficient at quenching this compound than glycine.[1][3][8] The stable cyclic product makes the reaction highly favorable.[1][2] | Can facilitate the reversal of existing crosslinks, especially at higher concentrations.[1][3][9] This can lead to a loss of signal in ChIP experiments.[9] |
| Sodium Bisulfite | NaHSO₃ | Reacts with this compound to form sodium this compound bisulfite, a stable and non-toxic adduct.[10][11] | Effective at neutralizing this compound.[11] The resulting product is biodegradable.[10] | Less commonly used in routine biological applications like ChIP and IF compared to glycine and Tris. |
| Hydroxylamine | NH₂OH | Condenses with this compound.[12] Can be used to prevent reactions of small molecules with endogenous this compound in biological matrices.[13] | Forms stable complexes with this compound.[14] | Less documented for quenching in crosslinking protocols for ChIP or IF. |
| Ammonium (B1175870) Bicarbonate | NH₄HCO₃ | The ammonium ion can react with this compound. | Used in some mass spectrometry protocols to quench this compound crosslinking.[15] | Not a standard quencher in ChIP or IF protocols. |
Quenching Efficiency: A Closer Look at the Data
Direct quantitative comparisons of quenching efficiency across different methods under identical conditions are sparse in the literature. However, several studies provide insights into the relative effectiveness of glycine and Tris.
One study demonstrated that Tris is a more robust quencher of this compound reactivity compared to glycine.[9] In experiments measuring ChIP signal over time after quenching, incubation in a Tris-containing solution led to a decrease in signal, suggesting not only quenching of free this compound but also reversal of existing crosslinks. In contrast, no significant decrease in signal was observed with glycine quenching over the same time period.[9]
Another study highlighted that standard concentrations of glycine (125 mM) may not be sufficient to completely and instantaneously stop the crosslinking reaction, leading to an increase in ChIP signal with longer incubation times in the quenching solution.[6] This suggests that incomplete quenching can be a significant variable in experiments.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for this compound quenching using glycine and Tris, commonly employed in ChIP-seq and immunofluorescence experiments.
This compound Quenching with Glycine for ChIP-Seq
This protocol is adapted from widely used ChIP-seq procedures.[16][17][18]
Materials:
-
1.25 M Glycine solution (sterile)
-
Ice-cold Phosphate Buffered Saline (PBS)
Procedure:
-
Following the desired this compound fixation time (e.g., 10 minutes at room temperature), add 1.25 M glycine to the cell culture medium to a final concentration of 125 mM.[3][16][18]
-
Incubate for 5 minutes at room temperature with gentle agitation to stop the crosslinking reaction.[3][16][17]
-
Pellet the cells by centrifugation at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any residual this compound and glycine.
-
The cell pellet is now ready for cell lysis and subsequent steps of the ChIP-seq protocol.
This compound Quenching with Tris for Immunofluorescence
This protocol is a general guideline for quenching this compound fixation before antibody staining.[19]
Materials:
-
0.1 M Tris-HCl, pH 7.4
-
Phosphate Buffered Saline (PBS)
Procedure:
-
After fixing cells with this compound (e.g., 4% parathis compound in PBS for 15 minutes at room temperature), aspirate the fixative solution.
-
Wash the cells three times with PBS for 5 minutes each to remove the majority of the this compound.
-
Add 0.1 M Tris-HCl, pH 7.4 to the cells and incubate for 10-15 minutes at room temperature. This step will quench any remaining free aldehyde groups.[19]
-
Wash the cells again with PBS three times for 5 minutes each.
-
The cells are now ready for permeabilization and immunolabeling.
Visualizing the Chemistry and Workflows
To better understand the underlying processes, the following diagrams illustrate the chemical reactions of the primary quenching agents and a typical experimental workflow where quenching is a critical step.
Caption: Chemical reactions of this compound with glycine and Tris.
Caption: A simplified workflow for a ChIP-seq experiment.
Conclusion and Recommendations
The selection of a this compound quenching agent is a critical step that can influence the quality and reliability of experimental data.
-
For standard ChIP and related applications, glycine remains a widely accepted and effective quencher. However, researchers should be mindful of using a sufficient concentration and ensuring the quenching time is adequate to halt the crosslinking reaction completely.[6]
-
Tris offers a more efficient chemical quenching mechanism.[1][3] However, its propensity to reverse existing crosslinks makes it a less ideal choice for applications where the preservation of all crosslinked complexes is paramount.[9] If Tris is used, quenching times should be kept brief and concentrations optimized to minimize crosslink reversal.
-
Sodium bisulfite and hydroxylamine are effective this compound scavengers but are less commonly integrated into standard molecular biology crosslinking protocols. They may be considered in specific applications where the use of amine-containing quenchers is not desirable.
Ultimately, the optimal quenching strategy may need to be empirically determined for specific experimental systems and downstream applications. Researchers should carefully consider the chemical properties of each quencher and its potential impact on their results.
References
- 1. This compound Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Item - Quenching of this compound cross-linking by Tris. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Second-generation method for analysis of chromatin binding with this compound–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for treating wastewater containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6426182B1 - Apparatus and method for determining whether this compound in aqueous solution has been neutralized - Google Patents [patents.google.com]
- 12. Flow injection spectrophotometric determination of this compound based on its condensation with hydroxylamine and subsequent redox reaction with iron(III)-ferrozine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmpk.com [pharmpk.com]
- 14. Complexes of this compound and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study [mdpi.com]
- 15. Mass spectrometry reveals the chemistry of this compound cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 19. Five key tips for a better multicolor immunofluorescence staining [novusbio.com]
A Head-to-Head Comparison: Commercial Formalin Solutions vs. Freshly Prepared Formaldehyde for Research Applications
For researchers, scientists, and drug development professionals, the fixation of biological samples is a critical step that can significantly impact experimental outcomes. The choice between commercially available formalin solutions and freshly prepared formaldehyde (B43269) from parathis compound (PFA) is a common consideration. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed decision for your specific research needs.
Key Differences at a Glance
Commercial formalin and freshly prepared this compound, while both serving the same primary purpose of tissue and cell preservation through cross-linking, have inherent differences in their composition and stability. These differences can influence their suitability for various applications.
| Feature | Commercial Formalin Solutions | Freshly Prepared this compound (from PFA) |
| Primary Component | This compound (typically 37-40% stock solution, used at ~4%) | This compound, generated from the depolymerization of parathis compound powder. |
| Additives | Contains 10-15% methanol (B129727) as a stabilizer to prevent polymerization.[1] | Generally methanol-free, providing a purer this compound solution.[2] |
| Purity & Stability | Can oxidize over time to form formic acid, which lowers the pH and can create artifacts like formalin pigment in tissues rich in blood.[1] The shelf life of an opened container is typically around 6 months.[3] | Prepared fresh for use, minimizing the presence of formic acid and other degradation products. It is recommended to use freshly prepared solutions within a few days to a week, even when stored at 4°C, as it will eventually re-polymerize.[2][4] |
| Preparation | Ready to dilute from a stock solution. | Requires a specific protocol involving heating and pH adjustment to depolymerize the parathis compound powder.[5] |
| Typical Use Cases | Routine histology and pathology due to its convenience and long history of use. | Recommended for sensitive applications like immunofluorescence, in situ hybridization, and electron microscopy where methanol and degradation products could interfere with results.[6] |
Performance in Key Applications: A Data-Driven Comparison
The choice of fixative can have a demonstrable impact on various downstream analyses. Below is a summary of available data comparing the performance of these this compound solutions.
Preservation of Nucleic Acid Integrity
This compound fixation is known to cause fragmentation of nucleic acids. While direct comparative studies between commercial and fresh this compound are limited, data from studies using this compound-based fixatives provide insight into the expected impact on RNA quality.
Table 1: Impact of this compound Fixation on RNA Integrity
| Sample Type | Fixation Condition | RNA Integrity Number (RIN) | Key Finding |
| Fresh Brain Tissue | Unfixed | 9.3 ± 0.1 | High-quality RNA is expected from fresh, unfixed tissue. |
| Parathis compound-Fixed Brain Tissue | 4% PFA | 3.5 ± 0.3 | Fixation significantly reduces RNA integrity. |
| Formalin-Fixed Paraffin-Embedded (FFPE) Liver Tissue | 10% Neutral Buffered Formalin | 2.2 - 2.7 | Prolonged fixation in formalin leads to low RIN values, with longer fixation times increasing RNA fragmentation.[7] |
| PAXgene vs. Formalin-Fixed Tissue | PAXgene Fixative | 6.4 - 7.7 | Alternative fixatives may offer better RNA preservation than formalin. |
| PAXgene vs. Formalin-Fixed Tissue | 10% Neutral Buffered Formalin | 4.0 - 7.2 | Alternative fixatives may offer better RNA preservation than formalin.[8] |
Note: RIN is a measure of RNA integrity on a scale of 1 to 10, with 10 being the most intact.
Antigenicity and Immunofluorescence Signal Intensity
The cross-linking action of this compound can mask epitopes, affecting antibody binding in immunoassays. The presence of methanol and the age of the formalin solution can further impact these outcomes.
Table 2: Influence of Fixative on Immunohistochemistry (IHC) Staining
| Fixative/Condition | Antibody Target | Staining Intensity Observation | Reference Study Finding |
| 4% PFA | Ki-67 | Higher number of positive cells detected compared to 10% and 20% NBF. | Purity of freshly prepared PFA may contribute to better antigen preservation.[9] |
| 10% Neutral Buffered Formalin (NBF) | Ki-67 | Lower number of positive cells compared to 4% PFA. | Commercial solutions may have components that affect some epitopes.[9] |
| 4% PFA (15-30 min fixation) | H3cit | Significant signal detected. | Shorter fixation times with fresh PFA are recommended for preserving this epitope.[10] |
| 4% PFA (24h fixation) | H3cit | Decreased signal intensity. | Prolonged fixation can mask certain epitopes.[10] |
| Alcohol-based fixative | Cytokeratin, CD3 | Stronger staining intensity compared to formalin. | For some antibodies, non-cross-linking fixatives may provide better results.[11] |
| 10% Neutral Buffered Formalin | Cytokeratin, CD3 | Weaker staining intensity compared to alcohol-based fixative. | Formalin-induced cross-linking can mask epitopes.[11] |
Tissue Morphology and Artifacts
Both fixatives generally provide good preservation of tissue architecture. However, issues like tissue shrinkage and the formation of artifacts can occur.
Table 3: Tissue Shrinkage Induced by Formalin Fixation
| Tissue Type | Shrinkage Percentage | Study Conclusion |
| Renal Tumors | 4.6% (fresh to fixed) | Formalin fixation contributes to a reduction in tumor size measurements.[12] |
| Renal Tumors | 11.4% (fresh to histological slide) | The entire process from fixation to slide preparation causes significant shrinkage.[12] |
| Cutaneous Specimens | 20.66% (length), 11.79% (width) immediately after excision | Significant shrinkage occurs before formalin fixation, due to tissue elasticity.[13] |
| Breast Specimens | No significant change in tumor size, but significant change in distance to surgical margins. | Formalin's effect on shrinkage can be tissue-type dependent.[14] |
Experimental Protocols
Preparation of Fresh 4% this compound Solution from Parathis compound (PFA)
Caution: Parathis compound powder and this compound solutions are toxic and should be handled in a fume hood with appropriate personal protective equipment.
Materials:
-
Parathis compound powder
-
10x Phosphate Buffered Saline (PBS)
-
Distilled water
-
1N Sodium Hydroxide (NaOH)
-
Heating stir plate
-
Magnetic stir bar
-
Glass beaker
-
Graduated cylinders
-
Filter paper (0.22 µm)
-
pH meter or pH strips
Procedure:
-
To prepare 100 mL of 4% this compound solution, add 80 mL of 1x PBS to a glass beaker with a magnetic stir bar.
-
Place the beaker on a heating stir plate in a fume hood and heat the PBS to 60-70°C. Do not boil.
-
Carefully weigh 4 grams of parathis compound powder and add it to the heated PBS while stirring. The solution will be cloudy.
-
Add 1N NaOH dropwise to the solution until the parathis compound dissolves and the solution becomes clear. This usually requires a pH of around 7.4-7.6.
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Adjust the final volume to 100 mL with 1x PBS.
-
Filter the solution using a 0.22 µm filter to remove any remaining particulates.
-
The solution is now ready for use. It is best used immediately but can be stored at 4°C for a few days. For longer storage, it can be aliquoted and frozen at -20°C.
Standard Immunofluorescence Staining Protocol (Cell Culture)
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells once with 1x PBS.
-
Add the chosen fixative (e.g., fresh 4% this compound in PBS) to cover the cells and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with 1x PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular antigens):
-
Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
-
Blocking:
-
Add a blocking solution (e.g., 1-5% Bovine Serum Albumin in PBS) to the cells and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to the recommended concentration.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with 1x PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Add a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope.
-
Visualizing Key Processes and Workflows
Caption: Mechanism of this compound-induced protein cross-linking.
Caption: Experimental workflow for comparing fixative performance.
Caption: Decision-making guide for selecting a this compound fixative.
Conclusion
The choice between commercial formalin and freshly prepared this compound depends on the specific requirements of the experiment. For routine histological examination where convenience and established protocols are paramount, commercial formalin is often a suitable choice. However, for more sensitive applications such as immunofluorescence, in situ hybridization, and studies involving nucleic acid analysis, the use of freshly prepared, methanol-free this compound is highly recommended to minimize potential artifacts and ensure the highest quality data. Researchers should carefully consider the trade-offs between convenience, cost, and the potential impact on experimental results when selecting a fixative.
References
- 1. Fixation Strategies and Formulations | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. content.ilabsolutions.com [content.ilabsolutions.com]
- 3. Streamlined Full-Length Total RNA Sequencing of Parathis compound-Fixed Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parathis compound, Formadehyde and Formalin | Light Microscopy Core Facility [microscopy.duke.edu]
- 6. med.nyu.edu [med.nyu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Fixation Methods for Preservation of Morphology, RNAs, and Proteins From Paraffin-Embedded Human Cancer Cell-Implanted Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of chemical fixation with parathis compound, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 12. Correcting the Shrinkage Effects of Formalin Fixation and Tissue Processing for Renal Tumors: toward Standardization of Pathological Reporting of Tumor Size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shrinkage of cutaneous specimens: formalin or other factors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating Formaldehyde Disposal: A Guide for the Modern Laboratory
Essential protocols for the safe and compliant disposal of formaldehyde (B43269) are critical for ensuring personnel safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information on the proper handling and disposal of this compound waste, reinforcing a culture of safety and regulatory adherence in the laboratory.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Standard PPE includes chemical-resistant gloves (nitrile or latex), safety goggles, and a fully buttoned lab coat.[4] For larger quantities or in situations with a risk of splashing, a face shield and an impermeable apron are recommended.[4]
This compound Disposal Decision Workflow
The appropriate disposal method for this compound waste is contingent upon its concentration and the applicable local and institutional regulations. The following decision tree illustrates a general workflow for determining the correct disposal path.
Disposal Procedures
There are three primary methods for the disposal of this compound waste: neutralization, collection as hazardous waste, and, in specific, limited circumstances, drain disposal.
Neutralization
Neutralization is a common and effective method for rendering this compound solutions non-hazardous before disposal.[5] This process typically involves reacting the this compound with a neutralizing agent, such as sodium bisulfite or a commercial product, to form a less toxic compound.
Commercial Neutralizers: A variety of commercial products are available that are specifically designed to neutralize this compound waste. These products, often in powder or liquid form, simplify the process and provide a reliable method for achieving complete neutralization.[5]
| Product Name | Manufacturer | Neutralization Time | Efficacy |
| Tissue-Tek® FormaGO® | Sakura Finetek | 5 minutes[6] | Reduces this compound to <10 ppm[7] |
| Neutralex® | Scigen | 15 minutes[7] | Reduces this compound to <10 ppm[7] |
| Vytac™ 10% Formalin Neutralizer | Thermo Scientific | 2 hours (minimum)[8] | Reduces this compound to acceptable levels for drain disposal (typically <500 ppm)[8] |
| Form-ZERO™ | Ted Pella, Inc. | 25 minutes[9] | Yields a non-hazardous solution for sewer discharge[9] |
| Formalin Neutralizer Kit | Sigma-Aldrich | 10 minutes[10] | Reduces this compound to <0.001%[10] |
Experimental Protocol: Neutralization of 10% Formalin with Sodium Bisulfite
This protocol outlines a general procedure for neutralizing a 10% formalin solution (which contains approximately 4% this compound) using sodium bisulfite.
Materials:
-
10% formalin waste solution
-
Sodium bisulfite (solid)
-
pH test strips or a pH meter
-
This compound test strips
-
Appropriate PPE (gloves, goggles, lab coat)
-
Stir bar and stir plate
-
A designated, labeled waste container
Procedure:
-
Preparation: In a chemical fume hood, place the 10% formalin waste in the designated container.
-
Addition of Neutralizing Agent: Slowly add approximately 100 grams of sodium bisulfite for every 1 liter of 10% formalin solution while stirring.[11]
-
Reaction: Continue stirring the solution for at least 2 hours to ensure the neutralization reaction is complete.
-
Verification:
-
pH Measurement: Test the pH of the solution using a pH strip or meter. The pH should be between 6.0 and 9.0.[5]
-
This compound Concentration: Use a this compound test strip to confirm that the this compound concentration is below the permissible limit for drain disposal as per your institution's guidelines (e.g., <10 ppm).[7]
-
-
Disposal: If both the pH and this compound concentration are within the acceptable range, the neutralized solution can be disposed of down the drain with copious amounts of cold water.[11] If not, the solution should be retreated or collected as hazardous waste.
-
Documentation: Record the neutralization date, volume of waste treated, amount of neutralizer used, and the final pH and this compound concentration in a laboratory waste log.[5]
Chemical Reaction: The neutralization of this compound with sodium bisulfite involves an addition reaction where the bisulfite ion attacks the electrophilic carbonyl carbon of this compound. This forms a stable, non-hazardous sodium this compound bisulfite adduct.
Hazardous Waste Collection
For concentrated this compound solutions or when neutralization is not feasible, the waste must be collected and disposed of as hazardous waste.[1][2]
Procedure:
-
Containerization: Collect the this compound waste in a clearly labeled, leak-proof container that is compatible with the chemical.[1]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]
-
Pickup: Arrange for pickup by a licensed hazardous waste disposal company or your institution's environmental health and safety department.[2][5]
Drain Disposal (Limited and Regulated)
In some jurisdictions and institutions, very dilute aqueous solutions of this compound may be permitted for drain disposal. It is crucial to consult your local and institutional regulations before considering this option. Diluting a concentrated solution to meet the limit is generally not permitted.
| Institution/Jurisdiction | Concentration Limit for Drain Disposal |
| University of California, Berkeley | < 2.5% this compound[12] |
| University of Washington | < 0.1% (1000 ppm) this compound (after approved treatment)[3] |
| Michigan State University | Not permitted[1] |
| Yale University | Must be collected as hazardous waste[2] |
Spill Management
In the event of a this compound spill, immediate action is necessary to minimize exposure and contamination.
-
Small Spills (inside a fume hood): Absorb the spill with absorbent pads or a commercial this compound neutralizer.[13] Place the contaminated materials in a sealed bag for hazardous waste disposal.[13]
-
Large Spills (outside a fume hood): Evacuate the area immediately and alert others.[12] Contact your institution's environmental health and safety department or emergency response team for cleanup.[2][12]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment for all personnel.
References
- 1. This compound/Formalin Solutions and Specimens | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 5. Formalin Disposal [nsh.org]
- 6. Formalin & this compound Neutralizer | Tissue-Tek FormaGO Neutralizer [sakuraus.com]
- 7. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tedpella.com [tedpella.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. unfortunatecadaver.com [unfortunatecadaver.com]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
Essential Guide to Personal Protective Equipment for Formaldehyde Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling formaldehyde (B43269) in a laboratory setting. It offers procedural, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE), as well as operational plans for handling, spill cleanup, and disposal of this compound.
I. Personal Protective Equipment (PPE) Selection and Use
The proper selection and use of PPE are paramount to minimizing exposure to this compound, a known carcinogen and sensitizer.[1][2] Engineering controls, such as fume hoods, should always be the primary means of exposure control.[3] PPE should be used as a supplementary measure.
A. Hand Protection
Gloves are a critical barrier against skin contact with this compound solutions. The effectiveness of a glove material is determined by its breakthrough time (BTT), which is the time it takes for the chemical to permeate the glove.
Quantitative Data on Glove Performance Against this compound (37%)
| Glove Material | Breakthrough Time (minutes) | Performance Rating |
| Butyl Rubber | >480 | Excellent |
| Neoprene | >480 | Excellent |
| Nitrile | >480 | Excellent |
| Viton/Butyl | >360 | Excellent |
| Natural Rubber | 17-67[4] | Not Recommended |
| PVC | 39 | Poor |
Data sourced from various glove manufacturers' chemical resistance guides and studies.[5][6][7][8][9] Breakthrough times were evaluated according to the ASTM F739 standard.
Recommendations:
-
For handling concentrated this compound (>10%), medium or heavyweight nitrile, neoprene, or butyl rubber gloves are recommended.[8]
-
For dilute solutions (≤10%), disposable nitrile gloves may be used.[8]
-
Always inspect gloves for any signs of degradation, such as hardening, swelling, or cracking, before use.[5]
-
Change gloves frequently, especially after known contact with this compound.
B. Eye and Face Protection
Protecting the eyes and face from splashes of this compound solutions is crucial to prevent severe irritation and injury.
Recommendations:
-
Chemical splash goggles are mandatory when handling any concentration of this compound.
-
A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10]
-
Studies have shown that face shields can significantly reduce exposure to aerosols and droplets.[10][11][12][13] While not specific to this compound, this indicates their effectiveness in preventing splashes from reaching the face.
C. Body Protection
A lab coat is the minimum requirement for body protection when working with this compound.
Recommendations:
-
Wear a long-sleeved lab coat, fully buttoned.
-
For procedures with a high risk of splashing, a chemical-resistant apron or gown should be worn over the lab coat.
-
Ensure that clothing covers all exposed skin; long pants and closed-toe shoes are mandatory.
D. Respiratory Protection
Respirators are necessary when engineering controls cannot maintain this compound vapor concentrations below occupational exposure limits.
Occupational Exposure Limits for this compound
| Organization | Time-Weighted Average (8-hour) | Short-Term Exposure Limit (15-minute) |
| OSHA (PEL) | 0.75 ppm | 2 ppm |
| NIOSH (REL) | 0.016 ppm | 0.1 ppm (Ceiling) |
| ACGIH (TLV) | - | 0.3 ppm (Ceiling) |
(ppm = parts per million)
Respirator Cartridge Change Schedule
| Contaminant | Mandatory Cartridge Change Schedule |
| This compound | Every 3 hours of use or at the end of the shift, whichever comes first.[14][15] Canisters should be changed every 2 to 4 hours.[14] |
Recommendations:
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If a respirator is required, a written respiratory protection program must be in place, including fit testing and training.
-
Use cartridges specifically approved for this compound.
II. Operational and Disposal Plans
A clear and well-rehearsed plan for handling, storing, and disposing of this compound, as well as for responding to spills, is essential for laboratory safety.
A. Handling and Storage Workflow
Caption: Workflow for safe handling and storage of this compound.
B. Spill Cleanup Procedures
Immediate and appropriate response to a this compound spill is critical to prevent exposure.
Logical Relationship for Spill Response
Caption: Decision-making process for responding to a this compound spill.
Step-by-Step Spill Cleanup (Small Spill < 1 Liter)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double gloves (nitrile), chemical splash goggles, a face shield, and a lab coat. For spills outside a fume hood, a respirator may be necessary.
-
Containment: Cover the spill with absorbent material from a chemical spill kit. This compound-specific neutralizers are also available.[16]
-
Collection: Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, and then wipe it down with a clean, wet cloth.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[17]
For large spills (>1 Liter), evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[16]
C. Waste Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous waste.
Waste Disposal Workflow
Caption: Procedure for the disposal of this compound waste.
Key Disposal Considerations:
-
Never dispose of this compound down the drain.
-
Collect liquid waste in a clearly labeled, leak-proof container.
-
Solid waste, such as contaminated gloves and paper towels, should be double-bagged and placed in a designated solid hazardous waste container.
-
Follow your institution's specific procedures for hazardous waste pickup.
III. Experimental Protocols and Methodologies
-
Glove Permeation Testing (ASTM F739): This standard method is used to measure the resistance of protective clothing materials to permeation by liquids and gases under conditions of continuous contact.[5] The breakthrough time and permeation rate are determined, providing quantitative data on how long a glove can be expected to provide protection.[5]
-
This compound Content in Textiles (e.g., ISO 14184-1): This standard specifies a water extraction method to determine the amount of free and hydrolyzed this compound in textiles.[18] This is crucial for assessing potential exposure from lab coats or other protective clothing. The method involves extracting a fabric sample in water and then determining the this compound concentration in the extract using colorimetric analysis.[2][18][19]
By relying on PPE that has been tested according to these and other relevant standards, laboratories can ensure they are providing their personnel with adequate protection against the hazards of this compound. Always refer to the manufacturer's specifications for information on the testing and performance of your specific PPE.
References
- 1. researchgate.net [researchgate.net]
- 2. gesterinstruments.com [gesterinstruments.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. static.csbsju.edu [static.csbsju.edu]
- 7. showagroup.com [showagroup.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. Experimental Efficacy of the Face Shield and the Mask against Emitted and Potentially Received Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Face shields for infection control: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ehs.msstate.edu [ehs.msstate.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. mopec.com [mopec.com]
- 17. safety.rochester.edu [safety.rochester.edu]
- 18. blog.qima.com [blog.qima.com]
- 19. How to Test Textile this compound - Textile Tester [darongtester.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
